Product packaging for Ethyl 3-methoxypropionate(Cat. No.:CAS No. 10606-42-5)

Ethyl 3-methoxypropionate

Cat. No.: B083209
CAS No.: 10606-42-5
M. Wt: 132.16 g/mol
InChI Key: IJUHLFUALMUWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-Methoxypropionate is a high-purity organic compound that serves as a valuable solvent and synthetic intermediate in industrial and academic research settings. Within chemical synthesis, its structure makes it a participant in Michael addition reactions, a fundamental process for forming carbon-oxygen bonds to create more complex molecules . This reactivity is exploited in the preparation of other specialty chemicals and is a key feature of structurally similar compounds used in the coatings and electronics industries . As a solvent, it is characterized by a high boiling point, making it suitable for applications requiring controlled evaporation rates . Researchers utilize this compound in the development of advanced materials, where its properties can contribute to the performance of polymers and other functional products. This compound is provided For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B083209 Ethyl 3-methoxypropionate CAS No. 10606-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUHLFUALMUWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073392
Record name Propanoic acid, 3-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10606-42-5
Record name Ethyl 3-methoxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 3-methoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-methoxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-Methoxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-methoxypropionate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 10606-42-5). The information is compiled to assist researchers and professionals in drug development and other scientific fields in understanding the fundamental characteristics of this compound. Data is presented in a structured format, followed by detailed descriptions of the general experimental protocols used to determine these properties.

Core Physical and Chemical Properties

This compound is an ester characterized by its fruity odor.[1] It is typically a colorless to pale yellow liquid.[1] Its molecular structure consists of an ethyl group attached to a propanoate backbone, with a methoxy group at the third carbon position.[1]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotes / Reference
CAS Number 10606-42-5N/A[2]
Molecular Formula C₆H₁₂O₃N/A[1]
Molecular Weight 132.16 g/mol
Boiling Point 158°C[3]
Density 0.98g/cm³At 20°C[3]
Refractive Index 1.4030 - 1.4060N/ARange provided by supplier[2]
Flash Point 53 (127.4)°C (°F)
Melting Point Not available°CData not found in literature
Viscosity Not availablemPa·sData not found in literature
Vapor Pressure Not availablekPa/mmHgData not found in literature
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.N/AQualitative data[1]

Experimental Protocols for Property Determination

The following sections outline the standard methodologies for determining the key physical properties listed above. These are generalized protocols and may be adapted based on specific laboratory equipment and standards (e.g., ASTM, ISO).

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method utilizes a Thiele tube or a similar heating apparatus.[4]

  • Sample Preparation : A small amount of the liquid (e.g., this compound) is placed into a small test tube (fusion tube).[5]

  • Capillary Insertion : A capillary tube, sealed at one end, is inverted and placed into the liquid sample with its open end down.[4]

  • Apparatus Setup : The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).[4][5]

  • Heating : The bath is heated gently. As the temperature rises, air trapped in the capillary tube escapes.[6] When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[5][6]

  • Measurement : The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[5][6]

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For liquids, it is typically determined by weighing a precisely measured volume.

  • Mass Measurement : The mass of a clean, dry measuring cylinder or pycnometer is recorded using an electronic balance.[7][8]

  • Volume Measurement : A specific volume of the liquid is carefully added to the measuring cylinder. The volume is read precisely from the meniscus.[7]

  • Final Mass Measurement : The mass of the measuring cylinder containing the liquid is recorded.[7]

  • Calculation : The mass of the liquid is found by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9][10]

Refractive Index Measurement

The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer. This value is a dimensionless number that describes how fast light travels through the material.[11]

  • Calibration : The refractometer is first calibrated, typically using distilled water or a standard of known refractive index.[11]

  • Sample Application : A few drops of the liquid sample are placed on the prism of the refractometer.[11]

  • Measurement : Light (usually a monochromatic source like a sodium-D line at 589 nm) is passed through the sample. The user adjusts the instrument to bring the boundary line between the light and dark regions into focus and align it with the crosshairs in the eyepiece.[11]

  • Reading : The refractive index is then read directly from the instrument's calibrated scale. Temperature control is crucial as the refractive index is temperature-dependent.[11]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers.

  • Capillary Viscometer : This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the force of gravity. The kinematic viscosity is calculated from this flow time and the viscometer constant.[12]

  • Rotational Viscometer : This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is determined from the measured torque, the spindle's geometry, and its rotational speed.[13]

  • Falling Sphere Viscometer : This method calculates viscosity based on the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The terminal velocity of the sphere is used in Stokes' law to determine the viscosity.[14][15]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.[16] Two common methods are used:

  • Closed-Cup Method (e.g., Pensky-Martens) : The liquid sample is heated in a closed container. The lid has apertures that are periodically opened to introduce an ignition source (a small flame or spark) into the vapor space above the liquid. The temperature at which a brief flash is observed is the flash point. This method is preferred for its higher precision and is often required by regulations.[16][17][18]

  • Open-Cup Method (e.g., Cleveland Open Cup) : The sample is heated in a container open to the atmosphere. An ignition source is passed over the surface of the liquid. The temperature at which the vapors flash is the open-cup flash point. This method typically yields higher values than the closed-cup method.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical property characterization of a liquid chemical like this compound.

G cluster_0 Physical Property Determination Workflow Sample Obtain Pure Liquid Sample (this compound) BoilingPoint Boiling Point (Capillary Method) Sample->BoilingPoint Density Density (Pycnometer/Balance) Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Viscosity Viscosity (Rotational/Capillary Viscometer) Sample->Viscosity FlashPoint Flash Point (Closed-Cup Tester) Sample->FlashPoint DataAnalysis Data Compilation & Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis Viscosity->DataAnalysis FlashPoint->DataAnalysis Report Technical Data Sheet / Report DataAnalysis->Report

References

Ethyl 3-methoxypropionate (CAS 10606-42-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ethyl 3-methoxypropionate (CAS 10606-42-5), a versatile ester compound. The information presented herein is intended to support research, development, and safety protocols involving this chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is an ester commonly utilized in organic synthesis and as a flavoring agent.[1] Its solubility in organic solvents like ethanol and ether is good, while it has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 10606-42-5[1][2][3][4][5][6][7][8][9]
Molecular Formula C6H12O3[1][2][6]
Molecular Weight 132.16 g/mol [1][3][7]
Appearance Colorless to almost colorless clear liquid[2][4][5][6][9]
Boiling Point 158 °C[2][10]
Density 0.98 g/cm³[2][10]
Refractive Index 1.4030 - 1.4060[10]
Flash Point 53 °C (127.4 °F)[7][11]
InChI InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3[1][11]
InChIKey IJUHLFUALMUWOM-UHFFFAOYSA-N[1][11]
SMILES CCOC(=O)CCOC[11]

Safety and Handling Information

This compound is classified as a flammable liquid.[2][11] It should be handled with care, as it may cause irritation upon contact with skin or eyes.[1]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Class Flam. Liq. 3Flammable liquid and vapour[2][11]
Hazard Statement H226Flammable liquid and vapour[2][4]
Precautionary Statement P210Keep away from heat, sparks, open flames, hot surfaces. — No smoking.[2]
Precautionary Statement P233Keep container tightly closed.[2]
Precautionary Statement P280Wear protective gloves, eye protection.[2]
Precautionary Statement P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]
Precautionary Statement P370+P378In case of fire: Use dry chemical or dry sand to extinguish.[2]
Precautionary Statement P403+P235Store in a well-ventilated place. Keep cool.[2]

Table 3: Toxicological Data

EndpointValueSpeciesNotesSource(s)
Acute Oral Toxicity Data not available for this compound.--
LD50: >4,300 mg/kgRat (female)Data for the related compound Ethyl 3-ethoxypropionate.
LD50: >5,000 mg/kgRat (male)Data for the related compound Ethyl 3-ethoxypropionate.
Acute Dermal Toxicity Data not available for this compound.--
LD50: 4,080 mg/kgRabbit (male)Data for the related compound Ethyl 3-ethoxypropionate.
LD50: 4,679 mg/kgRabbit (female)Data for the related compound Ethyl 3-ethoxypropionate.
Acute Inhalation Toxicity Data not available for this compound.--
LC50: >998 ppm (6 h)Rat (male)Data for the related compound Ethyl 3-ethoxypropionate. No deaths occurred at this concentration.
Skin Irritation May cause skin irritation.RabbitBrief contact may cause slight irritation. Prolonged contact may cause more severe effects.
Eye Irritation May cause slight temporary eye irritation.RabbitCorneal injury is unlikely.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and synthesis of this compound. These protocols are based on internationally recognized guidelines and standard organic chemistry techniques.

Determination of Physical Properties

The determination of the physical and chemical properties of liquid substances like this compound should follow standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, Section 1.[1][2][3][11]

  • Density of Liquids (Based on OECD Guideline 109):

    • Principle: The density of a liquid is determined by measuring the mass of a known volume of the substance.

    • Apparatus: A calibrated pycnometer or an oscillating densitometer can be used.

    • Procedure (Pycnometer Method): a. Clean and dry the pycnometer and determine its empty mass. b. Calibrate the pycnometer by filling it with a reference liquid of known density (e.g., deionized water) at a constant temperature (e.g., 20 °C) and determine the volume of the pycnometer. c. Fill the calibrated pycnometer with this compound, ensuring no air bubbles are present. d. Bring the pycnometer and its contents to the constant test temperature. e. Determine the mass of the pycnometer containing the test substance. f. Calculate the density by dividing the mass of the test substance by the volume of the pycnometer.

  • Refractive Index:

    • Principle: The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that can be used to identify and assess the purity of a substance.

    • Apparatus: An Abbe refractometer is commonly used for this measurement.

    • Procedure: a. Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water). b. Place a few drops of this compound on the prism of the refractometer. c. Close the prism and allow the sample to reach a constant temperature, typically 20 °C, by circulating water from a thermostatically controlled water bath. d. Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs. e. Read the refractive index directly from the instrument's scale.

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound via the Fischer esterification of 3-methoxypropanoic acid with ethanol, catalyzed by a strong acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxypropanoic acid and an excess of absolute ethanol (e.g., a 3 to 5-fold molar excess).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Transfer the reaction mixture to a separatory funnel. c. Wash the mixture with water to remove the excess ethanol and the acid catalyst. d. Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate. Be cautious of gas evolution (CO2). e. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Purification: a. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Remove the excess ethanol and any other volatile impurities by rotary evaporation. d. Purify the crude product by distillation to obtain pure this compound.

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_storage Storage cluster_disposal Waste Disposal Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Use_Ventilation Use in a Well-Ventilated Area (Fume Hood) Don_PPE->Use_Ventilation Avoid_Ignition Keep Away from Ignition Sources (Heat, Sparks, Flames) Use_Ventilation->Avoid_Ignition Transfer_Carefully Transfer Carefully (Avoid Spills and Splashes) Avoid_Ignition->Transfer_Carefully Store_Cool_Dry Store in a Cool, Dry Place Transfer_Carefully->Store_Cool_Dry Collect_Waste Collect Waste in a Labeled, Sealed Container Transfer_Carefully->Collect_Waste After Use Tightly_Closed Keep Container Tightly Closed Store_Cool_Dry->Tightly_Closed Store_Away Store Away from Incompatible Materials Tightly_Closed->Store_Away Dispose_Regulations Dispose of According to Local Regulations Collect_Waste->Dispose_Regulations

Caption: Safe handling workflow for this compound.

Synthesis_Pathway Reactants 3-Methoxypropanoic Acid + Ethanol Catalyst H₂SO₄ (catalyst) Heat (Reflux) Reactants->Catalyst Product This compound Catalyst->Product Byproduct Water Product->Byproduct +

Caption: Fischer esterification synthesis of this compound.

References

3-Methoxypropionic acid ethyl ester chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxypropionic Acid Ethyl Ester

Introduction

3-Methoxypropionic acid ethyl ester, also known as ethyl 3-methoxypropanoate, is an organic compound classified as an ester. It is a colorless to pale yellow liquid characterized by a fruity odor.[1] This chemical, identified by the CAS Number 10606-42-5, serves as a key intermediate in organic synthesis and is utilized as a flavoring agent in the food and fragrance industries.[1] Its molecular structure features an ethyl group linked to a propanoate backbone with a methoxy group at the C-3 position.[1]

Chemical Structure and Identifiers

The molecular formula for 3-Methoxypropionic acid ethyl ester is C₆H₁₂O₃.[1][][3][4] It is structurally defined by an ethyl ester functional group and an ether group.

G Chemical Structure of 3-Methoxypropionic Acid Ethyl Ester C1 C H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c O1 O C1->O1 C2 C O1->C2 H2a H C2->H2a H2b H C2->H2b C3 C C2->C3 H3a H C3->H3a H3b H C3->H3b C4 C C3->C4 O2 O C4->O2 O C4->O2 O3 O C4->O3 dummy1 C5 C O3->C5 H5a H C5->H5a H5b H C5->H5b C6 C C5->C6 H6a H C6->H6a H6b H C6->H6b H6c H C6->H6c dummy2

Caption: Ball-and-stick model of 3-Methoxypropionic acid ethyl ester.

Physicochemical Properties

The key quantitative properties of 3-Methoxypropionic acid ethyl ester are summarized below. This data is essential for researchers in designing experiments and for professionals in drug development for formulation studies.

PropertyValueReferences
Molecular Formula C₆H₁₂O₃[1][][3][4]
Molecular Weight 132.16 g/mol [1][][3][4]
CAS Number 10606-42-5[1][][3][4]
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 158 - 166.7 °C at 760 mmHg[][4][5]
Density 0.98 g/cm³[][4]
Refractive Index 1.4030 - 1.4060[4][5]
Flash Point 53 °C (127.4 °F)[3]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]
InChI Key IJUHLFUALMUWOM-UHFFFAOYSA-N[1][3][6]
SMILES CCOC(=O)CCOC[1][3][6]

Experimental Protocols: Synthesis

The most common method for synthesizing 3-Methoxypropionic acid ethyl ester is through the Fischer esterification of 3-methoxypropanoic acid with ethanol, catalyzed by a strong acid.

Synthesis via Fischer Esterification

Principle: This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-methoxypropanoic acid) and an alcohol (ethanol) to form an ester (ethyl 3-methoxypropanoate) and water. The reaction is reversible and is typically driven to completion by removing water or using an excess of one reactant.

Materials:

  • 3-Methoxypropanoic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

  • Reflux condenser

  • Separatory funnel

Detailed Methodology:

  • Reaction Setup: A round-bottom flask is charged with 3-methoxypropanoic acid and an excess of anhydrous ethanol (typically a 3 to 5-fold molar excess).

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.

  • Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Neutralization: The residue is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Filtration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude ester is purified by fractional distillation under reduced pressure to yield the final product, 3-Methoxypropionic acid ethyl ester.

G cluster_reactants Reactants Reactant1 3-Methoxypropanoic Acid Reflux Heat / Reflux Reactant1->Reflux Reactant2 Ethanol (Excess) Reactant2->Reflux Catalyst H₂SO₄ Catalyst Catalyst->Reflux Workup Aqueous Work-up (Neutralization & Washing) Reflux->Workup Purification Drying & Fractional Distillation Workup->Purification Product Ethyl 3-Methoxypropanoate Purification->Product

Caption: Workflow for the synthesis of ethyl 3-methoxypropanoate.

Applications and Significance

3-Methoxypropionic acid ethyl ester and related ether-esters are valued for their versatile properties.

  • Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1]

  • Flavor and Fragrance: Due to its characteristic fruity aroma, it is used as a flavoring agent.[1]

  • Solvent Applications: Analogous ether-esters, such as ethyl 3-ethoxypropionate, are recognized as high-performance, environmentally friendly solvents.[7] They are used extensively in the coatings industry for automotive and industrial applications, as well as in cleaning agents and electronics, due to their excellent solvency, good flow properties, and low toxicity.[7][8]

References

An In-depth Technical Guide to the Solubility of Ethyl 3-methoxypropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxypropionate (EMP), with the chemical formula CH₃OCH₂CH₂COOCH₂CH₃, is an ester that also possesses an ether linkage. This bifunctional nature imparts a unique set of physical and chemical properties, making it a versatile solvent and intermediate in various industrial and research applications, including coatings, cleaning agents, and organic synthesis. A thorough understanding of its solubility in a wide range of organic solvents is crucial for its effective utilization in formulation development, reaction chemistry, and purification processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide combines available information for analogous compounds, fundamental chemical principles of solubility, and general experimental protocols for solubility determination.

Predicted Solubility Profile

The solubility of a substance is primarily governed by the principle of "like dissolves like." this compound is a molecule of moderate polarity. The ester and ether functional groups are polar and capable of acting as hydrogen bond acceptors. The ethyl and propylene groups are nonpolar. This structure suggests that EMP will be readily miscible with a broad spectrum of organic solvents, from polar to moderately nonpolar. Its solubility in highly nonpolar solvents, such as aliphatic hydrocarbons, is expected to be lower.

The following table summarizes the predicted solubility of this compound in various classes of organic solvents. This information is largely inferred from the behavior of similar esters and ethers, such as methyl 3-methoxypropanoate.[1]

Solvent ClassRepresentative SolventsPredicted Solubility/MiscibilityRationale
Alcohols Methanol, Ethanol, Isopropanol, n-ButanolMiscibleThe hydroxyl group of alcohols can act as a hydrogen bond donor to the ether and ester oxygens of EMP. The alkyl chains are also compatible.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleKetones are polar aprotic solvents that can engage in dipole-dipole interactions with the ester and ether groups of EMP.[1]
Esters Ethyl Acetate, Butyl AcetateMiscibleAs an ester itself, EMP is expected to be fully miscible with other simple esters due to similar intermolecular forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleThe ether linkage in EMP ensures good miscibility with other ether solvents.
Aromatic Hydrocarbons Toluene, XyleneSoluble/MiscibleThe moderate polarity of EMP allows for favorable interactions with the polarizable aromatic ring systems.
Halogenated Hydrocarbons Dichloromethane, ChloroformSoluble/MiscibleThese solvents have moderate polarity and can effectively solvate EMP.
Aliphatic Hydrocarbons n-Hexane, n-HeptaneSparingly Soluble to ImmiscibleThe significant difference in polarity between the largely nonpolar aliphatic hydrocarbons and the more polar EMP will likely result in limited miscibility.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)MiscibleThe high polarity of these solvents and their ability to act as hydrogen bond acceptors would lead to strong interactions with EMP.

Experimental Protocols

For researchers requiring precise solubility data, the following general experimental protocols can be employed to determine the miscibility of this compound with other liquid organic solvents.

Method 1: Visual Miscibility Determination at Room Temperature

This is a straightforward qualitative method to quickly assess miscibility.[2]

Materials:

  • This compound

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials with caps (e.g., 5-10 mL)

  • Vortex mixer (optional)

Procedure:

  • To a clean, dry glass vial, add a known volume (e.g., 2 mL) of this compound.

  • To the same vial, add an equal volume (2 mL) of the solvent of interest.

  • Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the vial to stand undisturbed for at least 5 minutes.

  • Observe the contents of the vial against a well-lit background.

    • Miscible: A single, clear, homogeneous liquid phase is observed.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

Method 2: Determination of a Miscibility Gap (for Partially Miscible Systems)

This method can be used to quantify the limits of solubility for partially miscible liquids.

Materials:

  • Same as Method 1, with the addition of a burette for precise additions.

Procedure:

  • Start with a known volume of one liquid (e.g., 10 mL of this compound) in a flask or beaker with a magnetic stirrer.

  • Slowly titrate the second liquid from a burette while continuously stirring.

  • Observe the solution for the first sign of persistent cloudiness (the cloud point), which indicates the formation of a second phase. Record the volume of the second liquid added.

  • To determine the other side of the miscibility gap, reverse the setup: start with a known volume of the second liquid and titrate with this compound.

Visualization of Solubility Relationships

The following diagram illustrates the logical relationship of this compound's solubility with different classes of organic solvents based on their polarity and hydrogen bonding capabilities.

G Solubility Profile of this compound cluster_EMP This compound cluster_miscible High Miscibility cluster_soluble Good Solubility cluster_sparingly_soluble Low Miscibility EMP This compound (Moderate Polarity, H-bond Acceptor) Alcohols Alcohols (Polar, H-bond Donors) EMP->Alcohols H-bonding & Dipole-Dipole Ketones Ketones (Polar Aprotic) EMP->Ketones Dipole-Dipole Esters Esters (Similar Polarity) EMP->Esters Like Dissolves Like Ethers Ethers (Similar Functionality) EMP->Ethers Like Dissolves Like Aromatics Aromatic Hydrocarbons (Moderately Nonpolar) EMP->Aromatics Dipole-Induced Dipole Halogenated Halogenated Hydrocarbons (Moderately Polar) EMP->Halogenated Dipole-Dipole Aliphatics Aliphatic Hydrocarbons (Nonpolar) EMP->Aliphatics Weak Interactions

Caption: Predicted solubility of this compound.

Conclusion

This compound is a versatile solvent with a favorable solubility profile for a wide array of organic solvents. Its miscibility with polar and moderately nonpolar solvents makes it a suitable choice for various applications in research and development. While quantitative data is limited, the principles of chemical similarity and intermolecular forces provide a strong basis for predicting its solubility behavior. For applications requiring precise solubility data, the experimental protocols outlined in this guide can be utilized to obtain reliable results.

References

Spectroscopic Analysis of Ethyl 3-methoxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Ethyl 3-methoxypropanoate (CAS No. 10606-42-5). The information presented is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and characteristic IR absorption data for Ethyl 3-methoxypropanoate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.160Quartet (q)2H-O-CH₂ -CH₃
3.662Triplet (t)2H-O-CH₂ -CH₂-
3.356Singlet (s)3H-O-CH₃
2.568Triplet (t)2H-CH₂-CH₂ -C=O
1.267Triplet (t)3H-O-CH₂-CH₃

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
171.9C=OC =O
67.3CH₂-O-CH₂ -CH₂-
60.5CH₂-O-CH₂ -CH₃
58.7CH₃-O-CH₃
34.5CH₂-CH₂-CH₂ -C=O
14.2CH₃-O-CH₂-CH₃

Solvent: CDCl₃.

Table 3: Characteristic Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2980-2850StrongC-H StretchAlkane (CH₃, CH₂)
1750-1735StrongC=O StretchEster
1300-1000StrongC-O StretchEster, Ether

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of Ethyl 3-methoxypropanoate is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • The NMR spectrometer is tuned and shimmed for the prepared sample to achieve optimal magnetic field homogeneity.

  • A standard one-dimensional proton NMR spectrum is acquired at a frequency of 400 MHz.

  • Key acquisition parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

  • Chemical shifts are referenced to the TMS signal at 0 ppm.

Data Acquisition (¹³C NMR):

  • A one-dimensional carbon-13 NMR spectrum is acquired, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts are referenced to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • As Ethyl 3-methoxypropanoate is a liquid, a spectrum can be obtained directly from a thin film of the neat sample.

  • A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition (FT-IR):

  • A background spectrum of the empty spectrometer is first recorded.

  • The prepared sample (salt plates with the liquid film) is placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of Ethyl 3-methoxypropanoate and its characteristic ¹H NMR signals.

G cluster_mol Ethyl 3-methoxypropanoate Structure cluster_nmr ¹H NMR Signals mol A δ 4.160 (q, 2H) mol->A a B δ 3.662 (t, 2H) mol->B c C δ 3.356 (s, 3H) mol->C d D δ 2.568 (t, 2H) mol->D b E δ 1.267 (t, 3H) mol->E e

Caption: Correlation of ¹H NMR signals with proton environments in Ethyl 3-methoxypropanoate.

Unlocking Potential: A Technical Guide to the Research Applications of Ethyl 3-Methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-methoxypropionate, a versatile ether-ester, has garnered significant attention beyond its conventional use as an industrial solvent. Its unique structural features and reactivity profile are paving the way for innovative applications in scientific research, particularly in the synthesis of complex bioactive molecules and pharmaceuticals. This technical guide provides an in-depth exploration of the current and potential research applications of this compound, offering a comprehensive resource for scientists at the forefront of discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research. The following tables summarize key quantitative data for this compound and its closely related analog, Mthis compound, for comparative purposes.

Table 1: Physicochemical Properties

PropertyThis compoundMthis compound
CAS Number 10606-42-53852-09-3[1]
Molecular Formula C₆H₁₂O₃C₅H₁₀O₃[1]
Molecular Weight 132.16 g/mol 118.13 g/mol [1]
Boiling Point 158 °C142-143 °C[1][2]
Density 0.98 g/cm³1.009 g/mL at 25 °C[1][2]
Refractive Index 1.4030-1.4060n20/D 1.402[1][2]
Flash Point 53 °C (127.4 °F)47 °C (116.6 °F)[1]
Water Solubility Data not readily available428.60 g/L at 25 °C[3]
Vapor Pressure Data not readily available5.3±0.3 mmHg at 25°C[4]

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueThis compound
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.16 (q, 2H), 3.66 (t, 2H), 3.35 (s, 3H), 2.57 (t, 2H), 1.27 (t, 3H)
¹³C NMR Data not readily available in searched sources.
Infrared (IR) Characteristic peaks expected for C=O (ester) and C-O-C (ether) functional groups.
Mass Spectrometry (MS) Molecular Ion (M⁺): 132. Key fragments may include loss of the ethoxy group (-OCH₂CH₃) or other characteristic cleavages.

Research Applications in Synthesis

The primary research application of this compound lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. Its bifunctional nature, possessing both an ester and an ether group, allows for a range of chemical transformations.

Synthesis of Bioactive Polypropionates

Polypropionates are a large class of natural products known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. The synthesis of these complex molecules often relies on the iterative coupling of smaller propionate units. While a specific detailed protocol for the direct use of this compound in a multi-step polypropionate synthesis was not found in the immediate search results, its structural motif is a key component of this class of molecules. The general strategy involves the use of propionate-derived building blocks in stereoselective aldol reactions or other carbon-carbon bond-forming reactions to construct the characteristic alternating methyl and hydroxyl/methoxy-bearing carbon skeleton.

Role in Asymmetric Synthesis

The development of stereoselective synthetic methods is crucial in medicinal chemistry, as the chirality of a molecule often dictates its biological activity. This compound and its derivatives can serve as prochiral substrates or precursors in asymmetric synthesis. For instance, the reduction of the keto group in a modified propionate chain or the stereoselective addition to the carbon-carbon double bond of a related acrylate can lead to the formation of chiral centers.

Experimental Protocols

Illustrative Protocol: Michael Addition for the Synthesis of a Substituted Propionate

Objective: To demonstrate a general method for the carbon-carbon bond formation at the β-position of an acrylate, a reaction type relevant to the elaboration of the this compound backbone.

Materials:

  • Ethyl acrylate

  • A suitable nucleophile (e.g., a malonic ester, a nitroalkane, or a Gilman reagent)

  • A suitable base or catalyst (e.g., sodium ethoxide, DBU, or a copper catalyst for Gilman reagents)

  • Anhydrous solvent (e.g., ethanol, THF, or diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a solution of the nucleophile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base or catalyst at an appropriate temperature (often 0 °C or room temperature).

  • Stir the mixture for a specified time to allow for the formation of the reactive species.

  • Slowly add a solution of ethyl acrylate in the anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography).

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or distillation) to yield the desired substituted propionate.

Signaling and Metabolic Pathways

While this compound is not known to be directly involved in specific signaling pathways as a signaling molecule itself, its metabolism provides insight into its biological fate. A study on the metabolism of the closely related compound, ethyl 3-ethoxypropionate, in rats revealed its biotransformation into several key metabolites. This metabolic pathway is crucial for understanding its toxicological profile and potential interactions within a biological system.

metabolic_pathway EEP Ethyl 3-ethoxypropionate Hydrolysis1 Ester Hydrolysis EEP->Hydrolysis1 Oxidation1 Oxidation EEP->Oxidation1 CO2 CO2 EEP->CO2 Extensive Oxidation EEP_metabolite1 3-Ethoxypropionic acid Hydrolysis1->EEP_metabolite1 EEP_metabolite2 Monoethyl malonate Oxidation1->EEP_metabolite2 Oxidation2 Oxidation EEP_metabolite3 Malonic acid Oxidation2->EEP_metabolite3 Conjugation Glycine Conjugation EEP_metabolite4 3-Ethoxypropionyl glycine Conjugation->EEP_metabolite4 EEP_metabolite1->Conjugation EEP_metabolite2->Oxidation2

Caption: Metabolic pathway of ethyl 3-ethoxypropionate in rats.

Conclusion

This compound is emerging as a valuable tool in the researcher's arsenal, extending far beyond its role as a simple solvent. Its utility as a synthetic building block for the construction of complex and biologically relevant molecules presents significant opportunities in drug discovery and medicinal chemistry. The continued exploration of its reactivity and the development of novel synthetic methodologies centered around this scaffold are anticipated to unlock new avenues for the creation of innovative therapeutics and research probes. This guide serves as a foundational resource to stimulate further investigation into the promising research applications of this compound.

References

An In-depth Technical Guide on the Environmental Impact and Biodegradability of Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the environmental fate and ecotoxicity of Ethyl 3-methoxypropionate (CAS: 10606-42-5) is scarce. This guide summarizes the available information and supplements it with data from structurally similar compounds, Mthis compound and Ethyl 3-ethoxypropionate, to provide a comprehensive overview. Data derived from analogue compounds should be interpreted with caution.

Executive Summary

This compound is a short-chain alkyl ether propionate. While specific experimental data on its environmental impact is limited, analysis of its structural analogues suggests it is likely to be readily biodegradable and exhibit low to moderate aquatic toxicity. This document provides a detailed examination of its expected environmental fate, including biodegradability and ecotoxicity, based on available data and established scientific principles. Standardized experimental protocols for assessing these endpoints are also described in detail.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for predicting its environmental distribution and fate. The table below presents available data for this compound and its analogues.

PropertyThis compoundMthis compound (Analogue)Ethyl 3-ethoxypropionate (Analogue)
CAS Number 10606-42-53852-09-3763-69-9
Molecular Formula C₆H₁₂O₃C₅H₁₀O₃C₇H₁₄O₃
Molecular Weight 132.16 g/mol 118.13 g/mol 146.18 g/mol
Boiling Point Not available142.8 °C166 °C
Water Solubility Not available428.6 g/L @ 25 °C54.1 g/L @ 20 °C
log Kow (Octanol-Water Partition Coefficient) Not available0.19 (estimated)1.35

Biodegradability

There is no direct experimental data on the biodegradability of this compound. However, its structural analogue, Ethyl 3-ethoxypropionate, is reported to be readily biodegradable.[1] This suggests that this compound is also likely to be readily biodegradable.

The primary mechanism of biodegradation is expected to be initial hydrolysis of the ester bond, followed by cleavage of the ether bond.

The biodegradation of this compound is hypothesized to occur in two main steps:

  • Ester Hydrolysis: The ester linkage is cleaved by esterase enzymes, yielding ethanol and 3-methoxypropionic acid.

  • Ether Cleavage: The resulting 3-methoxypropionic acid undergoes further degradation, likely through O-demethylation, to form 3-hydroxypropionic acid and formaldehyde. These intermediates are then expected to enter central metabolic pathways.

Biodegradation Pathway of this compound cluster_main Proposed Biodegradation Pathway This compound This compound Ethanol Ethanol This compound->Ethanol Ester Hydrolysis 3-methoxypropionic acid 3-methoxypropionic acid This compound->3-methoxypropionic acid Ester Hydrolysis Central Metabolism Central Metabolism Ethanol->Central Metabolism Further Oxidation 3-hydroxypropionic acid 3-hydroxypropionic acid 3-methoxypropionic acid->3-hydroxypropionic acid Ether Cleavage Formaldehyde Formaldehyde 3-methoxypropionic acid->Formaldehyde Ether Cleavage 3-hydroxypropionic acid->Central Metabolism Further Oxidation Formaldehyde->Central Metabolism Further Oxidation

Caption: Proposed biodegradation pathway of this compound.

Environmental Fate and Ecotoxicity

No experimental ecotoxicity data is available for this compound. The table below summarizes the available data for its analogue, Ethyl 3-ethoxypropionate.

EndpointOrganismResultReference
Acute Fish Toxicity Pimephales promelas (Fathead minnow)LC50 (96h) = 62 mg/L[2]
Acute Daphnia Toxicity Daphnia magnaEC50 (48h) = 970 mg/L[2]
Algal Toxicity Not specifiedEC50 (72h) > 114.86 mg/L[3]

Based on this analogue data, this compound is expected to be harmful to fish and practically non-toxic to daphnia and algae.

With an estimated log Kow of less than 3, both this compound and its analogues are not expected to bioaccumulate significantly in aquatic organisms. The BCF (Bioconcentration Factor) for Ethyl 3-ethoxypropionate is reported to be 1.4, indicating a low potential for bioaccumulation.[3]

Experimental Protocols

Standardized test methods, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability and ecotoxicity of chemicals.

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.[4][5][6][7][8] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[5][7]

OECD 301F Experimental Workflow cluster_workflow OECD 301F Workflow start Preparation of Test Medium and Inoculum setup Test Flask Setup: - Test Substance - Reference Substance - Toxicity Control - Blank Control start->setup incubation Incubation at 20±1°C for 28 days in the dark setup->incubation measurement Continuous Measurement of Oxygen Consumption incubation->measurement analysis Data Analysis: - Calculate % Biodegradation - Check 10-day window measurement->analysis end Result: Readily Biodegradable or Not analysis->end

Caption: General experimental workflow for the OECD 301F biodegradability test.

Standard acute ecotoxicity tests are conducted on representatives of three trophic levels: fish, aquatic invertebrates (daphnids), and algae.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[9][10][11][12]

  • OECD 202: Daphnia sp., Acute Immobilisation Test: This test determines the concentration at which 50% of daphnids are immobilized (EC50) after 48 hours of exposure.[13][14][15][16][17]

  • OECD 201: Alga, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).[18][19][20][21][22]

References

An In-depth Technical Guide to the Health and Safety Handling of Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for Ethyl 3-methoxypropionate, intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, handling and storage procedures, exposure controls, and emergency measures.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and the closely related Ethyl 3-ethoxypropionate.

PropertyThis compoundEthyl 3-ethoxypropionate
Molecular Formula C6H12O3C7H14O3[1]
Molecular Weight 132.16 g/mol 146.19 g/mol [2]
CAS Number 10606-42-5763-69-9[1]
Appearance Clear Liquid[3]Water-white liquid with an ester-like odor.[4]
Boiling Point Not available170°C (338°F) at 760 mmHg[4]
Melting Point Not available-100°C (-148°F)[4]
Flash Point 53°C (127.4°F)59°C (138°F)[2][5]
Density Not available0.95 g/cm³[4]
Vapor Pressure Not available0.9 mmHg[4]
Solubility in Water Very slightly soluble[2]29 g/L[1]
Autoignition Temperature Not available377°C[1]

Toxicological Data

This section presents the available toxicological data for Ethyl 3-ethoxypropionate, which is often used as a proxy for this compound due to their structural similarity.

TestSpeciesRouteValueReference
LD50RatOral4,309 - 5,000 mg/kg[1][1]
LD50RabbitDermal4,080 - 10,000 mg/kg[1][1]
LC50RatInhalation>998 ppm (6 h)[6][6]
Acute LC50Fish-60.9 mg/L (96 h)[1][1]
Acute EC50Daphnia-873 mg/L (48 h)[1][1]
Acute EC50Algae->114.86 mg/L (72 h)[1][1]

Note: Detailed experimental protocols for these toxicological studies are not publicly available in the referenced safety data sheets. These values are typically determined through standardized testing guidelines (e.g., OECD Test Guidelines), but the specific study reports are proprietary.

Hazard Identification and Classification

This compound is classified as a flammable liquid. It may cause irritation to the skin, eyes, and respiratory system.[7]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness).

  • Signal Word: Warning[1]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

  • Use in a well-ventilated area.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Use only non-sparking tools.[1]

  • Wear appropriate personal protective equipment (PPE).[1]

  • Avoid breathing vapor or mist.[1]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Keep away from incompatible materials such as oxidizing agents.[1]

  • Store in the original container.[1]

G cluster_handling Handling Protocol cluster_storage Storage Protocol Well-ventilated Area Well-ventilated Area Grounding and Bonding Grounding and Bonding Well-ventilated Area->Grounding and Bonding Explosion-proof Equipment Explosion-proof Equipment Grounding and Bonding->Explosion-proof Equipment Non-sparking Tools Non-sparking Tools Explosion-proof Equipment->Non-sparking Tools Wear PPE Wear PPE Non-sparking Tools->Wear PPE Cool, Dry, Well-ventilated Cool, Dry, Well-ventilated Tightly Closed Container Tightly Closed Container Cool, Dry, Well-ventilated->Tightly Closed Container Away from Incompatibles Away from Incompatibles Tightly Closed Container->Away from Incompatibles

General Handling and Storage Workflow

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

  • Ensure adequate ventilation, such as using a chemical fume hood.[1]

  • Provide eyewash stations and safety showers in the immediate work area.[1]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or protective suit.[8]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

G cluster_ppe Personal Protective Equipment (PPE) Hazard Assessment Hazard Assessment Engineering Controls Engineering Controls Hazard Assessment->Engineering Controls Personal Protective Equipment Personal Protective Equipment Hazard Assessment->Personal Protective Equipment Eye Protection Eye Protection Personal Protective Equipment->Eye Protection Skin Protection Skin Protection Personal Protective Equipment->Skin Protection Respiratory Protection Respiratory Protection Personal Protective Equipment->Respiratory Protection

Exposure Control Hierarchy

First Aid Measures

In case of exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

G Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Flush with Water Flush with Water Eye Contact->Flush with Water Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water->Seek Medical Attention Do NOT Induce Vomiting->Seek Medical Attention G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Eliminate Ignition Sources Eliminate Ignition Sources Evacuate Area->Eliminate Ignition Sources Ventilate Area Ventilate Area Eliminate Ignition Sources->Ventilate Area Wear PPE Wear PPE Ventilate Area->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect with Non-sparking Tools Collect with Non-sparking Tools Absorb with Inert Material->Collect with Non-sparking Tools Dispose of Properly Dispose of Properly Collect with Non-sparking Tools->Dispose of Properly

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methoxypropionate from Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 3-methoxypropionate, a valuable solvent and chemical intermediate. The synthesis is achieved via the Michael addition of methanol to ethyl acrylate. Two distinct catalytic methods are presented: a classical approach using sodium methoxide and a greener, heterogeneous catalysis method employing a basic anion exchange resin. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the reaction pathway and experimental workflow to aid in research and development.

Introduction

This compound is an important organic compound with applications as a high-performance solvent in the coatings and electronics industries, and as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is most commonly achieved through the conjugate addition (Michael reaction) of methanol to ethyl acrylate. This reaction can be catalyzed by a variety of bases. Herein, we detail two effective protocols for this transformation, highlighting both a traditional homogeneous catalysis method and a more modern, environmentally friendly heterogeneous approach.

Reaction Principle: Michael Addition

The core chemical transformation is the nucleophilic addition of a methoxide ion (generated from methanol by a base) to the electron-deficient β-carbon of ethyl acrylate. The reaction proceeds via a conjugate addition mechanism, leading to the formation of an enolate intermediate, which is subsequently protonated by methanol to yield the desired product, this compound.

Reaction Scheme:

Catalytic Methods and Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Homogeneous Catalysis with Sodium Methoxide

This classical method utilizes sodium methoxide as a strong base catalyst to facilitate the Michael addition. It is a well-established and high-yielding procedure.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (1.5 to 3 molar equivalents relative to ethyl acrylate).

  • Catalyst Addition: A catalytic amount of sodium methoxide (e.g., a 25-30% solution in methanol, or solid sodium methoxide) is added to the methanol with stirring under a nitrogen atmosphere.

  • Reactant Addition: Ethyl acrylate (1 molar equivalent) is added dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 40-60°C using a water bath for cooling if necessary.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of ethyl acrylate is complete (typically 2-6 hours after the addition is finished).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The catalyst is neutralized by the slow addition of a stoichiometric amount of a weak acid, such as acetic acid or a dilute mineral acid like sulfuric acid, while keeping the temperature below 35°C.

    • The resulting salts are removed by filtration.

  • Purification:

    • The excess methanol is removed from the filtrate by distillation at atmospheric pressure.

    • The crude this compound is then purified by vacuum distillation. The pure product is collected at approximately 65-70°C under 20 mmHg pressure.

Method 2: Heterogeneous Catalysis with a Basic Anion Exchange Resin

This method employs a solid-supported basic catalyst, offering advantages in terms of catalyst recyclability, simplified product purification, and a milder reaction environment. Based on protocols for similar reactions, a macroporous basic anion exchange resin (e.g., Amberlyst A21 or a similar quaternary ammonium functionalized resin) is effective.

Experimental Protocol:

  • Catalyst Preparation: The basic anion exchange resin is activated according to the manufacturer's instructions, typically by washing with a sodium hydroxide solution followed by water and methanol to achieve the hydroxide or methoxide form. The resin is then dried.

  • Reaction Setup: A round-bottom flask is charged with the activated anion exchange resin (5-20% by weight relative to ethyl acrylate), anhydrous methanol (3 to 10 molar equivalents), and ethyl acrylate (1 molar equivalent).

  • Reaction Conditions: The mixture is stirred at a controlled temperature, typically between 40-70°C. The reaction can be performed in a batch reactor or a packed-bed continuous flow reactor.

  • Reaction Monitoring: The reaction is monitored by GC or TLC for the disappearance of the starting material.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid resin catalyst is simply removed by filtration. The catalyst can be washed with methanol, dried, and reused for subsequent batches.

  • Purification:

    • The excess methanol is removed from the filtrate by distillation.

    • The remaining liquid is then subjected to vacuum distillation to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic methods.

Table 1: Comparison of Catalytic Methods for the Synthesis of this compound

ParameterMethod 1: Sodium MethoxideMethod 2: Anion Exchange Resin
Catalyst Sodium Methoxide (NaOMe)Basic Anion Exchange Resin
Catalyst Type HomogeneousHeterogeneous
Molar Ratio (Methanol:Ethyl Acrylate) 1.5:1 to 3:13:1 to 10:1
Reaction Temperature 40-60°C40-70°C
Reaction Time 3-8 hours4-12 hours
Typical Yield 85-95%80-90%
Catalyst Separation Neutralization and FiltrationSimple Filtration
Catalyst Reusability NoYes
Product Purity (after distillation) >99%>99%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Colorless liquid
Boiling Point 160-162°C (atm. pressure)
Density 0.999 g/cm³ at 25°C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.14 (q, J=7.1 Hz, 2H), 3.67 (t, J=6.3 Hz, 2H), 3.34 (s, 3H), 2.58 (t, J=6.3 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.9, 67.9, 60.5, 58.8, 34.6, 14.2
IR (neat, cm⁻¹) 2980, 2930, 2880 (C-H str.), 1735 (C=O str.), 1190, 1120 (C-O str.)
Mass Spectrum (EI, m/z) 132 (M+), 101, 87, 74, 59, 45

Visualizations

Signaling Pathway Diagram

Michael_Addition cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Ethyl Acrylate Ethyl Acrylate Enolate Intermediate Enolate Intermediate Ethyl Acrylate->Enolate Intermediate Conjugate Addition Methanol Methanol Methoxide Ion Methoxide Ion Methanol->Methoxide Ion Deprotonation by Base This compound This compound Methanol->this compound Base Catalyst Base Catalyst Base Catalyst->Methoxide Ion Methoxide Ion->Ethyl Acrylate Nucleophilic Attack Enolate Intermediate->this compound Protonation by Methanol

Caption: Michael addition of methanol to ethyl acrylate.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_characterization Characterization Reaction Setup Reaction Setup Addition of Reactants & Catalyst Addition of Reactants & Catalyst Reaction Setup->Addition of Reactants & Catalyst Reaction Monitoring (GC/TLC) Reaction Monitoring (GC/TLC) Addition of Reactants & Catalyst->Reaction Monitoring (GC/TLC) Catalyst Removal Catalyst Removal Reaction Monitoring (GC/TLC)->Catalyst Removal Solvent Removal Solvent Removal Catalyst Removal->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS GC GC Pure Product->GC

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from ethyl acrylate can be efficiently achieved using either a traditional homogeneous base-catalyzed method or a more modern, greener heterogeneous approach with an anion exchange resin. The choice of method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as cost, scalability, and environmental impact. The protocols and data provided in this document offer a comprehensive guide for the successful synthesis, purification, and characterization of this important chemical compound.

Application Note and Protocol: Laboratory Scale Synthesis of Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methoxypropionate is a valuable organic compound used as a solvent and an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its synthesis is typically achieved through a Michael addition of methanol to ethyl acrylate. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including reaction conditions, purification, and characterization data.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number10606-42-5
Molecular FormulaC₆H₁₂O₃
Molecular Weight132.16 g/mol
AppearanceColorless to Almost colorless clear liquid
Purity>99.0% (GC)
Boiling Point142-143 °C
Density1.009 g/mL at 25 °C

Reaction Scheme

The synthesis of this compound is achieved via a base-catalyzed Michael addition of methanol to ethyl acrylate.

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product Methanol Methanol (CH3OH) Reaction + Methanol->Reaction Ethyl_Acrylate Ethyl Acrylate (CH2=CHCOOEt) Ethyl_Acrylate->Reaction Ethyl_3_methoxypropionate This compound (CH3OCH2CH2COOEt) Arrow -> Reaction->Arrow  Sodium Methoxide (cat.)  45-60 °C Arrow->Ethyl_3_methoxypropionate experimental_workflow Experimental Workflow A 1. Reaction Setup (Methanol + Catalyst) B 2. Slow Addition of Ethyl Acrylate (45-60 °C) A->B C 3. Reaction (2-6 hours at 45-60 °C) B->C D 4. Cooling and Neutralization (<35 °C) C->D E 5. Purification by Fractional Distillation D->E F 6. Product Characterization (GC, NMR) E->F G Final Product: This compound F->G

Application Notes and Protocols: Ethyl 3-Methoxypropionate as a Solvent for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3-methoxypropionate as a solvent for polymer synthesis. While direct, detailed protocols for polymer synthesis in this compound are not extensively documented in publicly available literature, its properties, along with those of its close analog ethyl 3-ethoxypropionate, suggest its suitability for various polymerization techniques. This document provides the physical and chemical properties of these solvents, along with adapted experimental protocols for common controlled radical polymerization methods, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Introduction to this compound as a Polymerization Solvent

This compound is an ether-ester solvent that offers a unique combination of properties, making it a promising candidate for polymer synthesis. Its moderate boiling point, good solvency for a range of monomers and polymers, and relatively low toxicity profile make it an attractive alternative to more conventional and potentially hazardous solvents. Its analog, ethyl 3-ethoxypropionate (EEP), is more widely characterized and shares many similar beneficial characteristics. EEP is a slow-evaporating solvent with excellent activity for a wide range of coating polymers.[1] It is known to dissolve various polymers, including acrylics, epoxies, and polyurethanes.[2]

The selection of a suitable solvent is critical in polymer synthesis as it can significantly influence reaction kinetics, polymer properties (such as molecular weight and polydispersity), and process safety. This compound's properties suggest it could be particularly well-suited for solution polymerizations where control over the reaction environment is crucial.

Properties of this compound and Ethyl 3-Ethoxypropionate

A summary of the key physical and chemical properties of this compound and ethyl 3-ethoxypropionate is presented in Table 1. These properties are essential for designing and optimizing polymerization reactions.

PropertyThis compoundEthyl 3-Ethoxypropionate
Molecular Formula C5H10O3C7H14O3
Molecular Weight 118.13 g/mol [3]146.18 g/mol [4]
Boiling Point Not explicitly found166 °C[4]
Melting Point Not explicitly found-75 °C[4]
Density Not explicitly found0.95 g/mL at 25 °C[4]
Flash Point Not explicitly found58 °C[4]
Solubility in Water Not explicitly found54.1 g/L at 20 °C[4]
Vapor Density Not explicitly found5.03 (vs air)[4]

Note: Data for this compound is less available in the provided search results. Properties of Ethyl 3-ethoxypropionate are included for comparison and as a guide.

Application in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, have revolutionized polymer synthesis by enabling the preparation of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The choice of solvent is a critical parameter in CRP. An ideal solvent should dissolve the monomer, initiator, catalyst (in the case of ATRP), and the resulting polymer, while not interfering with the polymerization mechanism.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to establish a dynamic equilibrium between active and dormant polymer chains. This allows for controlled polymer growth.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer Monomer ReactionVessel Reaction Vessel Monomer->ReactionVessel Initiator Initiator Initiator->ReactionVessel Catalyst Catalyst (e.g., CuBr) Catalyst->ReactionVessel Ligand Ligand (e.g., PMDETA) Ligand->ReactionVessel Solvent Solvent (this compound) Solvent->ReactionVessel Degassing Degassing (Freeze-Pump-Thaw) ReactionVessel->Degassing 1. Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization 2. Purification Purification (Column Chromatography) Polymerization->Purification 3. Precipitation Precipitation Purification->Precipitation 4. Drying Drying Precipitation->Drying 5. Analysis Analysis (GPC, NMR) Drying->Analysis 6.

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).

This protocol is adapted from established procedures for ATRP of MMA in other organic solvents, such as diphenyl ether.[5][6] Researchers should optimize reaction conditions, particularly temperature, based on the properties of this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • This compound (solvent), anhydrous

  • Anisole (internal standard for GC, optional)

  • Methanol (for precipitation)

  • Alumina (for catalyst removal)

  • Schlenk flask, syringes, and other standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed this compound (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask via syringe. Stir the mixture until a homogeneous solution is formed.

  • Add the monomer, MMA (e.g., 5 mL, 46.7 mmol), and the initiator, EBiB (e.g., 0.146 mL, 1 mmol), to the flask via syringe. If using an internal standard, it can be added at this stage.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C, to be optimized for this compound) and stir.

  • Monitoring the Reaction: At timed intervals, take samples from the reaction mixture using a degassed syringe. Analyze the samples for monomer conversion (e.g., by gas chromatography or ¹H NMR) and for molecular weight and polydispersity (by gel permeation chromatography, GPC).

  • Termination and Purification: To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. It offers excellent tolerance to a wide variety of functional monomers and reaction conditions.

RAFT_Advantages cluster_solvent This compound Properties cluster_raft RAFT Polymerization Outcomes GoodSolvency Good Solvency for Monomer & Polymer WellDefined Well-Defined Polymers GoodSolvency->WellDefined Ensures homogeneity, uniform growth ModerateBP Moderate Boiling Point ModerateBP->WellDefined Allows for a range of reaction temperatures LowToxicity Lower Toxicity LowToxicity->WellDefined Safer process BlockCopolymers Block Copolymers WellDefined->BlockCopolymers Enables sequential monomer addition FunctionalPolymers Functional Polymers WellDefined->FunctionalPolymers Tolerant to various functional groups

Caption: Advantages of using a suitable solvent like this compound in RAFT polymerization.

This protocol is a general guideline adapted from established RAFT polymerization procedures. The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, a dithiobenzoate or a trithiocarbonate RAFT agent is often suitable.

Materials:

  • n-Butyl acrylate (nBA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or similar RAFT agent

  • Azobisisobutyronitrile (AIBN) (initiator)

  • This compound (solvent), anhydrous

  • Methanol/water mixture (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a reaction vessel (e.g., a Schlenk tube or a round-bottom flask with a condenser), combine the RAFT agent (e.g., CPDTC), the monomer (nBA), and the initiator (AIBN) in the desired molar ratios in this compound. A typical molar ratio might be [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.1.

  • Degassing: Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-70 °C for AIBN).

  • Monitoring the Reaction: Follow the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry) and polymer characteristics (GPC).

  • Termination and Purification: After the desired conversion is reached, stop the reaction by cooling the vessel in an ice bath and exposing the contents to air.

  • Dilute the polymer solution with a small amount of a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution to a large volume of a non-solvent, such as a cold methanol/water mixture.

  • Isolate the polymer by filtration or decantation and dry it in a vacuum oven until a constant weight is achieved.

Representative Data

Table 2: Representative Data for ATRP of Methyl Acrylate [7]

[MA]₀ (M)[MBrP]₀ (M)[CuBr]₀ (M)[dNbpy]₀ (M)Temp (°C)Time (h)Conv. (%)Mₙ (exp)Mₙ (theor)Mₙ/Mₙ
11.20.0830.0280.0569047510,20010,0001.15
11.20.0560.0280.0569048215,10015,0001.18
11.20.0280.0280.0569069131,50031,0001.25

MA: Methyl Acrylate, MBrP: Methyl 2-bromopropionate, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine

Conclusion

This compound presents itself as a promising, environmentally friendlier solvent for polymer synthesis, particularly for controlled radical polymerization techniques. Its favorable physical properties, such as a moderate boiling point and good solvency, can offer advantages in terms of reaction control and polymer processability. While specific, optimized protocols for its use are yet to be widely published, the adapted procedures provided herein for ATRP and RAFT serve as a solid foundation for researchers to develop their own synthesis methods. Further investigation into the kinetics and thermodynamics of polymerization in this solvent will be valuable for its broader adoption in the scientific and industrial communities.

References

Ethyl 3-Methoxypropionate: A Promising Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methoxypropionate is an organic solvent with properties that suggest its potential as a non-conventional medium for various enzymatic reactions. As a non-protic polar solvent, it offers a unique environment that can enhance the solubility of non-polar substrates and shift reaction equilibria to favor synthesis over hydrolysis, a common challenge in aqueous enzymology. Its lower toxicity profile compared to some traditional organic solvents also aligns with the principles of green chemistry, making it an attractive alternative for sustainable biocatalytic processes.[1][2][3] This document provides an overview of its potential applications, key considerations, and generalized protocols for its use in enzymatic reactions, particularly with lipases.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a solvent in biocatalytic systems.

PropertyValueReference
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Appearance Clear, colorless liquid
Boiling Point Not explicitly found for this compound, but for the similar mthis compound it is 142-143 °C[4][5]
Flash Point 53 °C
Density Not explicitly found for this compound, but for the similar mthis compound it is 1.009 g/mL at 25 °C[4]
Solubility in Water Expected to have some solubility but likely not fully miscible.
SMILES CCOC(=O)CCOC

Advantages and Considerations for Enzymatic Reactions

The use of this compound as a reaction medium offers several potential advantages:

  • Increased Substrate Solubility: It can dissolve a wide range of organic substrates that have limited solubility in water, thereby increasing reaction rates.

  • Favorable Reaction Equilibria: For reactions such as esterification and transesterification, the low water content in a non-aqueous medium can shift the equilibrium towards product formation.[6][7]

  • Suppression of Side Reactions: Water-dependent side reactions can be minimized.

  • Potential for Novel Enzyme Activity: Some enzymes exhibit altered or enhanced activity and stability in organic solvents.[8][9]

However, researchers must also consider the following:

  • Enzyme Stability: Organic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation and loss of activity.[6][9] Enzyme immobilization or the use of extremophilic enzymes can mitigate this.[6]

  • Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes), mass transfer of substrates and products can be a limiting factor.

  • Solvent-Enzyme Interactions: The solvent can directly interact with the enzyme, potentially altering its conformation and catalytic properties.

Application: Lipase-Catalyzed Transesterification

Lipases are a robust class of enzymes known for their stability and activity in non-aqueous media.[10][11] A promising application for this compound is in lipase-catalyzed transesterification reactions, for example, the synthesis of a valuable flavor ester.

Hypothetical Reaction: Synthesis of Isoamyl Acetate

Isoamyl acetate is a flavor ester with a characteristic banana scent. Its synthesis via lipase-catalyzed transesterification of isoamyl alcohol and vinyl acetate can be explored in this compound.

sub1 Isoamyl Alcohol enzyme Immobilized Lipase (e.g., Novozym 435) sub1->enzyme solvent This compound sub2 Vinyl Acetate sub2->enzyme prod1 Isoamyl Acetate prod2 Vinyl Alcohol (tautomerizes to Acetaldehyde) enzyme->prod1 enzyme->prod2

Caption: Reaction scheme for the lipase-catalyzed synthesis of isoamyl acetate.

Experimental Protocol: Lipase-Catalyzed Synthesis of Isoamyl Acetate

This protocol describes a general procedure for testing the efficacy of this compound as a medium for the lipase-catalyzed synthesis of isoamyl acetate.

Materials:

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • This compound (anhydrous)

  • Isoamyl alcohol

  • Vinyl acetate

  • Molecular sieves (3Å, activated)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Enzyme Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use to remove any residual water.

  • Reaction Setup:

    • To a 25 mL screw-capped vial, add 10 mL of anhydrous this compound.

    • Add 1 gram of activated molecular sieves to maintain anhydrous conditions.

    • Add isoamyl alcohol (1 mmol) and vinyl acetate (1.2 mmol).

    • Pre-incubate the mixture at 40°C for 30 minutes with gentle shaking.

  • Initiation of Reaction:

    • Add 100 mg of the dried immobilized lipase to the reaction mixture.

    • Seal the vial tightly and place it in a shaking incubator at 40°C and 200 rpm.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC to determine the conversion of isoamyl alcohol and the yield of isoamyl acetate.

  • Enzyme Reuse:

    • After the reaction, recover the immobilized enzyme by filtration.

    • Wash the enzyme with fresh this compound to remove any adsorbed substrates and products.

    • Dry the enzyme under vacuum and test its activity in a subsequent reaction cycle.

start Start prep_enzyme Dry Immobilized Lipase start->prep_enzyme setup_reaction Prepare Reaction Mixture: - this compound - Molecular Sieves - Isoamyl Alcohol - Vinyl Acetate prep_enzyme->setup_reaction pre_incubate Pre-incubate at 40°C setup_reaction->pre_incubate add_enzyme Add Immobilized Lipase pre_incubate->add_enzyme run_reaction Incubate at 40°C with Shaking add_enzyme->run_reaction monitor Monitor Reaction by GC run_reaction->monitor At time intervals recover_enzyme Recover Enzyme by Filtration run_reaction->recover_enzyme After completion end End monitor->end Data Analysis wash_enzyme Wash Enzyme recover_enzyme->wash_enzyme dry_enzyme Dry Enzyme for Reuse wash_enzyme->dry_enzyme dry_enzyme->end

Caption: Experimental workflow for lipase-catalyzed synthesis.

Hypothetical Data Presentation

The following table presents hypothetical data for the lipase-catalyzed synthesis of isoamyl acetate in this compound, illustrating how results could be structured for comparison. Note: This data is for illustrative purposes only and requires experimental validation.

Time (hours)Conversion of Isoamyl Alcohol (%)Yield of Isoamyl Acetate (%)
12524
24543
47068
89290
24>99>98

Potential for Other Enzymatic Reactions

Beyond lipase-catalyzed reactions, this compound could potentially be a suitable medium for other enzyme classes, such as:

  • Proteases: For peptide synthesis in a low-water environment to favor the reverse reaction of hydrolysis.

  • Oxidoreductases: For the transformation of hydrophobic substrates, provided the necessary cofactors are stable and soluble in the medium.

Conclusion

This compound presents itself as a viable and potentially "green" alternative solvent for enzymatic reactions. Its properties suggest it could be particularly effective for lipase-catalyzed synthesis where the removal of water is beneficial. The provided protocols offer a starting point for researchers to explore its utility. However, it is crucial to experimentally validate the performance of any given enzyme in this medium, with careful consideration of enzyme stability and activity. Further research is warranted to fully characterize the scope of its applicability in biocatalysis.

References

Application Note: High-Throughput GC-MS Method for Purity Analysis of Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of Ethyl 3-methoxypropionate, a key intermediate in the pharmaceutical and fine chemical industries. The described protocol offers high sensitivity and selectivity for the separation and identification of this compound from potential impurities. This method is suitable for quality control, stability testing, and process monitoring in research, development, and manufacturing environments.

Introduction

This compound (CAS No. 10606-42-5) is a widely used solvent and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for assessing the purity of volatile compounds like this compound due to its high resolving power and definitive identification capabilities. This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is crucial for reliable GC-MS analysis. The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC-MS grade)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps and septa

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 100 mg of a certified this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen high-purity solvent. This yields a stock solution of approximately 10 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the same high-purity solvent used for the standards.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1)
Oven Temperature ProgramInitial: 60 °C, hold for 2 minutesRamp 1: 10 °C/min to 150 °CRamp 2: 25 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range35 - 200 amu (Full Scan)orSelected Ion Monitoring (SIM)
Solvent Delay3 minutes

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The purity of the this compound sample is determined by comparing its peak area to the calibration curve. Potential impurities are identified by their mass spectra and retention times.

Table 2: Retention Time and Mass-to-Charge Ratios for this compound

CompoundRetention Time (min)Molecular WeightKey Mass-to-Charge (m/z) Ratios[1]
This compound~ 7.5 (dependent on system)132.16[2]45, 58, 59, 71, 74, 101, 132

Table 3: Potential Impurities in this compound

Potential ImpurityPotential SourceExpected Retention TimeKey Mass-to-Charge (m/z) Ratios
MethanolUnreacted starting materialEarly eluting29, 31, 32
Ethyl acrylateUnreacted starting materialEarly eluting55, 72, 85, 100
Mthis compoundTransesterification byproductEarlier than main peak45, 58, 59, 74, 87, 118
Diethyl etherSolvent impurityVery early eluting45, 59, 74

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in High-Purity Solvent weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter into GC Vials dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantify Purity & Impurities calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS purity analysis.

Logical Relationship of Purity Assessment

Purity_Assessment cluster_input Inputs cluster_method Analytical Method cluster_output Outputs cluster_result Final Result sample This compound Sample gcms GC-MS Analysis sample->gcms standard Reference Standard standard->gcms chromatogram Chromatogram gcms->chromatogram mass_spectra Mass Spectra gcms->mass_spectra purity Purity (%) chromatogram->purity mass_spectra->purity

Caption: Logical flow for purity determination.

References

Application Note: Purification of Ethyl 3-methoxypropionate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxypropionate is a valuable chemical intermediate utilized in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its purity is paramount to ensure the desired reaction outcomes and to meet stringent quality standards in drug development and manufacturing. Fractional distillation is a highly effective technique for the purification of liquid compounds with close boiling points, and it is the method of choice for obtaining high-purity this compound. This application note provides a detailed protocol for the purification of this compound using fractional distillation, followed by purity assessment using gas chromatography (GC).

Principle of Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[1] By heating the mixture, vapor is generated, which is enriched in the more volatile components. This vapor rises through a fractionating column, where it undergoes multiple cycles of condensation and vaporization on the surface of the column packing material. Each cycle, or "theoretical plate," further enriches the vapor in the lower-boiling point component.[2] By carefully controlling the temperature at the top of the column, the more volatile impurities can be selectively removed, allowing for the collection of highly purified this compound.

Materials and Methods

Equipment
  • Round-bottom flask (appropriate size for the volume of crude material)

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or structured packing)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Thermometer or temperature probe

  • Vacuum pump (if performing vacuum distillation)

  • Cold trap

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Analytical balance

  • Standard laboratory glassware and consumables

Reagents
  • Crude this compound

  • High-purity nitrogen or helium (for GC)

  • High-purity hydrogen and air (for GC-FID)

  • This compound reference standard (>99.5% purity)

  • Suitable solvent for GC sample preparation (e.g., dichloromethane or ethyl acetate)

Experimental Protocols

Pre-distillation Purity Assessment (Optional but Recommended)

Before proceeding with the distillation, it is advisable to analyze the crude this compound by GC to identify the impurities and their approximate concentrations. This information will help in optimizing the distillation parameters.

Fractional Distillation Protocol

Given the relatively high boiling point of this compound, vacuum fractional distillation is recommended to prevent potential thermal decomposition and to reduce energy consumption.

Apparatus Setup:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with appropriate grease for vacuum applications.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask to more than two-thirds of its volume.

  • Connect the heating mantle and the magnetic stirrer.

  • Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.

  • Connect the condenser to a circulating cold water supply.

  • Connect the vacuum adapter to a cold trap and the vacuum pump.

Distillation Procedure:

  • Begin stirring the crude this compound.

  • Slowly evacuate the system using the vacuum pump. A pressure of 10-20 mmHg is a good starting point.

  • Once the desired pressure is stable, begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. The first fractions collected will be the lower-boiling impurities. Collect these in a separate receiving flask (forerun).

  • As the temperature at the distillation head begins to rise and then stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the main fraction.

  • Maintain a steady distillation rate by controlling the heat input. A slow, steady collection of distillate will result in better separation. A typical reflux ratio of 5:1 to 10:1 (5-10 drops of condensate returning to the column for every 1 drop collected) is recommended for high purity.

  • Monitor the temperature at the distillation head throughout the collection of the main fraction. A stable temperature indicates that a pure compound is being collected.

  • If the temperature begins to rise again, it may indicate the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction in a separate "tail" receiving flask.

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Post-distillation Purity Analysis by Gas Chromatography (GC)

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a similar stock solution of the reference standard.

  • Analyze both the purified sample and the reference standard by GC under the same conditions.

Data Analysis:

  • Determine the purity of the collected fractions by calculating the peak area percentage of this compound in the chromatogram.

  • Compare the retention time of the main peak in the sample chromatogram with that of the reference standard to confirm the identity of the compound.

Data Presentation

The following tables summarize the key physical properties of this compound and its potential impurities, as well as a representative data table for summarizing the results of the purification.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL) at 20°C
This compound132.16~167[3]0.961[3]
Ethanol46.0778.23[4]0.789
Ethyl acrylate100.1299.4[5]0.923
3-Methoxypropionic acid104.10~205 (decomposes)1.108

Note: The boiling point of 3-Methoxypropionic acid is high and it may decompose at atmospheric pressure. Its boiling point at reduced pressure is 116 °C at 9 mmHg.[2][6]

Table 2: Summary of Fractional Distillation Results

FractionDistillation Temperature (°C) at [Pressure] mmHgWeight (g)Purity by GC (%)
Forerun[Specify Range][Specify][Specify]
Main Fraction 1[Specify Stable Temp][Specify][Specify]
Main Fraction 2[Specify Stable Temp][Specify][Specify]
............
Tails[Specify Range][Specify][Specify]
Residue-[Specify]-

Visualization

Purification_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Purity Analysis cluster_output Output crude_material Crude Ethyl 3-methoxypropionate optional_gc Optional: Initial GC Analysis crude_material->optional_gc Characterize Impurities dist_setup Assemble Vacuum Distillation Apparatus crude_material->dist_setup optional_gc->dist_setup evacuation Evacuate System dist_setup->evacuation heating Heat and Collect Fractions (Forerun, Main, Tails) evacuation->heating cooling Cool and Disassemble heating->cooling gc_analysis GC Analysis of Fractions cooling->gc_analysis Analyze Fractions data_analysis Data Interpretation and Purity Calculation gc_analysis->data_analysis pure_product High-Purity Ethyl 3-methoxypropionate data_analysis->pure_product Pool Pure Fractions

Caption: Workflow for the Purification of this compound.

Safety Precautions

  • This compound is a flammable liquid. Handle with care and keep away from ignition sources.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When performing vacuum distillation, ensure that the glassware is free from cracks or defects to prevent implosion. Use a safety shield.

  • Handle the vacuum pump and cold trap according to the manufacturer's instructions.

Conclusion

Fractional distillation, particularly under reduced pressure, is a robust and effective method for the purification of this compound. By following the detailed protocol outlined in this application note, researchers and drug development professionals can consistently obtain high-purity material, which is essential for successful downstream applications. The use of gas chromatography for purity analysis ensures the quality of the final product.

References

Application Notes and Protocols for Ethyl 3-methoxypropionate (EMP) as a Photoresist Solvent in Microelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxypropionate (EMP) is a high-performance ether-ester solvent increasingly utilized in the microelectronics industry as a photoresist solvent. Its favorable properties, including moderate evaporation rate, good solvency for a wide range of photoresist resins and sensitizers, and a safer toxicity profile compared to traditional solvents like ethylene glycol ethers, make it an attractive option for advanced lithography processes.[1] This document provides detailed application notes and experimental protocols for the effective use of EMP in microfabrication.

Key Attributes of this compound (EMP):

  • Excellent Solvency: Effectively dissolves a variety of polymers and photoactive compounds used in photoresist formulations.

  • Moderate Evaporation Rate: Allows for uniform film formation during spin coating and controlled solvent removal during baking steps.

  • Improved Safety Profile: Lower toxicity compared to some conventional photoresist solvents.

  • High Electrical Resistance: Suitable for applications in microelectronics where dielectric properties are important.

  • Good Film Formation: Promotes smooth and uniform photoresist films with reduced defects.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and a closely related, often-used alternative, Ethyl 3-ethoxypropionate (EEP), are presented in Table 1 for comparison.

PropertyThis compound (EMP)Ethyl 3-ethoxypropionate (EEP)
CAS Number 10606-42-5763-69-9
Molecular Formula C6H12O3C7H14O3
Molecular Weight 132.16 g/mol 146.18 g/mol
Boiling Point 142-143 °C166 °C
Flash Point 48 °C58 °C
Density 0.999 g/cm³ at 25 °C0.95 g/cm³ at 25 °C
Vapor Pressure ~2.3 hPa at 20 °C~2.3 hPa at 20 °C
Solubility in Water 52 g/L52 g/L

Application in Photoresist Formulations

EMP can be used as the primary solvent or in a solvent blend to fine-tune the properties of the photoresist. A common approach is to blend EMP with other solvents, such as ethyl lactate, to optimize viscosity, evaporation rate, and coating uniformity.

Table 2: Example of a Positive Photoresist Formulation using a Solvent Blend

ComponentFunctionTypical Weight % (of total liquid)
Novolak ResinAlkali-soluble binder20 - 30%
Diazo-naphthoquinone (DNQ)Photoactive Compound (PAC)5 - 10%
This compound (EMP) Solvent 30 - 70%
Ethyl LactateCo-solvent30 - 70%
SurfactantLeveling Agent< 1%

Experimental Protocols

The following protocols provide a general framework for the use of EMP-based photoresists. Optimal parameters will vary depending on the specific photoresist formulation, substrate, and desired feature characteristics.

Wafer Preparation

Proper substrate cleaning and preparation are critical for good photoresist adhesion.

  • Solvent Cleaning: Sequentially clean the substrate in acetone, isopropanol, and deionized (DI) water.

  • Dehydration Bake: Bake the substrate at 150-200 °C for 30-60 minutes to remove any adsorbed moisture.

  • Adhesion Promoter Application (Optional but Recommended): Apply an adhesion promoter such as hexamethyldisilazane (HMDS) via vapor priming or spin coating to enhance resist adhesion.

Photoresist Coating (Spin Coating)

Spin coating is the most common method for applying a uniform layer of photoresist.

  • Dispense: Dispense an adequate amount of the EMP-based photoresist onto the center of the substrate.

  • Spread Cycle: Spin the substrate at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the resist to spread evenly.

  • Spin Cycle: Ramp up to the desired final spin speed (typically 1000-4000 rpm) and hold for 30-60 seconds to achieve the target film thickness. The final thickness is inversely proportional to the square root of the spin speed.

  • Edge Bead Removal (EBR): If necessary, perform an edge bead removal step to remove the thickened resist at the wafer edge.

Table 3: Example Spin Coating Parameters and Resulting Film Thickness

Spin Speed (rpm)Spin Time (s)Expected Film Thickness (µm)
1000302.5 - 3.5
2000301.8 - 2.2
3000301.2 - 1.6
4000300.9 - 1.1

Note: These are typical values and will vary based on the specific photoresist viscosity.

Post-Apply Bake (PAB) / Soft Bake

The PAB step removes a significant portion of the EMP solvent from the photoresist film, making it photosensitive and mechanically stable.

  • Transfer: Carefully transfer the coated substrate to a hotplate.

  • Bake: Bake the substrate at a temperature between 90-115 °C for 60-90 seconds. The exact temperature and time will depend on the photoresist formulation and film thickness. Over-baking can degrade the photoactive compound, while under-baking may lead to issues during development.

Exposure

The photoresist is exposed to UV radiation through a photomask to create the desired pattern.

  • Align: Align the photomask with the substrate.

  • Expose: Expose the photoresist to a UV light source (e.g., i-line at 365 nm) with a specific dose. The optimal exposure dose needs to be determined experimentally through a dose matrix.

Table 4: Typical Exposure and Development Parameters

ParameterValue
Exposure Wavelength 365 nm (i-line)
Exposure Dose 50 - 200 mJ/cm²
Developer 2.38% Tetramethylammonium hydroxide (TMAH)
Development Time 30 - 60 seconds
Development Method Immersion or puddle
Post-Exposure Bake (PEB)

For chemically amplified resists (CARs), a PEB is a critical step to drive the acid-catalyzed reaction that changes the solubility of the exposed regions.

  • Transfer: Transfer the exposed substrate to a hotplate.

  • Bake: Bake at a temperature typically between 90-130 °C for 60-90 seconds. PEB temperature and time are critical parameters that significantly impact resolution and line-edge roughness.

Development

The development step removes the soluble portions of the photoresist to reveal the patterned features.

  • Immerse/Puddle: Immerse the substrate in a developer solution (e.g., 2.38% TMAH) or apply the developer as a puddle on the surface.

  • Agitate: Gentle agitation during immersion development can improve uniformity.

  • Rinse: After the specified development time, rinse the substrate thoroughly with DI water.

  • Dry: Dry the substrate using a nitrogen gun.

Hard Bake

A final hard bake step can be performed to improve the chemical and mechanical stability of the patterned photoresist for subsequent etching or deposition processes.

  • Bake: Bake the substrate on a hotplate or in an oven at 110-130 °C for 1-2 minutes.

Visualizations

Photolithography Workflow

The following diagram illustrates the key steps in a typical photolithography process using an EMP-based photoresist.

photolithography_workflow cluster_prep Substrate Preparation cluster_process Photolithography Process Clean Solvent Clean Bake1 Dehydration Bake Clean->Bake1 HMDS HMDS Application Bake1->HMDS SpinCoat Spin Coating (EMP-based Resist) HMDS->SpinCoat PAB Post-Apply Bake (Soft Bake) SpinCoat->PAB Expose UV Exposure PAB->Expose PEB Post-Exposure Bake Expose->PEB Develop Development PEB->Develop HardBake Hard Bake Develop->HardBake Etch Further Processing (Etch, Deposition) HardBake->Etch

Photolithography process workflow.
Logical Relationships in Process Optimization

Optimizing the photolithography process involves understanding the interplay between various parameters. The diagram below shows key relationships to consider.

process_optimization cluster_inputs Input Parameters cluster_outputs Performance Metrics Solvent Solvent Properties (e.g., EMP Evaporation Rate) Resist Resist Formulation (Viscosity, Solids Content) Solvent->Resist Spin Spin Coating (Speed, Time) Resist->Spin Thickness Film Thickness & Uniformity Spin->Thickness Bake Bake Conditions (PAB, PEB Temperature & Time) Sensitivity Photosensitivity Bake->Sensitivity Resolution Resolution Bake->Resolution Exposure Exposure (Dose, Wavelength) Exposure->Sensitivity Exposure->Resolution Developer Developer (Concentration, Time) Developer->Sensitivity Developer->Resolution LER Line-Edge Roughness Sensitivity->LER Resolution->LER

Key relationships in process optimization.

Troubleshooting

Table 5: Common Issues and Potential Solutions

IssuePotential Cause(s)Suggested Solution(s)
Poor Adhesion Inadequate substrate cleaning; moisture on the surface; no adhesion promoter.Perform thorough solvent clean and dehydration bake; use HMDS.
Film Defects (Comets, Striations) Particulates in the resist; improper dispense; incorrect spin speed.Filter photoresist; optimize dispense and spin parameters.
Incomplete Development Insufficient exposure dose; under-baking (PAB or PEB); depleted developer.Increase exposure dose; optimize bake times/temperatures; use fresh developer.
Over-development/Pattern Lifting Excessive development time; overly aggressive developer.Reduce development time; dilute developer.
Line-Edge Roughness Non-optimal bake temperatures; fluctuations in exposure dose.Fine-tune PAB and PEB temperatures; ensure stable exposure source.

Conclusion

This compound is a versatile and effective photoresist solvent that offers several advantages for microfabrication processes. By carefully controlling the formulation and processing parameters as outlined in these notes, researchers and scientists can achieve high-quality, high-resolution photolithographic patterns. As with any microfabrication process, empirical optimization for the specific application is crucial for achieving the best results.

References

Application Note: A Practical Guide to the Synthesis of Alkoxyesters via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3] The oxa-Michael addition, specifically involving an alcohol as the nucleophile, provides a direct and atom-economical route to synthesize β-alkoxy carbonyl compounds, including alkoxyesters.[4][5] These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional materials.

This application note provides detailed experimental protocols and a summary of reaction conditions for the synthesis of alkoxyesters via Michael addition, focusing on practical setups for researchers in academic and industrial settings.

General Reaction Scheme & Mechanism

The fundamental reaction involves the addition of an alcohol (Michael Donor) to an α,β-unsaturated ester (Michael Acceptor) in the presence of a catalyst.

General Reaction: Michael Donor (Alcohol) + Michael Acceptor (α,β-Unsaturated Ester) --(Catalyst)--> Michael Adduct (β-Alkoxyester)

The mechanism, particularly for the widely used phosphine-catalyzed reaction, involves the initial activation of the Michael acceptor by the nucleophilic catalyst. This generates a zwitterionic intermediate that acts as a base, deprotonating the alcohol. The resulting alkoxide then attacks the electrophilic β-carbon of the acceptor, leading to the final product and regeneration of the catalyst.[6]

Michael_Addition_Mechanism Catalytic Cycle of Phosphine-Catalyzed Oxa-Michael Addition cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Phosphine Catalyst (R₃P) Zwitterion Zwitterionic Intermediate (β-phosphonium α-carbanion) Phosphine->Zwitterion 1. Conjugate Addition Acceptor α,β-Unsaturated Ester Acceptor->Zwitterion Alcohol Alcohol (R'-OH) Alkoxide_Formation Proton Transfer Alcohol->Alkoxide_Formation Zwitterion->Alkoxide_Formation 2. Acts as Base Adduct_Formation Nucleophilic Attack Alkoxide_Formation->Adduct_Formation Generates Alkoxide (R'-O⁻) Product β-Alkoxyester Adduct_Formation->Product 3. Forms Product Catalyst_Regen Catalyst (R₃P) (Regenerated) Adduct_Formation->Catalyst_Regen 4. Regenerates Catalyst Catalyst_Regen->Phosphine Re-enters cycle

Caption: Catalytic cycle for the phosphine-catalyzed oxa-Michael addition.

Experimental Protocols

This section details the methodologies for synthesizing alkoxyesters. A general protocol is provided, followed by specific examples derived from the literature.

General Experimental Workflow

The overall process for the synthesis and analysis of alkoxyesters is outlined below.

experimental_workflow General Experimental Workflow node_setup 1. Reaction Setup Equip a round-bottom flask with a magnetic stir bar and reflux condenser. Charge flask with Michael acceptor, alcohol, and solvent (if applicable). Purge with an inert atmosphere (N₂ or Ar) if required. node_catalyst 2. Catalyst Addition Add the specified amount of catalyst to the reaction mixture. node_setup->node_catalyst node_reaction 3. Reaction Heat the mixture to the target temperature (e.g., room temp to reflux). Monitor progress using TLC or GC-MS. node_catalyst->node_reaction node_workup 4. Workup & Isolation Cool the reaction mixture. Remove solvent under reduced pressure. Perform extraction if necessary. node_reaction->node_workup node_purification 5. Purification Purify the crude product via distillation or flash column chromatography. node_workup->node_purification node_characterization 6. Characterization Analyze the purified product using NMR, IR, and Mass Spectrometry. Determine yield and purity. node_purification->node_characterization

Caption: Standard workflow for the synthesis of alkoxyesters.

Protocol 1: Triphenylphosphine (PPh₃)-Catalyzed Michael Addition

This protocol is adapted from a facile method for the addition of various alcohols to acrylic compounds.[5][7]

Materials:

  • Michael Acceptor (e.g., methyl acrylate, acrylonitrile)

  • Alcohol (e.g., benzyl alcohol, n-propanol)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (optional, e.g., THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.0 eq), the acrylic compound (1.0-1.5 eq), and triphenylphosphine (1-10 mol%). The reaction can often be run solvent-free.[6]

  • Reaction: Heat the mixture under reflux with vigorous stirring. Reaction times can vary from 2 to 24 hours.[4]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. If performed solvent-free, the product can often be directly purified.

  • Purification: The β-alkoxy product can be separated from the catalyst and unreacted starting materials by vacuum distillation or flash column chromatography on silica gel.[7][8]

Protocol 2: Base-Catalyzed Michael Addition (Solvent-Free)

This protocol is suitable for reactions using basic catalysts like sodium hydroxide.[4][5]

Materials:

  • Michael Acceptor (e.g., acrylonitrile)

  • Alcohol (e.g., glycerol)

  • Catalyst (e.g., NaOH, 4 mol%)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 eq), the acrylic compound (e.g., 3.4 eq for polyols like glycerol), and the base catalyst (e.g., 4 mol% NaOH).[4]

  • Reaction: Stir the solvent-free mixture at a controlled temperature (e.g., 50-70°C) for several hours (e.g., 5 hours).[4]

  • Workup: As this method is designed to be green, often no workup (like HCl neutralization or solvent extraction) is needed. The product can be used directly if purity is high.[4][5]

  • Purification: If necessary, purification can be achieved through chromatography or distillation.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Michael addition is highly dependent on the choice of substrates and catalyst. The following tables summarize quantitative data from various reported methodologies.

Table 1: Triphenylphosphine (PPh₃)-Catalyzed Addition of Alcohols to Acrylates/Acrylonitrile [4][7]

Michael Donor (Alcohol)Michael AcceptorCatalyst Loading (mol%)Time (h)TemperatureYield (%)
Benzyl AlcoholMethyl Acrylate102Reflux79
n-PropanolMethyl Acrylate1024Reflux55
Allyl AlcoholAcrylonitrile1024Reflux65
Propargyl AlcoholAcrylonitrile1024Reflux58
Benzyl AlcoholAcrylonitrile102Reflux75

Table 2: Comparison of Different Catalytic Systems

Michael DonorMichael AcceptorCatalystCatalyst Loading (mol%)ConditionsYield (%)Reference
GlycerolAcrylonitrileNaOH45 h, solvent-free88[4]
MethanolAcrylonitrileDBU570 h62[4]
Benzyl AlcoholCrotonitrileRuthenium PNN Complex0.524 h, rt, THF>98 (conversion)[9]
n-PropanolAcrylonitrileTMTPP124 h, rt, solvent-free>99 (conversion)[6]
Primary AlcoholsAcrylamide DerivativesCuCl₂10Base promotedModerate to Excellent[4]

Key Considerations & Optimization

  • Choice of Catalyst: Triphenylphosphine is a cost-effective and stable choice for many applications.[7] For more challenging or sluggish reactions, more nucleophilic electron-rich phosphines (e.g., TMTPP) or metal-based catalysts may provide higher conversion rates at lower temperatures and catalyst loadings.[6] Basic catalysts are effective but may lead to side reactions like transesterification with acrylate acceptors.[4]

  • Michael Acceptor Reactivity: The electrophilicity of the Michael acceptor influences reaction rates. Acrylonitrile and acrylates are common and effective substrates.

  • Alcohol Nucleophilicity: The acidity and steric hindrance of the alcohol affect its nucleophilicity and, consequently, the reaction speed.[6] The reaction is generally less studied than aza- or thia-Michael additions due to the lower nucleophilicity of alcohols.[4]

  • Solvent: Many oxa-Michael additions can be performed efficiently under solvent-free conditions, which aligns with green chemistry principles.[4][6] For substrates with poor miscibility, a solvent like THF may be required.[9]

  • Temperature: While some modern catalysts work at room temperature, many protocols require heating to reflux to achieve reasonable reaction rates.[6][7]

References

Application Note: Quantitative Analysis of Ethyl 3-methoxypropionate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxypropionate is an ester used as a solvent in various industrial applications, including in the manufacturing of electronics and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound in solutions is crucial for process control, quality assurance, and stability studies. This document provides detailed analytical methods for the determination of this compound in solution using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods

Two primary methods are presented for the quantification of this compound: a gas chromatography method for its high sensitivity and resolution for volatile compounds, and a high-performance liquid chromatography method as an alternative and for its utility in analyzing less volatile sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. The use of a Flame Ionization Detector (FID) provides high sensitivity towards hydrocarbons.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of analytes. While this compound does not have a strong chromophore, detection at low UV wavelengths is feasible for quantification at moderate concentrations.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol details the procedure for the quantitative analysis of this compound using GC-FID. An internal standard method is recommended for improved accuracy and precision.

3.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • n-Heptane (Internal Standard, ≥99% purity)[1]

  • Methanol (GC grade, ≥99.9%)

  • Deionized water

  • Sample vials with septa

3.1.2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: A non-polar or medium-polarity column is suitable. A 5% phenyl methyl siloxane column is a good starting point.[2]

  • Autosampler

3.1.3. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of n-heptane in methanol to prepare a stock solution of 10 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into methanol. Add a fixed amount of the IS Stock to each standard to achieve a final internal standard concentration of 1 mg/mL. The concentration range for this compound should bracket the expected sample concentrations.

  • Sample Preparation: Dilute the sample solution with methanol to bring the concentration of this compound within the calibration range. Add the IS Stock to the diluted sample to achieve a final internal standard concentration of 1 mg/mL.

3.1.4. GC-FID Conditions

ParameterValue
Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Flow rate: 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3.1.5. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples by applying the peak area ratio to the linear regression equation of the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes the quantification of this compound using reverse-phase HPLC with UV detection.

3.2.1. Materials and Reagents

  • This compound (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase modification, if needed)

  • Sample vials with septa

3.2.2. Instrumentation

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

3.2.3. Preparation of Solutions

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water. A typical starting point is 50:50 (v/v). The mobile phase may need to be optimized to achieve the desired retention time and peak shape. A small amount of phosphoric acid (e.g., 0.1%) can be added to the aqueous component to improve peak shape.[3]

  • Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of this compound in the mobile phase. The concentration range should cover the expected concentrations of the samples.

  • Sample Preparation: Dilute the sample solution with the mobile phase to ensure the concentration of this compound falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

3.2.4. HPLC-UV Conditions

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV Detector
Wavelength 210 nm

3.2.5. Data Analysis

Create a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the described analytical methods.

Table 1: GC-FID Quantitative Data

ParameterValue
Retention Time (E3MP) ~ 8.5 min
Retention Time (IS) ~ 6.2 min
Linearity (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 2: HPLC-UV Quantitative Data

ParameterValue
Retention Time (E3MP) ~ 4.1 min
Linearity (r²) > 0.998
LOD 5 µg/mL
LOQ 15 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97-103%

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

GC_Workflow prep Sample Preparation stock Prepare Stock Solutions (Analyte & Internal Standard) prep->stock sample_prep Dilute Sample & Add IS prep->sample_prep cal Prepare Calibration Standards stock->cal inject Inject into GC cal->inject sample_prep->inject gc_analysis GC-FID Analysis separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate data_analysis Data Analysis curve Generate Calibration Curve integrate->curve quantify Quantify Analyte curve->quantify

Caption: GC-FID Experimental Workflow.

HPLC_Workflow prep Sample Preparation mobile_phase Prepare Mobile Phase prep->mobile_phase standards Prepare Calibration Standards prep->standards sample_prep Dilute & Filter Sample prep->sample_prep inject Inject into HPLC standards->inject sample_prep->inject hplc_analysis HPLC-UV Analysis separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate data_analysis Data Analysis curve Generate Calibration Curve integrate->curve quantify Quantify Analyte curve->quantify

Caption: HPLC-UV Experimental Workflow.

Conclusion

The GC-FID and HPLC-UV methods described in this application note provide reliable and robust approaches for the quantification of this compound in solution. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. The GC-FID method is recommended for its higher sensitivity, while the HPLC-UV method offers a viable alternative, particularly for samples that are not amenable to gas chromatography. Proper method validation should be performed in the user's laboratory to ensure the accuracy and precision of the results for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-methoxypropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-methoxypropionate for increased yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Michael addition of methanol to ethyl acrylate.

Issue 1: Low or No Product Formation

Potential Cause Recommended Action
Inactive Catalyst Use fresh sodium methoxide or prepare it in situ. If using an anion exchange resin, ensure it is properly activated and not poisoned.
Insufficient Catalyst Increase the catalyst loading incrementally. For sodium methoxide, a common range is 5-15 mol% relative to the limiting reagent.
Low Reaction Temperature While the reaction is exothermic, very low temperatures can decrease the reaction rate. Maintain the temperature within the recommended range (e.g., 40-60°C).[1]
Presence of Water Water can consume the basic catalyst. Ensure all reactants and solvents are anhydrous.
Poor Mixing Use efficient mechanical stirring to ensure proper mixing of the reactants, especially in heterogeneous reactions involving resin catalysts.

Issue 2: Presence of Significant Side Products

Potential Cause Recommended Action
Polymerization of Ethyl Acrylate This is a common side reaction. Add the ethyl acrylate dropwise to the methanol and catalyst mixture to maintain a low concentration of the acrylate. Consider using a polymerization inhibitor if the problem persists.
Formation of Dimethyl Ether This can occur at higher temperatures. Maintain a controlled reaction temperature.[2]
Transesterification If impurities containing other alcohols are present, transesterification can lead to different ester products. Ensure the purity of your starting materials.

Issue 3: Difficulties in Product Purification

Potential Cause Recommended Action
Incomplete Neutralization of Catalyst Before distillation, ensure the basic catalyst is fully neutralized with an acid (e.g., sulfuric acid or phosphoric acid) to prevent decomposition of the product at high temperatures.[1]
Formation of Azeotropes Unreacted starting materials may form azeotropes with the product. Careful fractional distillation is required.
Product Loss During Workup Minimize the number of extraction and washing steps to reduce product loss.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is the Michael addition of methanol to ethyl acrylate, catalyzed by a base. This reaction is favored for its atom economy and relatively straightforward procedure.

Q2: Which catalyst provides the best yield for the Michael addition?

A2: Sodium methoxide is a commonly used and effective catalyst.[1] Anion exchange resins are also a good alternative, offering easier separation and potential for recycling.[3] The choice of catalyst may depend on the scale of the reaction and the desired purification method.

Q3: What are the optimal reaction conditions to maximize yield?

A3: Optimal conditions typically involve a molar excess of methanol, a controlled reaction temperature between 40-60°C, and dropwise addition of ethyl acrylate to the methanol/catalyst mixture.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting materials and the appearance of the product.

Q5: What is the typical workup and purification procedure?

A5: After the reaction is complete, the basic catalyst is neutralized with an acid. The resulting salt is typically filtered off. The crude product is then purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Methoxide Catalyst

Materials:

  • Methanol (anhydrous)

  • Ethyl acrylate

  • Sodium methoxide (solid or as a solution in methanol)

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • To a stirred solution of sodium methoxide (e.g., 0.1 equivalents) in anhydrous methanol, add ethyl acrylate (1.0 equivalent) dropwise at a temperature maintained between 40-50°C.

  • After the addition is complete, continue stirring at this temperature for 2-4 hours. Monitor the reaction by GC or TLC.

  • Cool the reaction mixture to room temperature and neutralize the catalyst by slowly adding concentrated sulfuric acid until the pH is neutral.

  • Filter the precipitated sodium sulfate and wash the solid with a small amount of dichloromethane.

  • Remove the excess methanol from the filtrate under reduced pressure.

  • The residue can be further purified by fractional distillation under vacuum to obtain pure this compound.

Quantitative Data Summary

CatalystReactant Ratio (Methanol:Ethyl Acrylate)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Methoxide2.5:1 (mol/mol)55281-91[1]
Potassium Methoxide---89.0[1]
Anion Exchange Resin3:1 to 100:1 (mol/mol)10-20--[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Methanol + Ethyl Acrylate reaction_vessel Reaction (40-60°C) reactants->reaction_vessel catalyst Sodium Methoxide catalyst->reaction_vessel neutralization Neutralization (H₂SO₄) reaction_vessel->neutralization Crude Product filtration Filtration neutralization->filtration distillation Fractional Distillation filtration->distillation product Pure Ethyl 3-methoxypropionate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting: Low Yield cluster_solutions Potential Solutions low_yield Low Yield check_catalyst Check Catalyst Activity low_yield->check_catalyst check_conditions Verify Reaction Conditions low_yield->check_conditions check_purity Assess Starting Material Purity low_yield->check_purity sol_catalyst Use fresh catalyst Increase catalyst loading check_catalyst->sol_catalyst sol_conditions Optimize temperature Ensure anhydrous conditions check_conditions->sol_conditions sol_purity Use anhydrous reactants check_purity->sol_purity

Caption: Troubleshooting logic for addressing low product yield.

References

Minimizing side products in the synthesis of 3-alkoxypropanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-alkoxypropanoates via the Michael addition of alcohols to acrylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing 3-alkoxypropanoates?

The primary synthetic route is the oxa-Michael addition of an alcohol to an acrylate. The most common side products arise from competing reactions:

  • Polymerization: Acrylate monomers can undergo anionic or radical polymerization, especially at elevated temperatures, leading to the formation of polyacrylates.[1][2]

  • Transesterification: The alcohol reactant can react with the ester moiety of the acrylate starting material or the 3-alkoxypropanoate product, resulting in an exchange of the alkoxy group. This is a significant competitive reaction.[3][4]

  • Dialkylation Products: If the alcohol is part of a diol or polyol, multiple additions can occur, leading to a mixture of mono- and poly-alkylated products.[4]

Q2: How can I prevent the polymerization of the acrylate starting material?

Polymerization is a common issue, particularly with base catalysis or high temperatures. To minimize this:

  • Add a Radical Inhibitor: Incorporate a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, into the reaction mixture.

  • Control Temperature: Avoid excessive heating. Many catalyzed oxa-Michael additions can proceed at room temperature or slightly elevated temperatures.[1][5]

  • Optimize Catalyst Choice: Certain catalysts, like N-heterocyclic carbenes (NHCs), can promote polymerization under specific conditions.[1] Phosphine catalysts are often effective at temperatures that do not favor polymerization.[5]

Q3: What is transesterification and how can it be minimized in this synthesis?

Transesterification is the reaction between your alcohol nucleophile and the ester group of the acrylate (or product), leading to a different ester byproduct.[3][4] For example, reacting ethanol with methyl acrylate may yield some ethyl 3-ethoxypropanoate alongside the desired methyl 3-ethoxypropanoate. To minimize it:

  • Match Reactants: Whenever possible, use an alcohol that matches the ester group of the acrylate (e.g., use methanol with methyl acrylate, ethanol with ethyl acrylate).

  • Use t-Butyl Acrylates: The bulky tert-butyl group is less susceptible to transesterification.[4]

  • Control Reaction Conditions: Lower temperatures and shorter reaction times can reduce the extent of this side reaction. The choice of catalyst can also influence the competition between Michael addition and transesterification.[3]

Q4: My reaction is very slow or gives a low yield. How can I improve the conversion?

The low nucleophilicity of alcohols can make the oxa-Michael addition sluggish.[4] Consider the following strategies:

  • Catalyst Selection: The reaction is typically catalyzed. Strong bases (e.g., NaOH, K₂CO₃), phosphines (e.g., PPh₃), or metal complexes can be used.[4][6] Electron-rich triarylphosphines have been shown to be more effective than triphenylphosphine (TPP), often allowing for lower catalyst loading and room temperature conditions.[5]

  • Use of a Stronger Base: A strong base deprotonates the alcohol, forming a more nucleophilic alkoxide. However, this can also promote polymerization.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction.[3][5]

  • Increase Temperature: While this can promote side reactions, carefully increasing the temperature can improve the reaction rate. Optimization is key.[7]

Troubleshooting Guide

Problem: I am observing a significant amount of a viscous, insoluble material (polymer) in my reaction mixture.

Potential Cause Suggested Solution
Uninhibited Radical Polymerization Add a radical inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) to the acrylate before starting the reaction.
Anionic Polymerization (Base-Catalyzed) Reduce the concentration or strength of the base catalyst. Consider using a weaker base (e.g., K₂CO₃ instead of NaOH) or a non-basic catalyst system like a phosphine.[5][7]
High Reaction Temperature Lower the reaction temperature. Monitor the reaction for exotherms. If possible, run the reaction at room temperature, even if it requires a longer reaction time or a more active catalyst.[2][5]
Catalyst-Induced Polymerization Some catalysts, such as certain N-heterocyclic carbenes (NHCs), can initiate polymerization.[1] If using such a catalyst, carefully review the literature for conditions that favor the Michael addition over polymerization, or switch to an alternative catalyst.

Problem: My final product is a different ester than I expected (evidence of transesterification).

Potential Cause Suggested Solution
Mismatch between Alcohol and Acrylate Ester The most effective solution is to use an alcohol that corresponds to the ester group of the acrylate (e.g., reacting methanol with methyl acrylate).
Reaction Conditions Favoring Transesterification Reduce the reaction temperature and time. Transesterification often becomes more significant at higher temperatures and with prolonged heating.[8]
High Catalyst Loading Use the minimum effective amount of catalyst, as excess catalyst (especially strong bases) can promote transesterification.[8]
Susceptible Acrylate Ester If feasible, switch to tert-butyl acrylate as the Michael acceptor, as its bulky ester group is sterically hindered and less prone to transesterification.[4]

Data Presentation: Catalyst Comparison

The choice of catalyst is critical for achieving high yield and selectivity. The following table summarizes the performance of various catalysts for the oxa-Michael addition of alcohols to acrylic compounds.

Catalyst System Typical Loading Typical Conditions Reported Yields Key Advantages/Disadvantages
Triphenylphosphine (PPh₃) 5-10 mol%Reflux temperature, 2-24 h[4][7]5-79%[3][7]Inexpensive and stable, but may require high temperatures and catalyst loadings.[7]
Electron-Rich Phosphines (e.g., TMTPP) 1-5 mol%Room Temperature, 24 h[5]Full ConversionHighly active at room temperature, but more expensive and sensitive to oxidation than PPh₃.[5]
Strong Bases (e.g., NaOH, KOH) 4 mol%5 h (solvent-free)[3][4]Up to 88% (with acrylonitrile)[3]Inexpensive and effective, but high risk of promoting acrylate polymerization.[2]
Weaker Bases (e.g., Na₂CO₃) -Aqueous media[4]-Economical and environmentally friendly approach.[4]
Ruthenium Complexes -Room Temperature[6]-Effective under mild conditions, but involves a transition metal catalyst.[6]

TMTPP: tris(4-methoxyphenyl)phosphine

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed Michael Addition

This protocol is adapted from triphenylphosphine-catalyzed reactions.[3][7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired acrylate (1.0 equiv.), the alcohol (1.0-1.5 equiv.), and the phosphine catalyst (e.g., triphenylphosphine, 10 mol%).

  • Reaction: The reaction can be run neat (solvent-free) or in a suitable solvent like acetonitrile.[7] Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or ¹H NMR) by analyzing small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The product can often be purified directly from the reaction mixture by distillation under reduced pressure to separate it from the high-boiling phosphine catalyst and any non-volatile side products.[7]

Protocol 2: General Procedure for Base-Catalyzed Michael Addition (Solvent-Free)

This protocol is adapted from base-catalyzed reactions with glycerol.[3][4]

  • Setup: In a round-bottom flask with a magnetic stir bar, combine the acrylate (e.g., t-butyl acrylate, 3.4 equiv.) and the alcohol (e.g., glycerol, 1.0 equiv.).

  • Catalyst Addition: Add the base catalyst (e.g., NaOH, 4 mol%) to the mixture.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 60-80°C) for several hours.

  • Monitoring: Monitor the disappearance of the starting materials via TLC or GC.

  • Work-up: After cooling, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the catalyst. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway reactants Alcohol + Acrylate Ester main_reaction Oxa-Michael Addition reactants->main_reaction Catalyst side_product1 Polyacrylate reactants->side_product1 Side Reaction 1: Polymerization side_product2 Transesterified Product reactants->side_product2 Side Reaction 2: Transesterification product Desired 3-Alkoxypropanoate main_reaction->product

Caption: Primary reaction pathway and major competing side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_polymer Viscous polymer observed? start->check_polymer solution_polymer 1. Lower Temperature 2. Add Inhibitor 3. Use Weaker/Different Catalyst check_polymer->solution_polymer Yes check_transester Incorrect ester product detected? check_polymer->check_transester No solution_transester 1. Match Alcohol/Ester 2. Use t-Butyl Acrylate 3. Lower Temperature check_transester->solution_transester Yes check_conversion Low conversion of starting material? check_transester->check_conversion No solution_conversion 1. Use More Active Catalyst 2. Increase Temperature (Carefully) 3. Run Solvent-Free check_conversion->solution_conversion Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Catalyst_Selection start Substrate Properties cond1 Heat Sensitive (Polymerization Risk) start->cond1 cond2 Low Reactivity Alcohol (e.g., secondary) start->cond2 cond3 Standard Primary Alcohol Cost-Effective Process start->cond3 cat1 Use Electron-Rich Phosphine (e.g., TMTPP) at RT cond1->cat1 cat2 Use Strong Base (e.g., NaOH) or More Active Catalyst cond2->cat2 cat3 Use PPh₃ or Na₂CO₃ with optimized temperature cond3->cat3

Caption: Decision logic for selecting an appropriate catalyst system.

References

Technical Support Center: Optimizing Catalyst Concentration for Ethyl Acrylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during ethyl acrylate reactions.

Troubleshooting Guide

Q1: My ethyl acrylate synthesis is showing a very low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yield in ethyl acrylate synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Catalyst Activity: The chosen catalyst may be inappropriate for the specific reaction or may have degraded.

    • Solution: Verify the catalyst's suitability for your reaction type (e.g., acid catalyst for esterification). Consider screening a panel of catalysts. Ensure the catalyst is not expired and has been stored under recommended conditions.

  • Suboptimal Catalyst Concentration: The amount of catalyst can significantly impact reaction rate and equilibrium.[1]

    • Solution: Perform a catalyst loading study to determine the optimal concentration. An excessively high concentration may not improve the rate and could lead to side reactions.[1]

  • Reaction Equilibrium: Esterification reactions are often reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.

    • Solution: Employ methods to remove water from the reaction mixture, such as a Dean-Stark apparatus or the use of a drying agent.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. For the esterification of acrylic acid with ethanol, temperatures between 50-70°C are often used.[2]

  • Impure Reagents: Impurities in either ethyl acrylate or the co-reactants can interfere with the catalyst or participate in side reactions.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the reagents before use.

Below is a troubleshooting workflow for addressing low reaction yield:

low_yield_troubleshooting start Low Reaction Yield Observed check_catalyst 1. Verify Catalyst Activity and Suitability start->check_catalyst check_concentration 2. Optimize Catalyst Concentration check_catalyst->check_concentration Catalyst is appropriate check_equilibrium 3. Address Reaction Equilibrium (e.g., water removal) check_concentration->check_equilibrium Concentration is optimized check_temp 4. Evaluate Reaction Temperature check_equilibrium->check_temp Equilibrium is addressed check_reagents 5. Confirm Reagent Purity check_temp->check_reagents Temperature is optimal solution Improved Yield check_reagents->solution Reagents are pure

Troubleshooting workflow for low reaction yield.

Q2: I am observing significant amounts of polymer in my reaction mixture, but I am not trying to perform a polymerization. How can I prevent this?

A2: Unwanted polymerization is a common issue when working with ethyl acrylate due to its reactive double bond.[3]

  • Inhibitor Depletion or Absence: Commercial ethyl acrylate contains inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization.[4][5] These inhibitors are consumed over time and their effectiveness can be diminished by heat and light.[6][7]

    • Solution: Ensure your ethyl acrylate is fresh and has been stored correctly. For reactions requiring elevated temperatures or extended reaction times, it may be necessary to add a supplementary inhibitor.

  • Oxygen Depletion: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[6][8][9][10]

    • Solution: Never store or handle ethyl acrylate under an inert atmosphere (e.g., nitrogen).[8][9] Ensure the reaction headspace contains at least 5% oxygen by volume.[6]

  • Contamination: Contamination with peroxides, strong acids or bases, or other initiators can trigger polymerization.[8]

    • Solution: Use clean, dedicated glassware and equipment. Ensure all reagents are free from contaminants that could initiate polymerization.

  • Excessive Heat: High temperatures can initiate thermal polymerization.[4]

    • Solution: Conduct the reaction at the lowest feasible temperature. If heating is necessary, do so gradually and monitor the reaction closely for any signs of an exothermic event.

Q3: My reaction is proceeding very slowly. What adjustments can I make?

A3: A slow reaction rate can be addressed by modifying several parameters.

  • Increase Catalyst Concentration: A higher concentration of the catalyst generally leads to a faster reaction rate by providing more active sites.[1] However, there is often an optimal concentration beyond which the rate no longer increases or side reactions become more prevalent.[1]

  • Increase Temperature: Increasing the reaction temperature typically accelerates the reaction. However, be mindful of potential side reactions or polymerization at higher temperatures.

  • Choice of Catalyst: The type of catalyst can have a dramatic effect on the reaction rate.

    • Solution: If using a weak acid or base catalyst, consider switching to a stronger one. For instance, in the synthesis of β-sulfonyl esters, DABCO was found to be a more efficient basic catalyst than NaHCO3 or K2CO3.[11]

  • Solvent Effects: The solvent can influence the solubility of reactants and the stability of transition states, thereby affecting the reaction rate.

    • Solution: If applicable, consider screening different solvents to find one that enhances the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for ethyl acrylate reactions?

A1: The choice of catalyst depends on the type of reaction:

  • Esterification (from acrylic acid and ethanol): Strong acid catalysts are typically used, such as sulfuric acid or solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15).[12][13]

  • Polymerization: Free-radical initiators (e.g., peroxides) are common for chain-growth polymerization.[11] Cationic and anionic polymerization methods are also known.[11]

  • Michael Addition: Base catalysts are often employed. Examples include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate (K2CO3), and DABCO.[11]

  • Copolymerization: Dinickel complexes have been shown to be effective for the copolymerization of ethylene and acrylates.[14]

Q2: How do I choose the optimal catalyst concentration?

A2: The optimal catalyst concentration is best determined empirically for your specific reaction conditions. A general approach is to perform a series of small-scale experiments where the catalyst concentration is varied while keeping all other parameters (temperature, reactant ratio, reaction time) constant. The concentration that provides the best balance of reaction rate, yield, and selectivity is then chosen. For industrial esterification processes, catalyst concentrations can range from 4% to 8% by weight.[15]

Q3: What analytical techniques are recommended for monitoring ethyl acrylate reactions?

A3: Several techniques can be used to monitor the progress of your reaction:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a robust method for quantifying the consumption of ethyl acrylate and the formation of products.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, allowing for the determination of conversion and yield.[19][20]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of product spots.[11]

Experimental Protocols

Protocol 1: Optimization of Acid Catalyst Concentration for Ethyl Acrylate Esterification

This protocol outlines a general procedure for determining the optimal concentration of a homogeneous acid catalyst (e.g., sulfuric acid) for the esterification of acrylic acid with ethanol.

  • Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, add acrylic acid and an excess of ethanol (e.g., a 1:1.5 molar ratio of acrylic acid to ethanol).

  • Catalyst Addition: To each flask, add a different concentration of the acid catalyst. For example, for sulfuric acid, you could test a range of 1% to 5% (v/v) of the total reaction volume.[2]

  • Reaction: Heat the reaction mixtures to a constant temperature (e.g., 70°C) and stir.[21]

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by cooling and neutralizing the acid).

  • Analysis: Analyze the aliquots by GC or ¹H NMR to determine the conversion of acrylic acid to ethyl acrylate.

  • Optimization: Plot the conversion versus time for each catalyst concentration. The optimal concentration will be the one that provides the highest conversion in the shortest amount of time without significant side product formation.

Below is a diagram illustrating the experimental workflow for catalyst optimization:

catalyst_optimization_workflow start Start Optimization setup Set up parallel reactions with varying catalyst concentrations start->setup run_reaction Run reactions at constant temperature and time setup->run_reaction monitor Monitor reaction progress (e.g., GC, NMR) run_reaction->monitor analyze Analyze data to determine conversion and yield monitor->analyze optimum Identify optimal catalyst concentration analyze->optimum

Workflow for catalyst concentration optimization.

Data Presentation

Table 1: Effect of Catalyst Concentration on Ethyl Acrylate Yield in an Esterification Reaction

Catalyst Concentration (% w/w)Reaction Time (hours)Temperature (°C)Conversion of Acrylic Acid (%)
1.057065
2.057085
3.057092
4.057093

Note: The data in this table is illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific reaction conditions.

Table 2: Comparison of Basic Catalysts for a Michael Addition Reaction with Ethyl Acrylate

CatalystCatalyst Loading (mol%)Reaction Time (hours)Temperature (°C)Product Yield (%)
NaHCO310575Good
K2CO310575Good
DABCO1027595

Data adapted from a study on the synthesis of β-sulfonyl esters.[11]

References

Technical Support Center: Ethyl 3-methoxypropionate Solvent Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of water from Ethyl 3-methoxypropionate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

Water can act as a nucleophile or a base in sensitive organic reactions, leading to unwanted side reactions, reduced product yield, and catalyst deactivation. Since esters like this compound can undergo hydrolysis, especially under acidic or basic conditions, maintaining an anhydrous environment is crucial for reproducibility and achieving the desired chemical transformation.[1][2]

Q2: What is the most common and generally safest method for drying this compound in a lab setting?

For general laboratory use, activated 3Å molecular sieves are the most recommended method. They are chemically inert towards esters, highly efficient at removing water, and simple to use.[3][4] Unlike reactive agents, they do not need to be quenched and can be left in the solvent during storage to maintain dryness.[3]

Q3: Can I use common drying agents like anhydrous sodium sulfate or magnesium sulfate?

Yes, anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) can be used for preliminary drying of this compound, particularly after an aqueous workup. Magnesium sulfate is a faster and more efficient drying agent than sodium sulfate.[5] However, neither will achieve the very low water content required for highly moisture-sensitive reactions. They are best used to remove bulk water before a more rigorous drying method.

Q4: Are there any drying agents I should avoid using with this compound?

It is advisable to avoid strong basic or acidic drying agents.

  • Strong Bases (e.g., KOH, NaOH): These can promote the hydrolysis (saponification) of the ester, especially with heating, leading to the formation of sodium 3-methoxypropionate and ethanol.[1]

  • Reactive Hydrides (e.g., Calcium Hydride, CaH₂): While widely used for drying some solvents, reactive hydrides can potentially reduce the ester functional group, particularly at elevated temperatures.[6][7] Calcium hydride is generally considered a relatively mild desiccant but its use with esters should be approached with caution.[7]

  • Acidic Drying Agents: These can catalyze the reverse reaction of esterification (hydrolysis), breaking down the this compound.[1][2]

Q5: How can I measure the water content in my solvent before and after drying?

The most accurate and widely accepted method for determining trace amounts of water in organic solvents is the Karl Fischer titration.[8] This technique is highly sensitive and provides quantitative results. Other methods like headspace gas chromatography are also available but are less common in a standard synthesis lab.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reaction fails or gives low yield despite using "dry" solvent. The solvent was not sufficiently dry for the specific reaction's sensitivity. Common drying agents like Na₂SO₄ may not achieve ppm-level dryness.1. Verify the final water content using Karl Fischer titration. 2. Switch to a more rigorous drying method, such as storing the solvent over activated 3Å molecular sieves for at least 24 hours.[9] 3. For extremely sensitive reactions, consider distillation from a non-reactive drying agent.
Drying agent clumps together excessively at the bottom of the flask. A large amount of water is present in the solvent. The capacity of the drying agent has been exceeded.1. Perform a preliminary drying step. If the solvent is from a workup, ensure it was first washed with brine to remove the bulk of the water.[5] 2. Decant the solvent and add a fresh portion of the drying agent. Continue adding until the agent no longer clumps and remains free-flowing.[10]
Solvent becomes cloudy or shows precipitate after adding a drying agent. The drying agent is reacting with the solvent or an impurity. This is a risk with reactive agents like calcium hydride.1. Stop and filter a small sample to identify the precipitate. 2. Switch to a more inert drying agent like molecular sieves.[3] 3. Consider that this compound itself might be degrading. Ensure the solvent is stored properly and is not old.
Molecular sieves do not seem to be effective. The molecular sieves were not properly activated or are the wrong pore size.1. Ensure you are using 3Å sieves, as larger pores can adsorb the solvent molecules in addition to water. 2. Re-activate the sieves by heating them in a laboratory oven at 200-300°C under vacuum or with a nitrogen purge for several hours.[3][11] 3. Use a sufficient quantity of sieves (e.g., 5-10% w/v) and allow adequate contact time (24-48 hours).[9]

Quantitative Data on Drying Agents

No specific data for this compound is readily available. The following table presents data for other common organic solvents, which can be used as an estimate for performance. Ethyl acetate is the closest structural analog.

Drying AgentSolventInitial Water (ppm)Final Water (ppm)Contact TimeReference
3Å Molecular SievesDichloromethane136< 124 h[9]
3Å Molecular SievesAcetonitrile845824 h[9]
3Å Molecular SievesMethanol4122972 h[9]
Calcium HydrideDichloromethane1361324 h[9]
Potassium CarbonateGeneral UseN/AModerateN/A[12]
Sodium SulfateEthyl AcetateSaturatedVisibly Clear~30 min[5]

Note: The effectiveness of drying agents can vary based on the solvent, initial water content, temperature, and the physical form of the agent.

Experimental Protocols

Protocol 1: Drying with Activated Molecular Sieves (Recommended Method)

Objective: To achieve a final water content of <50 ppm, suitable for most moisture-sensitive applications.

Materials:

  • This compound

  • 3Å molecular sieves (pellets or beads)

  • Oven or vacuum oven

  • Dry, inert-atmosphere flask (e.g., Schlenk flask) with a septum or stopcock

Methodology:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask. Heat in an oven at a minimum of 200°C (up to 300°C) for at least 4 hours.[11] For best results, perform this under vacuum.[3]

  • Cooling: Allow the sieves to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon) or in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Drying: Add the activated, cooled molecular sieves to the flask containing this compound (approx. 5-10% of the solvent weight).

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature. Swirl the flask occasionally. For optimal dryness, 48-72 hours is recommended.[9]

  • Dispensing: The dry solvent can be dispensed directly by carefully decanting or by using a dry syringe through a septum. The sieves can be left in the storage bottle to maintain dryness.

Protocol 2: Azeotropic Distillation for Water Removal

Objective: To remove water by forming a low-boiling azeotrope, a technique useful for larger quantities or when distillation is already part of the purification process.

Materials:

  • This compound containing water

  • An entrainer (e.g., toluene) - optional, but can be effective

  • Distillation apparatus with a Dean-Stark trap or Soxhlet extractor with molecular sieves.[13]

  • Heating mantle and stirrer

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus. If using a Dean-Stark trap, place it between the distillation flask and the condenser.

  • Charging the Flask: Charge the distillation flask with the wet this compound. If using an entrainer, add toluene.

  • Heating: Heat the mixture to reflux. The water will co-distill with the solvent (and entrainer, if used) as an azeotrope.[14]

  • Water Separation: In the Dean-Stark trap, the condensed liquid will separate into two phases. The denser water layer will collect at the bottom of the trap, and the organic layer will overflow and return to the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Final Distillation: Once all water is removed, reconfigure the apparatus for simple distillation to purify the this compound if an entrainer was used.

Visualizations

Caption: Troubleshooting workflow for selecting a drying method.

Caption: Compatibility of drying agents with this compound.

References

Troubleshooting low conversion rates in esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification reaction showing low or no conversion to the desired ester?

Low conversion in esterification, particularly Fischer esterification, is often due to the reversible nature of the reaction.[1][2][3][4] A carboxylic acid and an alcohol exist in a chemical equilibrium with the corresponding ester and water.[3][5][6] Without intervention, this equilibrium may not favor the products, leading to a limited yield.[3] For a 1:1 mixture of reactants, the yield may only be around 70% at equilibrium.[7]

Key factors contributing to low conversion include:

  • Equilibrium Limitations: The reaction naturally reaches a state of equilibrium where both reactants and products are present.[2][8]

  • Presence of Water: As a product of the reaction, water can shift the equilibrium back toward the reactants (hydrolysis), reducing the final ester yield.[3][9][10]

  • Catalyst Issues: An insufficient amount of catalyst, or a catalyst that has lost its activity, will slow the reaction, preventing it from reaching equilibrium in a practical timeframe.[3]

  • Steric Hindrance: Bulky molecular groups on the carboxylic acid or the alcohol can physically block the reactive sites, slowing the reaction rate.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature or insufficient reaction time can prevent the reaction from reaching completion.[3][5]

Q2: How can I improve the yield by shifting the reaction equilibrium?

To improve the yield, the equilibrium must be shifted toward the product side, a principle described by Le Châtelier's Principle.[7][11][12] There are two primary strategies to achieve this:

  • Use an Excess of One Reactant: By increasing the concentration of one of the starting materials, typically the less expensive one (often the alcohol), the equilibrium is pushed towards the formation of the ester.[3][5][6][7][9][11][12][13] Using the alcohol as the solvent is a common and effective method.[5][12]

  • Remove a Product as It Forms: The continuous removal of a product, most commonly water, will drive the reaction to completion.[2][5][6][9][11][12][13] This prevents the reverse reaction (hydrolysis) from occurring.[9]

Q3: What are the most effective methods for removing water from the reaction?

Several techniques can be used to remove the water byproduct and improve ester yield.[5][6]

  • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method where the reaction is run in a solvent (like toluene or hexane) that forms an azeotrope with water.[5][9] The water-solvent azeotrope boils off, condenses in the Dean-Stark apparatus, and separates into two layers. The denser water is collected in the trap while the solvent overflows back into the reaction flask.[9]

  • Using a Dehydrating Agent: A strong dehydrating agent, such as concentrated sulfuric acid, can be used.[1][7] Sulfuric acid serves the dual purpose of being both a catalyst and a reagent that sequesters the water formed.[1][7][13]

  • Molecular Sieves: These are porous materials that can selectively adsorb water from the reaction mixture, effectively removing it and driving the equilibrium forward.[5][6]

Water Removal MethodDescriptionBest For
Dean-Stark Apparatus Azeotropic removal of water using a solvent like toluene.[5][9]Reactions where reactants and products are stable at the solvent's boiling point.
Dehydrating Agent Using a substance like concentrated H₂SO₄ to absorb water.[1]Reactions where the catalyst can also serve as a drying agent.[7][13]
Molecular Sieves Porous materials that trap water molecules.[5][6]Sensitive substrates or when a Dean-Stark setup is not practical.
Vapor Permeation A membrane-based process to selectively remove water from the vapor phase.[14]Industrial-scale processes requiring continuous water removal.
Q4: My catalyst seems inefficient. What should I check?

Catalyst inefficiency can be a significant bottleneck. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid (TsOH), and various Lewis acids.[5]

  • Catalyst Loading: Ensure the correct amount of catalyst is used. Insufficient catalyst will lead to a slow reaction.[3]

  • Catalyst Deactivation: Catalysts can deactivate over time. For solid acid catalysts, this can be due to the formation of sulfonic esters or the leaching of active sites.[15] For liquid catalysts, ensure they have not been contaminated with water prior to addition.

  • Choice of Catalyst: While strong Brønsted acids like H₂SO₄ are common, for more sensitive materials, milder procedures or different types of catalysts may be necessary.[5] Some reactions can be catalyzed effectively by unconventional catalysts like tetrabutylammonium tribromide (TBATB).[5]

Q5: Could side reactions be lowering my yield?

Yes, side reactions can consume starting materials and reduce the yield of the desired ester.[8][16] A primary example is the dehydration of the alcohol, which is particularly common with tertiary alcohols as they are prone to elimination reactions.[3][5] Running the reaction at an excessively high temperature can also promote side reactions or decomposition.[3]

Troubleshooting Workflow

If you are experiencing low conversion rates, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Low Conversion Rate Equilibrium 1. Check Equilibrium Drivers Start->Equilibrium Water Is water being effectively removed? Equilibrium->Water No Excess Is one reactant in large excess? Water->Excess Yes Solution Problem Solved Water->Solution Yes (Implement water removal) Catalyst 2. Verify Catalyst Excess->Catalyst Yes Excess->Solution No (Increase reactant ratio) CatalystAmount Is catalyst loading correct? Catalyst->CatalystAmount No CatalystActivity Is catalyst fresh/active? CatalystAmount->CatalystActivity Yes CatalystAmount->Solution No (Adjust catalyst amount) Conditions 3. Optimize Conditions CatalystActivity->Conditions Yes CatalystActivity->Solution No (Use fresh catalyst) Temp Is temperature optimal? Conditions->Temp No Time Is reaction time sufficient? Temp->Time Yes Temp->Solution No (Adjust temperature) Reagents 4. Assess Reagents Time->Reagents Yes Time->Solution No (Increase reaction time) Purity Are reagents pure and dry? Reagents->Purity No Purity->Solution Yes Purity->Solution No (Purify/dry reagents)

A logical workflow for troubleshooting low esterification conversion.

Visualizing the Equilibrium

The Fischer esterification is a classic example of a reversible reaction. Understanding how to manipulate this equilibrium is key to achieving high yields.

FischerEquilibrium cluster_drivers Driving the Reaction Forward Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification Products->Reactants Hydrolysis RemoveProduct Remove [Water] Products->RemoveProduct AddReactant Increase [Alcohol] AddReactant->Reactants

The reversible nature of Fischer esterification.

Experimental Protocols

Protocol 1: Esterification using a Dean-Stark Apparatus

This protocol describes a general procedure for carrying out an esterification reaction with azeotropic removal of water.

Apparatus:

  • A round-bottom flask equipped with a magnetic stir bar.

  • A Dean-Stark trap.

  • A reflux condenser.

  • A heating mantle.

Procedure:

  • Setup: Assemble the glassware, ensuring the condenser is supplied with cool water flowing from bottom to top.[1]

  • Reagents: To the round-bottom flask, add the carboxylic acid, the alcohol (typically 1.5 to 3 equivalents), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).[5]

  • Heating: Heat the mixture to reflux. The solvent should be boiling gently.[1]

  • Water Removal: As the reaction proceeds, the solvent-water azeotrope will vaporize, travel into the condenser, and liquefy. The condensate will fall into the Dean-Stark trap. Since water is typically denser than the organic solvent, it will collect at the bottom of the trap's graduated arm.[9] The organic solvent will overflow from the side arm and return to the reaction flask.[9]

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap and/or by using techniques like Thin Layer Chromatography (TLC). Typical reaction times can vary from 1-10 hours at temperatures of 60–110 °C.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst and any unreacted carboxylic acid.[1] Wash with water and then brine. Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude ester.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Typical Reaction ParametersValue
Temperature 60 - 110 °C[5]
Reaction Time 1 - 10 hours[5]
Catalyst H₂SO₄, p-TsOH, Lewis Acids[5]
Alcohol Stoichiometry Often used in large excess[5][7][9]

References

Ethyl 3-methoxypropionate reaction temperature and pressure optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methoxypropionate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: We are observing a very low yield of this compound. What are the potential causes and how can we troubleshoot this?

Answer: A low product yield can stem from several factors related to reaction conditions and reagents. Here are the primary aspects to investigate:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the Michael addition of methanol to ethyl acrylate, a moderate temperature is generally preferred.

    • Too Low: A temperature below the optimal range (e.g., < 20°C) can lead to a very slow reaction rate, resulting in low conversion of starting materials within a practical timeframe.

    • Too High: Excessively high temperatures (e.g., > 70°C) can promote side reactions, such as polymerization of ethyl acrylate or decomposition of the product, and can also lead to the deactivation of certain catalysts. For similar reactions, optimal temperatures have been reported in the range of 30-65°C.[1] A Chinese patent for the synthesis of the analogous ethyl 3-ethoxypropionate suggests that temperatures above 50°C can shorten catalyst life.[2]

  • Inactive or Inappropriate Catalyst: The choice and condition of the catalyst are crucial.

    • Catalyst Choice: Basic catalysts are typically used for this reaction. Common choices include sodium methoxide, potassium methoxide, or basic anion exchange resins.[2][3] The selection of the catalyst can significantly influence the reaction rate and yield.

    • Catalyst Deactivation: Catalysts like sodium methoxide are sensitive to moisture and can be deactivated if anhydrous conditions are not maintained. Ensure all reagents and solvents are dry.

  • Incorrect Stoichiometry: An inappropriate molar ratio of reactants can limit the yield. A slight excess of methanol is often used to drive the reaction towards the product.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Troubleshooting Steps:

  • Optimize Temperature: Systematically vary the reaction temperature within the 30-60°C range and analyze the yield at each point.

  • Verify Catalyst: Use a fresh, anhydrous batch of catalyst. If using a resin, ensure it is properly activated and stored.

  • Adjust Stoichiometry: Experiment with slightly different molar ratios of methanol to ethyl acrylate.

  • Monitor Reaction: Track the consumption of starting materials and the formation of the product over time to determine the optimal reaction duration.

Issue 2: Poor Selectivity and High Byproduct Formation

Question: Our product mixture contains significant impurities. What are the common byproducts and how can we improve the selectivity towards this compound?

Answer: The formation of byproducts is a common issue and is often linked to the reaction conditions.

  • Common Byproducts:

    • Poly(ethyl acrylate): Polymerization of the starting material, ethyl acrylate, is a major side reaction, especially at higher temperatures.

    • Dimethyl ether: Can be formed if the reaction temperature is too high, leading to the dehydration of methanol.[1]

    • Michael adduct of the product: The product itself can act as a Michael acceptor, leading to the formation of higher molecular weight byproducts.

  • Causes of Poor Selectivity:

    • High Reaction Temperature: As mentioned, elevated temperatures favor polymerization and other side reactions. A patent for a similar synthesis recommends a reaction temperature between 10-20°C to minimize side reactions.[2]

    • High Catalyst Concentration: An excessive amount of catalyst can accelerate side reactions.

    • Presence of Water: Water can lead to the hydrolysis of the ester product.

Troubleshooting Steps:

  • Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 25-40°C) to disfavor polymerization.

  • Optimize Catalyst Loading: Reduce the amount of catalyst used in the reaction.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis and catalyst deactivation.

  • Consider a Polymerization Inhibitor: In some cases, adding a small amount of a polymerization inhibitor like hydroquinone can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: Based on analogous reactions, the optimal temperature range for the synthesis of this compound is likely between 30°C and 60°C . A study on a similar compound, ethyl 3-(methoxy-methylphosphinyl)propionate, showed a successful synthesis at 60-65°C.[1] However, for the synthesis of ethyl 3-ethoxypropionate, a patent suggests a lower range of 10-20°C to prolong catalyst life and minimize side reactions.[2] For the closely related mthis compound, a temperature range of 45-60°C has been reported.[3] It is recommended to start with a temperature around 40-50°C and optimize based on your specific catalyst and experimental setup.

Q2: What is the effect of pressure on the reaction?

A2: The synthesis is typically carried out at atmospheric pressure . For the analogous ethyl 3-ethoxypropionate, it has been mentioned that the reaction can be conducted under vacuum, normal pressure, or elevated pressure.[2] However, for a reaction in the liquid phase with a relatively low reaction temperature, the effect of pressure on the reaction rate and equilibrium is generally not significant. Operating under a slight positive pressure of an inert gas (e.g., nitrogen or argon) can be beneficial to maintain anhydrous conditions.

Q3: Which catalyst is most effective for this synthesis?

A3: Basic catalysts are generally the most effective. Common choices include:

  • Alkali metal alkoxides: Sodium methoxide (NaOMe) or potassium methoxide (KOMe) are highly effective but are sensitive to moisture.[3]

  • Anion exchange resins: These are solid catalysts that can be easily separated from the reaction mixture and potentially reused. A quaternary ammonium salt anion exchange resin has been used for the synthesis of ethyl 3-ethoxypropionate.[2]

Q4: What are the recommended starting material ratios?

A4: A molar excess of methanol relative to ethyl acrylate is generally recommended to drive the reaction to completion and minimize the self-polymerization of ethyl acrylate. A starting point could be a molar ratio of methanol to ethyl acrylate in the range of 2:1 to 5:1.

Data Presentation

Table 1: Effect of Temperature on this compound Yield (Hypothetical Data Based on Analogous Reactions)

Temperature (°C)Reaction Time (h)Conversion of Ethyl Acrylate (%)Selectivity for this compound (%)Overall Yield (%)Notes
2024659562Reaction is slow.
4012909283Good balance of rate and selectivity.
606988583Increased rate, but lower selectivity due to side reactions.
804>997070Significant byproduct formation observed.

Table 2: Effect of Pressure on this compound Yield (General Guidance)

PressureExpected Effect on YieldRationale
VacuumNo significant positive effectMay lead to loss of volatile reactants.
AtmosphericRecommended Standard and convenient for this type of reaction.
Elevated (e.g., 2-5 bar)Minimal effect on liquid-phase reactionCan be used to increase the boiling point of the solvent if a higher temperature is desired, but this is generally not necessary for this reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Methoxide

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer. Purge the entire apparatus with dry nitrogen.

  • Reagents: To the flask, add anhydrous methanol (e.g., 3.0 equivalents).

  • Catalyst Addition: Carefully add sodium methoxide (e.g., 0.1 equivalents) to the methanol with stirring until it is completely dissolved.

  • Reactant Addition: Cool the mixture to the desired reaction temperature (e.g., 40°C) using a water bath. Add ethyl acrylate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours while maintaining the reaction temperature.

  • Reaction: Stir the mixture at the set temperature for the determined reaction time (e.g., 12 hours), monitoring the progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a weak acid (e.g., acetic acid).

  • Purification: Remove the excess methanol under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to obtain pure this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Methanol & Ethyl Acrylate) setup 2. Apparatus Setup (N2 atmosphere) reagents->setup catalyst 3. Catalyst Addition (Sodium Methoxide in Methanol) setup->catalyst reaction 4. Controlled Addition & Reaction (Ethyl Acrylate, 40°C, 12h) catalyst->reaction workup 5. Reaction Quenching (Neutralization) reaction->workup purification 6. Product Isolation (Distillation) workup->purification product Pure this compound purification->product troubleshooting_logic start Low Yield or Purity Issue check_temp Check Reaction Temperature start->check_temp check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_temp Optimize Temperature (30-60°C) check_temp->optimize_temp optimize_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->optimize_catalyst optimize_reagents Use Anhydrous Reagents / Adjust Ratio check_reagents->optimize_reagents solution Improved Yield and Purity optimize_temp->solution optimize_catalyst->solution optimize_reagents->solution

References

Technical Support Center: Preventing Unintended Polymerization of Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of ethyl acrylate during synthesis and handling. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What causes ethyl acrylate to polymerize unintentionally?

A1: Unintended polymerization of ethyl acrylate is a free-radical chain reaction that can be initiated by several factors:

  • Heat: Elevated temperatures provide the activation energy for polymerization to begin. As the polymerization is exothermic, it can accelerate rapidly, leading to a runaway reaction.

  • Light: UV light can generate free radicals, initiating polymerization.[1]

  • Contamination: Impurities such as peroxides (often found in aged ether solvents), rust, strong acids or bases, and even dust can act as initiators.

  • Inhibitor Depletion: Ethyl acrylate is typically supplied with a polymerization inhibitor. This inhibitor is consumed over time, and its depletion can lead to spontaneous polymerization.

  • Absence of Oxygen: Common inhibitors like monomethyl ether of hydroquinone (MEHQ) require the presence of dissolved oxygen to function effectively.[2][3] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render these inhibitors ineffective.

Q2: What are the common inhibitors used for ethyl acrylate, and how do they work?

A2: The most common inhibitors are phenolic compounds and phenothiazine derivatives.

  • Monomethyl Ether of Hydroquinone (MEHQ) and Hydroquinone (HQ): These are the most common inhibitors for storing and transporting acrylate monomers.[4][5] They work by reacting with and stabilizing peroxy radicals, which are formed from the reaction of alkyl radicals with oxygen. This mechanism is critically dependent on the presence of dissolved oxygen.[5][6]

  • Phenothiazine (PTZ): This is a highly effective inhibitor that can function in both the presence and absence of oxygen, making it suitable for use during distillation processes.[6][7][8] It acts as a radical scavenger by donating a hydrogen atom to the growing polymer radical, terminating the chain.[7]

Q3: How should I properly store ethyl acrylate to prevent polymerization?

A3: Proper storage is crucial for maintaining the stability of ethyl acrylate.

  • Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. The storage temperature should not exceed 35°C (95°F).[2][3]

  • Atmosphere: Ethyl acrylate stabilized with MEHQ or HQ must be stored under an air atmosphere, not under inert gases like nitrogen or argon, to ensure the inhibitor remains active.[2][3] The vapor space should contain 5-21% oxygen.

  • Container: Use containers made of stainless steel, aluminum, or brown glass to prevent contamination and light exposure.[1]

  • Inventory Management: Follow a "first-in-first-out" principle to minimize the likelihood of over-storage and inhibitor depletion.[3] For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content.[3]

Q4: Do I need to remove the inhibitor before my reaction?

A4: This depends on your specific synthesis. For many polymerization reactions, the low concentration of the storage inhibitor (typically 10-20 ppm MEHQ) may not significantly interfere, and can be overcome by the initiator concentration.[2] However, for sensitive reactions or when precise kinetic control is required, the inhibitor should be removed.

Troubleshooting Guide

Problem 1: My ethyl acrylate appears cloudy, hazy, or more viscous than usual.

  • Possible Cause: This is a primary sign of polymer formation. The increased viscosity is due to the presence of polymer chains.

  • Immediate Actions:

    • Do not heat the container.

    • If safe to do so, check the temperature of the container. If it is warm, move it to a cooler, well-ventilated area away from other chemicals.

    • Do not attempt to use the monomer for your experiment.

  • Solution:

    • Test a small sample for the presence of polymer using the protocol provided below.

    • If polymerization has occurred, the batch should be disposed of according to your institution's hazardous waste guidelines. For significant quantities of polymerized material, consult your safety officer for disposal procedures.

Problem 2: Polymerization starts unexpectedly in the middle of my synthesis reaction.

  • Possible Cause:

    • Insufficient inhibitor for the reaction conditions (e.g., high temperature).

    • Introduction of a contaminant that acts as an initiator.

    • Localized overheating ("hot spots") in the reaction vessel.

  • Immediate Actions (Emergency Inhibition):

    • If possible and safe, immediately cool the reaction vessel using an ice bath.

    • If the reaction is small scale and you have a pre-prepared emergency inhibitor solution, add it to the reaction mixture with vigorous stirring. A solution of phenothiazine or hydroquinone in a compatible solvent can be effective.

    • If the reaction is large scale or showing signs of a runaway (rapid temperature and pressure increase), evacuate the area and follow your laboratory's emergency procedures.

  • Prevention:

    • Ensure adequate stirring to maintain a uniform temperature.

    • Use purified solvents and clean, dry glassware.

    • Consider adding a small amount of a suitable inhibitor (like phenothiazine) to the reaction mixture from the start, especially for high-temperature reactions.

Problem 3: I need to distill ethyl acrylate, how do I prevent polymerization in the distillation apparatus?

  • Possible Cause: The high temperatures during distillation can easily initiate polymerization, especially after the non-volatile storage inhibitor is left behind in the distillation pot.

  • Solution:

    • Always add a high-boiling point inhibitor to the distillation pot before starting. Phenothiazine is a common choice for this purpose.

    • Ensure a gentle and steady distillation; avoid superheating.

    • It is also good practice to have a small amount of inhibitor in the receiving flask.

    • Maintain a bleed of air or a controlled air flow into the distillation apparatus if using an oxygen-dependent inhibitor.

Data Presentation: Inhibitor Information

While direct comparative kinetic data for the inhibition of ethyl acrylate is not extensively available in public literature, the following table summarizes the key characteristics and typical concentrations of common inhibitors.

InhibitorChemical NameTypical ConcentrationMechanismKey Considerations
MEHQ Monomethyl Ether of Hydroquinone10-20 ppm for storage[2]Peroxy radical scavengerRequires oxygen to be effective ; less effective at high temperatures.
HQ HydroquinoneVaries, often used in combinationPeroxy radical scavengerRequires oxygen to be effective .
PTZ Phenothiazine50-200 ppm for distillationRadical scavenger (H-atom donor)Effective with or without oxygen; suitable for high temperatures.[6][7][8]

Note: The effectiveness of an inhibitor is highly dependent on temperature, oxygen availability, and the presence of impurities. The concentrations provided are typical values for storage and transport; optimal concentrations for specific synthetic conditions may vary.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column

  • Objective: To remove the phenolic inhibitor (MEHQ) from ethyl acrylate prior to a sensitive reaction.

  • Materials:

    • Ethyl acrylate containing MEHQ inhibitor

    • Basic activated alumina

    • Glass column or a syringe with a frit

    • Receiving flask

    • Cotton or glass wool

  • Procedure:

    • Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom.

    • Fill the column with basic activated alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is a 5-10 fold excess by weight of alumina to the estimated weight of inhibitor).

    • Gently tap the column to pack the alumina.

    • Place the receiving flask below the column.

    • Carefully add the ethyl acrylate to the top of the column and allow it to pass through the alumina via gravity. Do not apply pressure as this can generate heat.

    • Collect the purified, inhibitor-free monomer in the receiving flask.

    • Crucially, the purified monomer is now highly susceptible to polymerization and should be used immediately or stored at a very low temperature (e.g., in a freezer) for a very short period.

Protocol 2: Testing for the Presence of Polymer in Ethyl Acrylate (Qualitative)

  • Objective: To quickly determine if a sample of ethyl acrylate contains a significant amount of polymer. This method is adapted from the principle of ASTM D2121, Test Method B for styrene.[7]

  • Materials:

    • Ethyl acrylate sample

    • Methanol

    • Two clear glass test tubes

    • Pipettes

  • Procedure:

    • Label two test tubes: "Sample" and "Control".

    • To the "Sample" test tube, add 1 mL of the ethyl acrylate being tested.

    • To the "Control" test tube, add 1 mL of fresh, unpolymerized ethyl acrylate (if available) or methanol.

    • To both test tubes, add 3 mL of methanol.

    • Cap and gently invert the test tubes several times to mix.

    • Visually inspect both tubes against a dark background. The presence of a haze or cloudiness in the "Sample" tube, which is absent in the "Control" tube, indicates the presence of polymer (poly(ethyl acrylate) is insoluble in methanol).

Visualizations

Polymerization_Inhibition cluster_0 Free Radical Polymerization cluster_1 Inhibition Pathways Initiator Initiator Radical Radical Initiator->Radical Decomposition (Heat, Light) Growing_Chain Growing_Chain Radical->Growing_Chain Initiation (+ Monomer) Polymer Polymer Growing_Chain->Polymer Propagation (+ Monomer) Inhibitor Inhibitor (e.g., MEHQ, PTZ) Growing_Chain->Inhibitor Termination Inactive_Species Inactive Species Inhibitor->Inactive_Species Forms Stable Radical

Caption: Mechanism of free-radical polymerization and inhibitor action.

Troubleshooting_Workflow Start Observe Sign of Polymerization (Cloudy, Viscous, Warm) Is_Container_Hot Is the container hot or pressure building? Start->Is_Container_Hot Evacuate Evacuate Area & Follow Emergency Protocol Is_Container_Hot->Evacuate Yes Cool_Container Move to cool, ventilated area. Cool externally if safe. Is_Container_Hot->Cool_Container No Test_Polymer Perform Qualitative Polymer Test Cool_Container->Test_Polymer Polymer_Present Is polymer present? Test_Polymer->Polymer_Present Dispose Dispose of monomer as hazardous waste. Polymer_Present->Dispose Yes Use_Caution Monomer may be usable, but monitor closely. Consider re-purification. Polymer_Present->Use_Caution No

Caption: Troubleshooting workflow for suspected ethyl acrylate polymerization.

Inhibitor_Selection Start Select an Inhibitor Application What is the application? Start->Application Storage Long-term Storage / Transport Application->Storage Storage Distillation High-Temperature Process (e.g., Distillation) Application->Distillation Process Oxygen_Present_Storage Is oxygen present? Storage->Oxygen_Present_Storage Oxygen_Present_Distill Is oxygen present? Distillation->Oxygen_Present_Distill Use_MEHQ Use MEHQ or HQ Oxygen_Present_Storage->Use_MEHQ Yes Use_PTZ_Storage Consider PTZ or ensure air atmosphere Oxygen_Present_Storage->Use_PTZ_Storage No (Inert Atm.) Use_PTZ_Distill Use Phenothiazine (PTZ) Oxygen_Present_Distill->Use_PTZ_Distill No Consider_Combo Consider combination of PTZ and a phenolic inhibitor Oxygen_Present_Distill->Consider_Combo Yes

References

Technical Support Center: Synthesis and Purification of Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 3-methoxypropionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and industrially relevant method for synthesizing this compound is the base-catalyzed Michael addition of methanol to ethyl acrylate. This reaction is favored for its high atom economy and relatively mild conditions.

Q2: What are the typical impurities I might encounter in my crude this compound?

The primary impurities in the synthesis of this compound typically include:

  • Unreacted starting materials: Methanol and ethyl acrylate.

  • Catalyst residues: If a basic catalyst like sodium methoxide is used, it will be present in the crude product.

  • Side products: Polymerized ethyl acrylate and potentially small amounts of other esters due to transesterification if other alcohols are present.

Q3: My reaction is not going to completion. What are some possible causes and solutions?

Low conversion can be attributed to several factors:

  • Inactive Catalyst: Ensure your catalyst is fresh and has not been deactivated by moisture or air.

  • Insufficient Catalyst: The amount of catalyst can be critical. For base catalysts like sodium methoxide, a catalytic amount is sufficient.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining a suitable temperature (often in the range of 40-60°C) is necessary to ensure a reasonable reaction rate.

  • Poor Mixing: Ensure efficient stirring to maximize contact between the reactants and the catalyst.

Q4: I am observing the formation of a solid polymer in my reaction. How can I prevent this?

The formation of polyacrylate is a common side reaction. To minimize this:

  • Control the temperature: The polymerization of ethyl acrylate is more likely at higher temperatures.

  • Slow addition of ethyl acrylate: Adding the ethyl acrylate dropwise to the methanol and catalyst mixture can help to control the exotherm and keep the concentration of the acrylate low, disfavoring polymerization.

  • Use of inhibitors: While not always necessary, the addition of a radical inhibitor can prevent polymerization.

Q5: What is the best method to purify my crude this compound?

A multi-step purification process is generally recommended:

  • Neutralization: If a basic catalyst was used, it should be neutralized with an acid (e.g., sulfuric acid or phosphoric acid).

  • Washing: The crude product can be washed with water or brine to remove water-soluble impurities and salts.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: Fractional distillation under atmospheric or reduced pressure is the most effective method for separating the pure this compound from unreacted starting materials and other volatile impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Phase
Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., polymerization).Optimize reaction time and temperature. Ensure slow addition of ethyl acrylate. Use fresh catalyst.
Product is colored Polymerization of ethyl acrylate; Impurities in starting materials.Ensure starting materials are pure. Control reaction temperature. Consider using a polymerization inhibitor.
Reaction is too exothermic Rapid addition of ethyl acrylate; Insufficient cooling.Add ethyl acrylate dropwise. Use an ice bath to control the temperature.
Purification Phase
Issue Possible Cause(s) Recommended Solution(s)
Poor separation during distillation Boiling points of impurities are close to the product.Use a fractionating column with a higher number of theoretical plates. Perform distillation under reduced pressure to increase the boiling point differences.
Product is wet after drying Insufficient amount of drying agent; Inadequate contact time.Add more drying agent until it no longer clumps. Allow sufficient time for drying with stirring.
Low recovery after washing Product is partially soluble in the aqueous phase.Use a saturated brine solution for washing to reduce the solubility of the ester in the aqueous layer.

Data Presentation

Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound132.16158
Methanol32.0464.7
Ethyl acrylate100.1299.8
Comparison of Purification Techniques
TechniquePrinciplePurity AchievedYieldThroughputPrimary Impurities RemovedAdvantagesDisadvantages
Washing with NaHCO₃/H₂O Neutralization of acidic impurities and removal of water-soluble compounds.ModerateHighHighAcidic catalyst, excess methanol.Simple, fast, and inexpensive.May not remove non-polar impurities.
Simple Distillation Separation based on large differences in boiling points.Moderate to HighModerate to HighModerateLow-boiling impurities (e.g., methanol, ethyl acrylate).Good for removing highly volatile impurities.Ineffective for separating compounds with close boiling points.
Fractional Distillation Separation of components with close boiling points using a fractionating column.HighModerateLow to ModerateUnreacted starting materials, side products with similar boiling points.Can achieve high purity.Slower and requires more specialized glassware.
Vacuum Distillation Distillation at reduced pressure to lower the boiling points of compounds.HighHighModerateHigh-boiling impurities, thermally sensitive compounds.Prevents decomposition of the product at high temperatures.Requires a vacuum source and careful pressure control.

Experimental Protocols

General Synthesis of this compound via Michael Addition
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add methanol and a catalytic amount of a base (e.g., sodium methoxide).

  • Addition of Reactant: Cool the mixture in an ice bath and slowly add ethyl acrylate dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for a specified time, monitoring the reaction progress by GC.

  • Work-up: Cool the reaction mixture to room temperature. If a base catalyst was used, neutralize it by the slow addition of an acid.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water or brine. Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄), and then filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Methanol Methanol MichaelAddition Michael Addition Methanol->MichaelAddition EthylAcrylate Ethyl Acrylate EthylAcrylate->MichaelAddition Base Base (e.g., NaOCH₃) Base->MichaelAddition Product This compound MichaelAddition->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start CheckPurity Check Purity of Crude Product Start->CheckPurity LowPurity Purity < Target? CheckPurity->LowPurity HighPurity Purity ≥ Target LowPurity->HighPurity No IdentifyImpurities Identify Impurities (GC-MS) LowPurity->IdentifyImpurities Yes End Experiment Complete HighPurity->End UnreactedSM Unreacted Starting Materials? IdentifyImpurities->UnreactedSM SideProducts Side Products? UnreactedSM->SideProducts No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Catalyst) UnreactedSM->OptimizeReaction Yes ImprovePurification Improve Purification (e.g., Fractional Distillation) SideProducts->ImprovePurification Yes SideProducts->End No OptimizeReaction->Start ImprovePurification->Start

Caption: Troubleshooting workflow for synthesis and purification.

Technical Support Center: Scaling Up Ethyl 3-methoxypropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Ethyl 3-methoxypropionate from a laboratory setting to a pilot plant. The information provided is designed to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

A1: The most common and industrially viable synthesis route for this compound is the Michael addition of methanol to ethyl acrylate. This reaction is typically catalyzed by a base.

Q2: What catalysts are recommended for the synthesis of this compound?

A2: Several catalysts can be used for the Michael addition of methanol to ethyl acrylate. Common choices include basic catalysts such as sodium methoxide, potassium methoxide, and anion exchange resins.[1][2][3] The selection of the catalyst can impact reaction rate, yield, and the ease of purification.[4]

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions can vary depending on the catalyst and scale. Generally, the reaction is carried out at temperatures ranging from 40°C to 70°C.[1][2] An excess of methanol is often used to drive the reaction to completion. The molar ratio of methanol to ethyl acrylate can range from 2:1 to 10:1.[1][2]

Q4: What are the main challenges when scaling up from lab to pilot plant?

A4: Common challenges during the scale-up of chemical synthesis include:

  • Heat Management: Exothermic reactions can lead to localized overheating in larger reactors, affecting yield and promoting side reactions.[5][6]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging than in a lab flask and can impact reaction kinetics and product quality.[5][6][7]

  • Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, leading to a higher concentration of impurities.[6]

  • Reaction Kinetics: The time to reach chemical equilibrium can increase with larger volumes of reactants.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Catalyst deactivation. - Side reactions (e.g., polymerization of ethyl acrylate).- Increase reaction time or temperature. - Use a higher molar ratio of methanol to ethyl acrylate. - Ensure the catalyst is active and dry. - Add a polymerization inhibitor (e.g., hydroquinone).
Presence of Impurities in Final Product - Incomplete removal of starting materials. - Formation of byproducts such as dialkoxypropanes or oligomers.- Optimize the purification process (e.g., fractional distillation). - Adjust reaction conditions (temperature, catalyst loading) to minimize side reactions.
Difficult Catalyst Removal - Use of a homogeneous catalyst (e.g., sodium methoxide) that requires neutralization and filtration.- Consider using a heterogeneous catalyst, such as an anion exchange resin, which can be more easily separated from the reaction mixture.[1]
Poor Heat Transfer in Pilot Reactor - Inadequate cooling capacity for the exothermic reaction. - Non-uniform temperature distribution within the reactor.- Ensure the pilot reactor's cooling system is appropriately sized. - Optimize the agitator design and speed to improve heat transfer.[6]
Inconsistent Product Quality Between Batches - Variations in raw material quality. - Poor control over reaction parameters (temperature, addition rate).- Implement stringent quality control for starting materials. - Utilize automated process control systems in the pilot plant to ensure consistent reaction conditions.

Experimental Protocols

The following protocols are based on the synthesis of chemically similar compounds and should be adapted and optimized for the production of this compound.

Protocol 1: Lab-Scale Synthesis using Sodium Methoxide Catalyst (Adapted from Mthis compound synthesis)

Materials:

  • Methanol

  • Ethyl Acrylate

  • Sodium Methoxide (25-30% solution in methanol)

  • Concentrated Sulfuric Acid (for neutralization)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • To a stirred reactor, add methanol and the sodium methoxide catalyst.

  • Slowly add ethyl acrylate to the reactor over a period of several hours, maintaining the reaction temperature between 45-60°C.[2]

  • After the addition is complete, continue to stir the mixture at the same temperature for 2-6 hours to ensure the reaction goes to completion.[2]

  • Cool the reaction mixture and neutralize the catalyst by slowly adding concentrated sulfuric acid, keeping the temperature below 35°C.[2]

  • The crude product can then be purified by fractional distillation.

Protocol 2: Pilot-Scale Synthesis using Anion Exchange Resin (Adapted from Ethyl 3-ethoxypropionate synthesis)

Materials:

  • Anhydrous Methanol

  • Ethyl Acrylate

  • Anion Exchange Resin (e.g., quaternary ammonium salt type)

Procedure:

  • Pack a tubular reactor with the anion exchange resin.

  • Prepare a feed mixture of anhydrous methanol and ethyl acrylate. A molar ratio of 3:1 to 10:1 (methanol:ethyl acrylate) is recommended as a starting point.[1]

  • Pump the feed mixture through the tubular reactor at a controlled flow rate to achieve the desired residence time.

  • Maintain the reactor temperature between 10-50°C.[1]

  • The product stream exiting the reactor will contain this compound, unreacted methanol, and ethyl acrylate.

  • Separate the product from the unreacted starting materials via distillation. The unreacted materials can be recycled.

Data Presentation

The following tables summarize quantitative data from the synthesis of related compounds, which can serve as a starting point for the optimization of this compound production.

Table 1: Reaction Parameters for the Synthesis of Mthis compound using Sodium Methoxide Catalyst.[2]

ParameterValue
Molar Ratio (Methanol:Methyl Acrylate)2.0-3.0 : 1
Catalyst Loading (Sodium Methoxide)5.3-14.3 wt% of methanol
Reaction Temperature45-60 °C
Reaction Time2-6 hours (after addition)
Reported Yield 77-88%

Table 2: Reaction Parameters for the Synthesis of Ethyl 3-ethoxypropionate using Anion Exchange Resin.[1]

ParameterValue
Molar Ratio (Ethanol:Ethyl Acrylate)3:1 - 100:1
Catalyst Loading (Anion Exchange Resin)0.1-20 wt% of ethyl acrylate
Reaction Temperature10-50 °C

Visualizations

Logical Workflow for Scaling Up Production

G lab_scale Lab-Scale Synthesis (g-scale) process_dev Process Development & Optimization lab_scale->process_dev safety_analysis Safety & Hazard Analysis (e.g., calorimetry) process_dev->safety_analysis pilot_scale Pilot Plant Scale-Up (kg-scale) safety_analysis->pilot_scale data_analysis Data Analysis & Process Validation pilot_scale->data_analysis data_analysis->pilot_scale Refinement full_scale Full-Scale Production (ton-scale) data_analysis->full_scale

Caption: Logical workflow for scaling up chemical production.

Experimental Workflow for Pilot-Scale Production

G raw_materials Raw Material Staging (Methanol, Ethyl Acrylate) reactor Pilot Reactor (e.g., Tubular Reactor with Anion Exchange Resin) raw_materials->reactor reaction Michael Addition Reaction reactor->reaction separation Separation (Distillation Column) reaction->separation product Final Product: This compound separation->product recycle Recycle Unreacted Starting Materials separation->recycle recycle->raw_materials

Caption: Experimental workflow for pilot-scale production.

References

Technical Support Center: Green Synthesis of Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of Ethyl 3-methoxypropionate.

Frequently Asked Questions (FAQs)

Q1: What are the common green chemistry approaches for synthesizing this compound?

A1: Green synthesis routes for this compound primarily focus on improving atom economy, reducing waste, and using less hazardous substances. A prevalent method is the Michael addition of methanol to ethyl acrylate. This reaction can be catalyzed by a variety of catalysts, including basic catalysts like sodium methoxide or potassium methoxide, as well as heterogeneous catalysts such as anion exchange resins, which offer easier separation and potential for recycling.[1][2] The use of solid catalysts simplifies the purification process and aligns with green chemistry principles by minimizing waste.[1]

Q2: What are the key green chemistry metrics to consider for this synthesis?

A2: Several metrics are crucial for evaluating the "greenness" of the synthesis process. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor (Environmental Factor).[3][4][5] Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor quantifies the amount of waste generated per unit of product.[4] Process Mass Intensity (PMI) is another valuable metric, particularly in the pharmaceutical industry, which considers the total mass of materials used (including solvents and reagents) to produce a certain amount of the active pharmaceutical ingredient.[4][6] A lower E-Factor and PMI, and a higher atom economy and RME, indicate a greener process.

Q3: What are the typical impurities or byproducts I might encounter?

A3: The primary impurities depend on the synthetic route. In the Michael addition of methanol to ethyl acrylate, common impurities include unreacted starting materials (methanol and ethyl acrylate).[7] Side reactions can also occur, such as the formation of dialkoxy byproducts from the addition of methanol to the product itself.[8] Polymerization of ethyl acrylate is another potential side reaction, especially at elevated temperatures, which can lead to the formation of polymeric materials.[8]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Catalyst Activity: Ensure the catalyst is fresh and active. For solid catalysts, ensure proper activation and handling. - Optimize Reaction Time and Temperature: The reaction may require a longer duration or adjustment of the temperature to proceed to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). - Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of methanol can sometimes improve yields in the Michael addition.[2]
Side Reactions - Polymerization of Ethyl Acrylate: Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture, especially if elevated temperatures are used.[8] - Formation of Byproducts: Adjusting the stoichiometry and reaction conditions (e.g., temperature, catalyst loading) can help minimize the formation of unwanted byproducts.
Product Loss During Workup - Inefficient Extraction: Ensure the use of an appropriate extraction solvent and perform multiple extractions to maximize product recovery. - Loss During Distillation: Optimize distillation conditions (pressure and temperature) to prevent product decomposition or loss.
Presence of Impurities in the Final Product
Impurity/Byproduct Troubleshooting Steps for Removal
Unreacted Starting Materials (Methanol, Ethyl Acrylate) - Distillation: Due to differences in boiling points, unreacted starting materials can typically be removed by fractional distillation under reduced pressure.[7][8]
Dialkoxy Byproducts - Fractional Distillation: These byproducts may have different boiling points and can often be separated by careful fractional distillation.[8]
Polymeric Material - Filtration/Distillation: Polymeric byproducts are generally non-volatile and can be removed by filtration or will remain in the distillation flask during purification.[8]
Residual Catalyst - Neutralization and Filtration: For homogeneous catalysts like sodium methoxide, neutralization with an acid (e.g., sulfuric or phosphoric acid) followed by filtration of the resulting salt is a common procedure.[2] - Filtration: Heterogeneous catalysts can be simply removed by filtration.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Homogeneous Catalyst

This protocol is adapted from a general procedure for the synthesis of alkoxypropionates.[2]

  • Reaction Setup: To a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add the required amount of methanol and the catalyst (e.g., sodium methoxide, 5-15% by weight of methanol).

  • Addition of Ethyl Acrylate: While stirring vigorously, slowly add ethyl acrylate to the flask over a period of at least 10 hours. The molar ratio of methanol to ethyl acrylate should be in the range of 2:1 to 3:1.

  • Reaction: Maintain the reaction temperature between 45-60°C and continue stirring for an additional 2-6 hours after the addition of ethyl acrylate is complete.

  • Neutralization: After the reaction is complete, cool the mixture and, with stirring, add concentrated sulfuric acid or 85% phosphoric acid to neutralize the catalyst. The amount of acid should be stoichiometric to the catalyst used. Maintain the temperature below 35°C during neutralization.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_waste Waste Stream reactants Methanol + Ethyl Acrylate + Catalyst reactor Reaction Flask (45-60°C, 12-16h) reactants->reactor neutralization Neutralization (H2SO4 or H3PO4) reactor->neutralization filtration Filtration neutralization->filtration distillation Fractional Distillation filtration->distillation waste Salt Waste filtration->waste product Pure Ethyl 3-methoxypropionate distillation->product logical_relationship cluster_synthesis Synthesis Parameters cluster_outcomes Process Outcomes cluster_issues Potential Issues catalyst Catalyst Choice (Homogeneous vs. Heterogeneous) yield Product Yield catalyst->yield purity Product Purity catalyst->purity green_metrics Green Metrics (E-Factor, PMI) catalyst->green_metrics conditions Reaction Conditions (Temp, Time, Stoichiometry) conditions->yield conditions->purity side_reactions Side Reactions (e.g., Polymerization) conditions->side_reactions side_reactions->yield decreases impurities Impurities side_reactions->impurities increases impurities->purity decreases

References

Validation & Comparative

A Comparative Guide to Ethyl 3-methoxypropionate (EMP) and Ethyl 3-ethoxypropionate (EEP) as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step that can significantly impact experimental outcomes, from reaction kinetics to formulation stability. This guide provides a detailed comparison of two promising ether ester solvents, Ethyl 3-methoxypropionate (EMP) and Ethyl 3-ethoxypropionate (EEP), to aid in making an informed decision for your specific application.

This comparison delves into their physicochemical properties, solvent performance characteristics, and safety profiles. Furthermore, it provides detailed experimental protocols for evaluating key solvent performance metrics, empowering researchers to conduct their own comparative studies.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key physicochemical properties of EMP and EEP.

PropertyThis compound (EMP)Ethyl 3-ethoxypropionate (EEP)
Molecular Formula C6H12O3[1]C7H14O3
Molecular Weight 132.16 g/mol [1]146.18 g/mol
CAS Number 10606-42-5[1]763-69-9
Boiling Point 158 °C165-172 °C
Density 0.98 g/cm³0.946-0.956 g/cm³
Viscosity (at 20°C) 1.1 mPa·s1.3 mPa·s
Flash Point 53 °C[1]58 °C
Vapor Pressure (at 20°C) ~1.3 mmHg (estimated)~0.9 mmHg
Hansen Solubility Parameters (HSP), MPa^0.5 δD: 15.7, δP: 5.5, δH: 7.8 (Estimated)δD: 16.2, δP: 3.3, δH: 8.8

Note on Hansen Solubility Parameters (HSP) for EMP: The provided HSP values for this compound are estimated based on the Hoftyzer-Van Krevelen group contribution method, a widely accepted theoretical approach for predicting solvent properties when experimental data is unavailable.

Performance as a Solvent: A Detailed Analysis

The practical utility of a solvent is determined by its performance in specific applications. This section compares the anticipated performance of EMP and EEP based on their physicochemical properties.

Performance MetricThis compound (EMP)Ethyl 3-ethoxypropionate (EEP)
Solubility Power Good solvency for a range of polar and moderately polar compounds. The higher polar component (δP) suggests stronger interactions with polar solutes compared to EEP.Excellent solvency for a wide range of polymers including acrylics, epoxies, and polyurethanes. Its balanced HSP makes it a versatile solvent.
Evaporation Rate Moderate evaporation rate, suitable for applications requiring controlled drying. Its lower boiling point and higher vapor pressure suggest a slightly faster evaporation rate than EEP.Slow evaporation rate, beneficial for applications requiring longer open times and smooth film formation, such as in coatings.
Viscosity Lower viscosity, which can be advantageous in formulations requiring low viscosity for ease of application.Slightly higher viscosity compared to EMP.
Safety Profile Flammable liquid. Specific toxicity data is less readily available and should be reviewed from the Safety Data Sheet (SDS).Flammable liquid. Considered to have a favorable safety profile with low toxicity.

Experimental Protocols for Solvent Evaluation

To facilitate a practical comparison of EMP and EEP in your laboratory, the following detailed experimental protocols are provided.

Determination of Solid Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of a solid solute (e.g., a specific resin, active pharmaceutical ingredient) in EMP and EEP at a given temperature.

Materials:

  • This compound (EMP)

  • Ethyl 3-ethoxypropionate (EEP)

  • Solid solute of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 20 mL)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare saturated solutions by adding an excess amount of the solid solute to a known volume of each solvent in separate vials.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Carefully transfer a known volume of the supernatant from each vial into a centrifuge tube.

  • Centrifuge the tubes to separate any remaining suspended solid particles.

  • Accurately pipette a known volume of the clear supernatant and dilute it with a suitable solvent in a volumetric flask to a concentration within the analytical range of your quantification method.

  • Analyze the concentration of the solute in the diluted samples using a pre-calibrated analytical instrument.

  • Calculate the solubility of the solid in each solvent, typically expressed in mg/mL or mol/L.

Measurement of Evaporation Rate

Objective: To compare the relative evaporation rates of EMP and EEP under controlled laboratory conditions.

Materials:

  • This compound (EMP)

  • Ethyl 3-ethoxypropionate (EEP)

  • Analytical balance with a draft shield

  • Shallow, flat-bottomed dishes (e.g., aluminum pans) of identical dimensions

  • Stopwatch

  • Controlled environment (constant temperature and humidity)

Procedure:

  • Place an empty dish on the analytical balance and tare it.

  • Add a known mass (e.g., 1.000 g) of EMP to the dish.

  • Start the stopwatch and record the mass at regular intervals (e.g., every 5 minutes) for a specified duration (e.g., 60 minutes).

  • Repeat the procedure with EEP using a clean, identical dish under the same environmental conditions.

  • Plot the mass of the solvent remaining versus time for both solvents.

  • The slope of the resulting line represents the evaporation rate (mass/time). A steeper slope indicates a faster evaporation rate.

Assessment of Viscosity Reduction Power

Objective: To evaluate the efficiency of EMP and EEP in reducing the viscosity of a polymer solution.

Materials:

  • This compound (EMP)

  • Ethyl 3-ethoxypropionate (EEP)

  • Polymer of interest (e.g., acrylic resin)

  • Viscometer (e.g., Brookfield or cone-and-plate viscometer)

  • Beakers or suitable containers for mixing

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare a stock solution of the polymer in a suitable solvent (if the polymer is a solid).

  • Prepare a series of solutions with varying concentrations of the polymer in both EMP and EEP. For example, prepare 10%, 20%, and 30% (w/w) polymer solutions.

  • Ensure the polymer is completely dissolved in each solvent, using a magnetic stirrer if necessary.

  • Allow the solutions to equilibrate to a constant temperature (e.g., 25 °C).

  • Measure the viscosity of each solution using the viscometer according to the instrument's operating instructions.

  • Plot the viscosity as a function of polymer concentration for both EMP and EEP.

  • The solvent that results in a lower viscosity at a given polymer concentration has a higher viscosity reduction power.

Visualizing Workflows and Relationships

To further clarify the decision-making and experimental processes, the following diagrams are provided.

Solvent_Selection_Workflow A Define Solute Properties (e.g., Hansen Solubility Parameters of Polymer/Drug) B Identify Potential Solvents (EMP and EEP) A->B C Compare HSP of Solvents to Solute's HSP Sphere B->C D Calculate HSP Distance (Ra) C->D E Ra < R0? (Solvent inside sphere?) D->E E->B No F Consider Other Factors: - Evaporation Rate - Viscosity - Safety - Cost E->F Yes G Select Optimal Solvent(s) for Experimental Validation F->G H Conduct Performance Tests (Solubility, Evaporation, Viscosity) G->H I Final Solvent Selection H->I

Caption: A logical workflow for solvent selection based on Hansen Solubility Parameters.

Solubility_Determination_Workflow A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Separate Undissolved Solid (Settling and Centrifugation) B->C D Extract and Dilute Supernatant C->D E Quantify Solute Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

Caption: An experimental workflow for determining the solubility of a solid in a solvent.

Conclusion

Both this compound and Ethyl 3-ethoxypropionate are versatile ether ester solvents with favorable characteristics for a range of research and development applications. EEP's slower evaporation rate and well-documented solvency for a broad range of polymers make it a strong candidate for coatings and applications requiring controlled drying and excellent film formation. EMP, with its slightly lower viscosity and higher polarity, may offer advantages in formulations where lower viscosity is critical and for dissolving more polar solutes.

Ultimately, the optimal solvent choice depends on the specific requirements of the application. By understanding the fundamental properties of each solvent and employing the provided experimental protocols, researchers and drug development professionals can make a data-driven decision to optimize their processes and achieve desired outcomes. It is always recommended to consult the Safety Data Sheet (SDS) for each solvent before use to ensure safe handling and disposal.

References

The Superior Performance of Alkoxyester Solvents in Modern Coating Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal solvent performance in coating applications, this guide provides a detailed comparative study of key alkoxyester solvents. As environmental regulations tighten and the demand for high-performance coatings increases, a thorough understanding of solvent properties and their impact on final film characteristics is paramount.

Alkoxyester solvents, a class of oxygenated solvents, are integral to the formulation of a wide range of coatings, including automotive, industrial, and architectural finishes. Their unique combination of ether and ester functionalities imparts excellent solvency for a variety of resins, good flow and leveling properties, and controlled evaporation rates. This guide focuses on a comparative analysis of three prominent alkoxyester solvents: Methoxypropyl Acetate (PMA), Ethoxyethyl Propionate (EEP), and Butoxyethyl Acetate (BEA), offering insights into their performance trade-offs and providing supporting experimental data and protocols.

Comparative Performance Data of Alkoxyester Solvents

The selection of an appropriate solvent is critical in determining the application properties and final performance of a coating. The following table summarizes the key physical and performance characteristics of Methoxypropyl Acetate (PMA), Ethoxyethyl Propionate (EEP), and Butoxyethyl Acetate (BEA).

PropertyMethoxypropyl Acetate (PMA)Ethoxyethyl Propionate (EEP)Butoxyethyl Acetate (BEA)Test Method
Chemical Formula C6H12O3C7H14O3C8H16O3-
Molecular Weight ( g/mol ) 132.16146.18160.21-
Boiling Point (°C) 146165-172192ASTM D1078
Flash Point (°C) 425971ASTM D93
Evaporation Rate (n-BuAc=1) 0.30.120.03ASTM D3539
Density (g/cm³ @ 20°C) 0.9650.9500.942ASTM D4052
Surface Tension (dynes/cm @ 25°C) 26.428.128.9ASTM D1331
Viscosity (cP @ 25°C) 1.11.31.8ASTM D445
Solvency (Kauri-Butanol Value) ~65Excellent for a wide range of polymers[1]Good solvent powerASTM D1133
VOC Content (g/L) 965950942ASTM D2369
Coating Performance
Gloss GoodExcellent, improves gloss by 2-5° GU compared to formulations without EEP[2]Improves gloss and flowASTM D523
Leveling Excellent flow and leveling[1]Excellent fluidity and leveling capabilities[3]Improves brushability and flowVisual/ASTM D4062
Adhesion GoodExcellentGoodASTM D3359
Hardness (Pendulum) GoodGoodGoodASTM D4366

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in this guide.

Determination of Volatile Organic Compound (VOC) Content

Standard: ASTM D2369 - Standard Test Method for Volatile Content of Coatings

Methodology:

  • A weighed specimen of the coating is placed in an aluminum foil dish.

  • The dish is heated in a forced-draft oven at 110 ± 5°C for 60 minutes.[4]

  • The dish is then cooled in a desiccator and reweighed.

  • The weight loss is used to calculate the percentage of volatile content.

Measurement of Specular Gloss

Standard: ASTM D523 - Standard Test Method for Specular Gloss

Methodology:

  • A coated panel is placed on a flat, level surface.

  • A gloss meter is calibrated using a standard of known gloss value.

  • The gloss meter is placed on the coated surface, and the gloss reading is taken at a specified angle (typically 20°, 60°, or 85°).

  • Multiple readings are taken at different locations on the panel and averaged.

Evaluation of Coating Adhesion

Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test

Methodology (Test Method B - Cross-Cut Tape Test):

  • A lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate.[5]

  • Pressure-sensitive tape is applied over the lattice and then rapidly removed.[5]

  • The adhesion is assessed by comparing the amount of coating removed with a descriptive scale from 5B (no peeling or removal) to 0B (flaking and detachment worse than 4B).[5]

Assessment of Coating Hardness

Standard: ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests

Methodology (König Pendulum Test):

  • A pendulum with two ball bearings resting on the coated surface is set into oscillation.

  • The time for the amplitude of the oscillation to decrease from 6° to 3° is measured.[6]

  • A shorter damping time indicates a softer coating.[6]

Determination of Kinematic Viscosity

Standard: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

Methodology:

  • The time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer is measured.

  • The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Logical Workflow for Alkoxyester Solvent Selection

The selection of an appropriate alkoxyester solvent is a multi-faceted process that requires careful consideration of various performance, regulatory, and application-specific requirements. The following diagram illustrates a logical workflow to guide this decision-making process.

SolventSelection Start Define Coating Requirements Resin Resin System (Acrylic, Epoxy, etc.) Start->Resin Application Application Method (Spray, Brush, etc.) Start->Application Performance Desired Performance (Gloss, Hardness, etc.) Start->Performance Regulatory Regulatory Constraints (VOC Limits) Start->Regulatory Evaluate Evaluate Solvent Properties Resin->Evaluate Application->Evaluate Performance->Evaluate Regulatory->Evaluate PMA Methoxypropyl Acetate (PMA) Evaluate->PMA Fast Evaporation Good Solvency EEP Ethoxyethyl Propionate (EEP) Evaluate->EEP Slow Evaporation Excellent Leveling BEA Butoxyethyl Acetate (BEA) Evaluate->BEA Very Slow Evaporation High Gloss Test Formulate and Test Coatings PMA->Test EEP->Test BEA->Test Analyze Analyze Performance Data Test->Analyze Select Select Optimal Solvent Analyze->Select

Caption: A flowchart for selecting the optimal alkoxyester solvent.

Conclusion

The choice of an alkoxyester solvent has a significant impact on the application and final properties of a coating. Methoxypropyl Acetate (PMA) offers a good balance of properties with a relatively fast evaporation rate, making it suitable for a wide range of applications. Ethoxyethyl Propionate (EEP) is an excellent choice for applications requiring superior flow and leveling, particularly in high-gloss automotive coatings[2]. Butoxyethyl Acetate (BEA), with its very slow evaporation rate, is ideal for applications where a long open time is necessary to achieve a smooth, defect-free finish. By carefully considering the comparative data and employing standardized testing protocols, formulators can select the optimal alkoxyester solvent to meet the specific demands of their coating systems.

References

Validating Ethyl 3-methoxypropionate Purity with ¹H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of ¹H NMR spectroscopy for the validation of Ethyl 3-methoxypropionate purity against potential process-related impurities. Detailed experimental protocols, data presentation in tabular format, and a workflow visualization are included to support robust purity assessment.

This compound is a widely used solvent and intermediate in various chemical syntheses. Its purity is paramount, as contaminants can lead to unwanted side reactions, inaccurate stoichiometric calculations, and compromised product quality. ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides both qualitative and quantitative information about a sample, making it an ideal tool for purity determination. The principle of ¹H NMR relies on the fact that the intensity of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the compound of interest to that of a certified internal standard, a precise and accurate purity value can be determined.

Comparison with Alternative Methods

While other chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for purity analysis, ¹H NMR offers distinct advantages. Unlike chromatography, which is a relative quantification method requiring a specific certified reference material for the compound of interest, ¹H NMR is a primary analytical method. This means a single, well-characterized internal standard can be used to quantify a wide range of compounds, simplifying the analytical workflow and reducing the need for numerous specific standards. Furthermore, a single ¹H NMR experiment provides structural confirmation of the main component and simultaneous identification and quantification of impurities, offering a more comprehensive purity profile.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol outlines the steps for determining the purity of this compound using ¹H NMR with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to an NMR tube.

3. ¹H NMR Data Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer to ensure high resolution and lineshape.

  • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally recommended for accurate quantification of small molecules).

    • Number of Scans (ns): Acquire a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

    • Acquisition Time (aq): Set to at least 3 seconds to ensure proper digitization of the signal.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the this compound and the internal standard. Select signals that are free from overlap with other signals.

  • Calculate the purity of the this compound sample using the following equation:

Data Presentation

The expected ¹H NMR data for pure this compound is summarized below. By comparing the experimental spectrum to this reference data, the presence of impurities can be identified.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₂CH₃ ~1.25Triplet (t)3H
-COCH₂ CH₂-~2.59Triplet (t)2H
-OCH₃ ~3.37Singlet (s)3H
-CH₂CH₂ OCH₃~3.68Triplet (t)2H
-OCH₂ CH₃~4.16Quartet (q)2H

Comparison with Potential Impurities

The following table compares the characteristic ¹H NMR signals of this compound with those of common process-related impurities. The presence of signals corresponding to these impurities in the sample spectrum would indicate contamination.

Table 2: ¹H NMR Signal Comparison of this compound and Potential Impurities (in CDCl₃)

CompoundKey ¹H NMR Signals (δ, ppm) and Multiplicities
This compound ~4.16 (q), ~3.68 (t), ~3.37 (s), ~2.59 (t), ~1.25 (t)
Methanol~3.49 (s)
Ethanol~3.64 (q), ~1.22 (t)
Mthis compound~3.67 (s, ester methyl), ~3.68 (t), ~3.37 (s, ether methyl), ~2.60 (t)
Ethyl Acrylate~6.40 (dd), ~6.12 (dd), ~5.82 (dd), ~4.19 (q), ~1.28 (t)
3-Methoxypropionic acid~11.5 (br s, COOH), ~3.73 (t), ~3.38 (s), ~2.68 (t)

Workflow for Purity Validation

The logical flow of the purity validation process using ¹H NMR is illustrated in the following diagram.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_validation Purity Validation weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Data (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate identify Identify Analyte & Impurity Signals integrate->identify calculate Calculate Purity identify->calculate report Generate Report calculate->report

Caption: Workflow for ¹H NMR Purity Validation.

By following this comprehensive guide, researchers can confidently and accurately determine the purity of their this compound samples, ensuring the integrity and success of their scientific endeavors.

A Comparative Performance Analysis of Ethyl 3-methoxypropionate and PGMEA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the performance of Ethyl 3-methoxypropionate (EMP) and Propylene glycol monomethyl ether acetate (PGMEA), two prominent solvents utilized across various high-technology industries. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on solvent selection for their specific applications.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of EMP and PGMEA is crucial for predicting their behavior in different formulations and processes. The following table summarizes these key characteristics.

PropertyThis compound (EMP)Propylene glycol monomethyl ether acetate (PGMEA)
Molecular Formula C6H12O3C6H12O3[1][2][3]
Molecular Weight 132.16 g/mol 132.16 g/mol [1][4][5][6]
CAS Number 10606-42-5108-65-6[1][2][4][6]
Boiling Point 142-143 °C[7]146 °C[2][4][6][8]
Flash Point 53 °C~49 °C[4][8]
Density 1.009 g/mL at 25 °C[7]~1.06 g/cm³[4][8]
Vapor Pressure 5.3 mmHg at 25 °C[9]2.8 mmHg at 20 °C[6]
Evaporation Rate (nBuAc=1) Not explicitly found, but slower than PGMEA0.3[4] - 0.33[6]
Surface Tension 26.9 dynes/cm[6]26.9 dynes/cm at 25 °C[6]
Solubility in Water 428.60 g/L at 25 °C[7]Limited[4][8] / 19.8 g/100 mL at 25 °C[1]
Viscosity Not explicitly found0.8 cP at 25 °C[6]

Performance Comparison in Key Applications

Both EMP and PGMEA are extensively used as high-performance solvents, particularly in the electronics industry for photoresist formulations. Their performance in this and other applications is dictated by their unique properties.

Photoresist Formulations

PGMEA is the dominant and benchmark solvent in the semiconductor industry for photoresist formulations, often comprising over 80% of the formulation.[4] It is used to dissolve photoresist components, control viscosity, and facilitate uniform film formation. PGMEA's moderate evaporation rate allows the photoresist to flow evenly across the substrate during spin coating, resulting in a smooth and uniform film.[10] It is also used for edge bead removal (EBR).

Ethyl 3-ethoxypropionate (a close analog of EMP) is considered a high-performance alternative, noted for its slow evaporation rate and excellent solvent activity, which can be beneficial in certain advanced lithography applications.[4] A mixture of ethyl lactate and ethyl 3-ethoxypropionate has been shown to provide good coating uniformity, reduced solution viscosity, and a lower evaporation rate, which are desirable properties for photoresists.[11]

Coatings and Inks

In the coatings and printing ink industries, PGMEA serves as a high-performance coalescing agent and solvent.[4][8] Its ability to improve film formation, enhance gloss, and ensure even drying makes it highly valuable.[4][8] The moderate evaporation rate of PGMEA also makes it an effective retarder solvent, preventing defects like blushing and providing excellent flow and leveling.[4]

Cleaning Agents

The strong solvency of PGMEA makes it effective for precision cleaning applications, such as the removal of fluxes, oils, and other contaminants from electronic components and optical lenses.[8]

Experimental Data and Protocols

Tolerance to Non-Polar Solvents

This experiment compares the ability of EMP (referred to as MMP - Mthis compound, a close analog) and PGMEA to tolerate the addition of non-polar solvents before the dissolved nitrocellulose precipitates.

Experimental Protocol:

  • Equal masses of the solvent (EMP or PGMEA) and nitrocellulose are mixed in a 1:1 ratio and stirred until the nitrocellulose is completely dissolved.

  • A non-polar solvent (n-heptane or toluene) is slowly titrated into the solution.

  • The weight of the non-polar solvent added at the first sign of turbidity (cloudiness) is recorded.

Results:

Non-Polar Solvent EMP (as MMP) Tolerance PGMEA Tolerance
n-Heptane 35% 15%

| Toluene | 76% | 30% |

Conclusion: EMP demonstrated significantly higher tolerance for non-polar solvents, being 2.3 times more tolerant to n-heptane and 2.5 times more to toluene than PGMEA.[12] This suggests that EMP allows for the use of higher proportions of low-cost non-polar solvents in formulations, potentially reducing overall costs.[12]

Hydrolysis Resistance

This experiment evaluates the stability of EMP (as MMP) and PGMEA in the presence of water by measuring the change in acid value after heating.

Experimental Protocol:

  • Two sets of samples are prepared for each solvent: one saturated with water and another with a 4% water addition.

  • The samples are heated at 40°C for 48 hours.

  • The acid value of each sample is measured before and after heating to determine the change.

Results:

  • Under water-saturated conditions, both solvents showed suppressed hydrolysis, though EMP exhibited a greater variation in acid value.[12]

  • With a 4% water addition, EMP showed a smaller change in acid value compared to PGMEA, indicating better stability in the presence of limited water.[12]

Conclusion: While both solvents are relatively stable, EMP demonstrates superior hydrolysis resistance in formulations containing a limited amount of water.[12]

Safety and Environmental Profile

The safety and environmental impact of solvents are critical considerations in their selection and application.

AspectThis compound (EMP)Propylene glycol monomethyl ether acetate (PGMEA)
Toxicity Profile Flammable liquid and vapor. May cause drowsiness or dizziness.Low toxicity compared to ethylene glycol-based ethers.[4] Not considered a developmental toxicant.[13]
Biodegradability No specific data found.Readily biodegradable.[4]
Regulatory Status Flammable Liquid, Hazard Class 3.Exempt from VOC regulations in many applications by the U.S. EPA.[4]

PGMEA is noted for its relatively low toxicity, especially when compared to ethylene glycol-based ethers which have faced increasing regulatory scrutiny due to reproductive toxicity concerns.[4]

Visualizations

Logical Relationship of Solvent Properties in Photoresist Application

G cluster_properties Solvent Properties cluster_performance Photoresist Performance Evaporation Rate Evaporation Rate Film Uniformity Film Uniformity Evaporation Rate->Film Uniformity Adhesion Adhesion Evaporation Rate->Adhesion Solvency Power Solvency Power Spin Coating Quality Spin Coating Quality Solvency Power->Spin Coating Quality Development Rate Development Rate Solvency Power->Development Rate Viscosity Viscosity Viscosity->Spin Coating Quality Surface Tension Surface Tension Surface Tension->Film Uniformity

Caption: Solvent properties influencing photoresist performance.

Experimental Workflow for Photolithography

G cluster_workflow Photolithography Process Start Start Substrate_Prep Substrate Preparation (Cleaning) Start->Substrate_Prep Spin_Coating Spin Coating (Photoresist Application) Substrate_Prep->Spin_Coating Soft_Bake Soft Bake (Solvent Removal) Spin_Coating->Soft_Bake Exposure Exposure (Pattern Transfer) Soft_Bake->Exposure Post_Exposure_Bake Post-Exposure Bake Exposure->Post_Exposure_Bake Development Development (Pattern Revealing) Post_Exposure_Bake->Development Hard_Bake Hard Bake Development->Hard_Bake Etch_Implant Etching / Implantation Hard_Bake->Etch_Implant Strip Photoresist Stripping Etch_Implant->Strip End End Strip->End

Caption: A typical experimental workflow for photolithography.

Conclusion

Both this compound and PGMEA are effective solvents with distinct advantages. PGMEA is the well-established industry standard for photoresist applications, prized for its balanced properties and extensive characterization.[4] Its moderate evaporation rate, good solvency, and favorable safety profile make it a reliable choice for a wide range of applications, including coatings and cleaning.[4][8]

This compound, on the other hand, presents itself as a compelling alternative, particularly in formulations where high tolerance to non-polar solvents is desired, which can lead to cost savings.[12] Its superior hydrolysis resistance in the presence of limited water is another notable advantage.[12] The choice between EMP and PGMEA will ultimately depend on the specific requirements of the application, including desired film properties, formulation compatibility, cost considerations, and regulatory constraints. For critical applications, a direct experimental evaluation of both solvents in the intended formulation is highly recommended.

References

Navigating the Green Shift: A Comparative Guide to Sustainable Alternatives for Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of greener and more sustainable practices within chemical research and pharmaceutical development, the selection of solvents has become a critical focal point. Ethyl 3-methoxypropionate (EMP), a widely used solvent, is increasingly being scrutinized for its environmental and safety profile. This guide provides a comprehensive comparison of viable green alternatives to EMP, offering researchers, scientists, and drug development professionals the data and methodologies needed to make informed decisions towards adopting more sustainable laboratory practices.

This comparison focuses on four promising green solvents: Dimethyl Carbonate (DMC), Ethyl 3-ethoxypropionate (EEP), 2-Methyltetrahydrofuran (2-MeTHF), and Cyrene™. These alternatives are evaluated based on their physicochemical properties, performance in relevant applications, and their overall environmental footprint.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent is fundamentally guided by its physical and chemical properties. The following table summarizes key data for EMP and its green alternatives, allowing for a direct comparison of their characteristics.

PropertyThis compound (EMP)Dimethyl Carbonate (DMC)Ethyl 3-ethoxypropionate (EEP)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™
Boiling Point ~166 °C90 °C[1][2]165-172 °C[3][4]78-80 °C[5][6]227 °C[7][8][9]
Flash Point ~53 °C17-18 °C[10][11][12]58-59 °C[13][14][15]-11 °C[16]108 °C[17][18]
Density ~0.96 g/mL1.07 g/cm³[10][11][19]0.95 g/mL[3][20][21]0.86 g/mL[5][6]1.25 g/mL[7][8][9][17][18]
Viscosity Not readily available0.66 mPa.s @ 20°C[10]Not readily available~0.6 mPa·s @ 25°C[22]14.5 cP[18][23]
Water Solubility LowSlightly soluble[19][24]Slightly soluble[21]Partially soluble (14-15 g/100 mL)[6][16][25][26][27]Miscible[7][8][9]
Source Petroleum-basedVaries (can be green)Petroleum-basedBio-based (from corncobs, bagasse)Bio-based (from cellulose)[8]
Key "Green" Attribute N/ABiodegradable, low toxicity, VOC-exempt in many regions.[28]Readily biodegradable.Derived from renewable feedstocks.[2]Bio-based, biodegradable, non-toxic, non-mutagenic.[8]

Performance and Applications of Green Alternatives

Beyond their physical properties, the practical performance of these solvents in laboratory and industrial settings is paramount.

Dimethyl Carbonate (DMC): A versatile and eco-friendly solvent, DMC is gaining traction as a green reagent.[28] It is a non-toxic and biodegradable alternative to hazardous methylating agents like methyl iodide and dimethyl sulfate.[19] Its excellent solvency for a wide range of resins makes it a strong candidate for use in paints and coatings.[28] Furthermore, its fast evaporation rate and low toxicity profile are advantageous in various chemical syntheses.[7]

Ethyl 3-ethoxypropionate (EEP): As a close structural analog to EMP, EEP offers similar performance characteristics, making it a potential "drop-in" replacement in some applications. It is a slow-evaporating ether-ester solvent with excellent activity for a wide range of coating polymers.[12] EEP is noted for its ability to improve flow and leveling in coatings, providing a high-gloss finish.[3] It is used in automotive paints, industrial coatings, and cleaning solutions.[3]

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane.[2] It is particularly useful in organometallic and biphasic chemical processes, including Grignard reactions.[29] Its use can lead to cleaner phase separations and it is more stable in both acidic and basic conditions compared to THF.[2] 2-MeTHF's "inverse solubility" in water (solubility decreases as temperature increases) is a unique property that can be leveraged in certain applications.[29]

Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is positioned as a sustainable alternative to dipolar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[8][17] It has a high boiling point, making it suitable for a wide range of reaction temperatures.[8][9] Cyrene™ is miscible with water, which can facilitate its removal during workup.[8][9] It has been successfully used in a variety of chemical transformations, including carbon-carbon coupling reactions and biocatalyzed processes.[7] It has also shown promise in dissolving and processing lignin.[30]

Visualizing Solvent Relationships and Experimental Workflows

To better understand the context of these green alternatives and their application in a research setting, the following diagrams are provided.

Solvent_Alternatives cluster_traditional Traditional Solvents cluster_green Green Alternatives DMF DMF/NMP Cyrene Cyrene™ DMF->Cyrene replaces THF THF MeTHF 2-MeTHF THF->MeTHF replaces EMP EMP EEP EEP EMP->EEP similar to DMC DMC EMP->DMC alternative to

Caption: Logical relationship of green solvents as alternatives.

API_Solubility_Workflow start Start: Select API and Solvents prep Prepare Stock Solutions (e.g., 100 mg/mL) start->prep step1 Add Solvent to Weighed API prep->step1 mix Mechanical Agitation (Vortex, Sonicate) step1->mix observe Visual Observation (Clear, Cloudy, Precipitate?) mix->observe soluble Soluble: Record Concentration observe->soluble Yes insoluble Insoluble observe->insoluble No end End: Determine Max Solubility soluble->end dilute Dilute Serially (e.g., to 50, 25, 10 mg/mL) insoluble->dilute dilute->step1

References

A Comparative Guide to the Efficacy of Ethyl 3-methoxypropionate and Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and potential applications of Ethyl 3-methoxypropionate and Mthis compound. Due to a lack of direct comparative studies on their efficacy, this document leverages available data on the individual compounds and closely related analogues to offer a comprehensive overview for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these esters is crucial for their effective application. The following table summarizes key parameters for Mthis compound (MMP) and offers data for the closely related Ethyl 3-ethoxypropionate (EEP) as a surrogate for this compound, providing a basis for comparison.

PropertyMthis compound (MMP)Ethyl 3-ethoxypropionate (EEP)Reference
Molecular Formula C₅H₁₀O₃C₇H₁₄O₃[1]
Molecular Weight 118.13 g/mol 146.18 g/mol [1]
CAS Number 3852-09-3763-69-9[1]
Boiling Point 142-143 °C170 °C
Density (at 25 °C) 1.009 g/mL0.950 g/mL
Refractive Index (n20/D) 1.4021.407
Flash Point 47 °C58 °C
Water Solubility SolubleLimited solubility[2]

Note: The data for Ethyl 3-ethoxypropionate is used as a proxy for this compound due to the limited availability of direct comparative data.

Efficacy in Key Applications

Both Mthis compound and its ethyl analogue are recognized for their utility as versatile solvents in various industrial and research applications. Their ether and ester functional groups contribute to their ability to dissolve a wide range of substances.

Mthis compound (MMP) is a well-established, environmentally friendly solvent with a balanced evaporation rate, making it suitable for:

  • Coatings and Inks: Its moderate evaporation rate and good solvency for a variety of resins promote excellent flow and leveling of coatings.[3]

  • Industrial Cleaning: MMP is effective in dissolving a wide range of greases and oils, positioning it as a strong candidate for industrial degreasing applications.[4]

  • Microelectronics: It is used in the manufacturing of electronic components, including photoresist formulations.[5]

This compound , while less studied, is expected to exhibit similar solvency characteristics. Based on the properties of the closely related Ethyl 3-ethoxypropionate, it can be inferred that the ethyl ester would have a slower evaporation rate and lower water solubility compared to its methyl counterpart. These characteristics could be advantageous in applications requiring longer drying times and greater resistance to water.

Inferred Performance Comparison
ApplicationExpected Advantage of Mthis compoundExpected Advantage of this compound
Coatings Faster drying times, potentially better for spray applications.Slower evaporation for improved leveling and longer working times.
Cleaning Higher water solubility may aid in rinsing.Lower volatility could reduce solvent loss during cleaning operations.
Reaction Solvent Higher polarity may be beneficial for certain reactions.Better solubility for less polar reactants.

Synthesis and Experimental Protocols

Synthesis of Alkyl 3-methoxypropionates

The synthesis of these esters typically involves the Michael addition of an alcohol to an acrylate ester.

General Synthesis Workflow:

Reactants Alcohol (Methanol or Ethanol) + Alkyl Acrylate (Methyl or Ethyl Acrylate) Reaction Michael Addition Reaction Reactants->Reaction Introduce Catalyst Base Catalyst (e.g., Sodium Methoxide) Catalyst->Reaction Catalyze Neutralization Neutralization (e.g., with Sulfuric Acid) Reaction->Neutralization Purification Purification (Distillation) Neutralization->Purification Product Alkyl 3-methoxypropionate Purification->Product

Caption: General synthesis workflow for alkyl 3-methoxypropionates.

Experimental Protocols for Efficacy Evaluation

To facilitate direct comparison, researchers can employ standardized testing methods.

3.2.1. Solvent Power Evaluation using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a valuable tool for predicting the solubility of a polymer in a solvent.[6] The parameters for dispersion (δD), polar (δP), and hydrogen bonding (δH) forces can be determined experimentally or through modeling. A smaller "Hansen distance" (Ra) between a polymer and a solvent indicates a higher likelihood of dissolution.

3.2.2. Evaporation Rate Determination

The relative evaporation rate of solvents can be determined using ASTM D3539, which compares the evaporation time of a test solvent to a reference solvent (n-butyl acetate).

3.2.3. Coating Performance Evaluation

Standardized tests for coating performance include:

  • Solvent Resistance: ASTM D5402 describes a method for assessing the resistance of a cured coating to a solvent by rubbing it with a solvent-saturated cloth.[7]

  • Film Hardness: ASTM D3363 provides a method for determining the hardness of a coating film using pencils of known hardness.

  • Adhesion: ASTM D3359 outlines methods for measuring the adhesion of a coating to a substrate using tape.

Biological Activity and Metabolism

While toxicological data for this compound and Mthis compound is limited, insights can be drawn from the metabolism of structurally related compounds. The ester linkage in these molecules is susceptible to hydrolysis by esterase enzymes, yielding 3-methoxypropionic acid and the corresponding alcohol (methanol or ethanol).

3-methoxypropionic acid can be further metabolized. For instance, related compounds like 3-hydroxypropionate are known to be involved in propionyl-CoA metabolism.[8]

Hypothetical Metabolic Pathway:

EMP This compound Esterase Esterase (Hydrolysis) EMP->Esterase MMP Mthis compound MMP->Esterase MPA 3-Methoxypropionic Acid Esterase->MPA Ethanol Ethanol Esterase->Ethanol Methanol Methanol Esterase->Methanol Metabolism Further Metabolism MPA->Metabolism Ethanol->Metabolism Methanol->Metabolism

Caption: Hypothetical metabolic pathway of alkyl 3-methoxypropionates.

Conclusion

Mthis compound is a well-characterized and versatile solvent with a favorable environmental profile. While direct comparative data for this compound is scarce, its properties can be inferred from its chemical structure and data on similar compounds. The ethyl ester is expected to have a lower volatility and water solubility, which could be advantageous in specific applications.

For a definitive comparison of their efficacy, direct experimental evaluation using standardized protocols is recommended. The choice between the methyl and ethyl ester will ultimately depend on the specific requirements of the application, such as desired drying time, solvency for particular resins, and environmental considerations. This guide provides a foundational framework and detailed methodologies to assist researchers in making informed decisions and conducting further comparative studies.

References

Benchmarking Ethyl 3-methoxypropionate: A Comparative Guide for Electronic Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of electronics manufacturing and research, the selection of an appropriate cleaning solvent is paramount to ensuring the reliability and longevity of sensitive components. Ethyl 3-methoxypropionate (EMP) has emerged as a promising solvent, and this guide provides a comprehensive comparison of its performance against common alternatives such as Isopropyl Alcohol (IPA), Acetone, n-Propyl Bromide (nPB), and HFE-7100. This document is intended for researchers, scientists, and professionals in drug development and electronics who require a thorough understanding of solvent properties and performance metrics.

Comparative Analysis of Solvent Properties

The selection of a cleaning solvent is a multi-faceted decision that involves balancing physical, chemical, and safety properties. The following tables summarize the key characteristics of this compound and its alternatives.

PropertyThis compound (EMP)Isopropyl Alcohol (IPA)Acetonen-Propyl Bromide (nPB)HFE-7100
CAS Number 10606-42-5[1]67-63-067-64-1106-94-5163702-07-6, 163702-08-7
Molecular Weight ( g/mol ) 132.16[1]60.158.08122.99~250
Boiling Point (°C) ~145-16082.3567161
Flash Point (°C) 53[2][3]12-20NoneNone[4]
Vapor Pressure (mmHg @ 20°C) 1.633180110.8155
Surface Tension (mN/m @ 25°C) Not available21.723.721.413.6
Solubility in Water ModerateMiscibleMiscible0.25 g/LInsoluble

Performance in Electronic Cleaning

Performance MetricThis compound (EMP)Isopropyl Alcohol (IPA)Acetonen-Propyl Bromide (nPB)HFE-7100
Flux Residue Removal Expected to be effective on a range of fluxes due to its ester and ether functionalities.Effective for most rosin-based and no-clean fluxes.[5][6]Highly effective, but can be aggressive towards some plastics.[7][8]Highly effective for a wide range of fluxes.[9][10]Effective, often used in co-solvent systems for heavy residues.[11]
Ionic Cleanliness Requires experimental validation.Good, high-purity grades leave minimal ionic residues.Good, high-purity grades are available for electronic cleaning.[12]Good, when used in a well-controlled process.Excellent, leaves very low ionic residues.
Drying Time Moderate evaporation rate.Fast evaporation.[6]Very fast evaporation.[7]Fast evaporation.Very fast evaporation.
Material Compatibility Generally good with most metals and plastics used in electronics.Good with most plastics, but can affect some sensitive materials.Can damage certain plastics like polystyrene and ABS.[8]Can be aggressive towards some plastics and elastomers.Excellent compatibility with a wide range of plastics and elastomers.[13]
Environmental Profile Considered to have a favorable environmental profile.Volatile Organic Compound (VOC).VOC.Ozone-depleting substance, with increasing regulatory restrictions.Low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP).[14]

Experimental Protocols

To provide a framework for objective comparison, the following are detailed methodologies for key experiments in evaluating electronic cleaning solvents.

Cleaning Efficiency Evaluation (Flux Removal)

Objective: To quantify the effectiveness of a solvent in removing a standardized solder flux residue from a test coupon.

Materials:

  • Test coupons (e.g., FR-4 laminate with a standardized copper pattern).

  • Standardized solder paste (e.g., a common no-clean or rosin-based paste).

  • Reflow oven.

  • Solvent to be tested (e.g., this compound).

  • Control solvent (e.g., Isopropyl Alcohol).

  • Cleaning apparatus (e.g., ultrasonic bath, spray-under-immersion system).

  • Analytical balance (±0.01 mg).

  • Microscope for visual inspection.

Procedure:

  • Clean and weigh the test coupons (W_initial).

  • Apply a controlled amount of solder paste to each coupon using a stencil or automated dispenser.

  • Weigh the coupons with the solder paste (W_paste).

  • Process the coupons through a reflow oven using the solder paste manufacturer's recommended profile.

  • Weigh the coupons after reflow to determine the initial weight of the flux residue (W_residue_initial = W_post-reflow - W_initial).

  • Clean the coupons using the test solvent and the chosen cleaning method for a specified time and temperature.

  • Dry the coupons thoroughly.

  • Weigh the cleaned and dried coupons (W_final).

  • Calculate the weight of the remaining residue (W_residue_final = W_final - W_initial).

  • Calculate the cleaning efficiency: Cleaning Efficiency (%) = [(W_residue_initial - W_residue_final) / W_residue_initial] * 100

  • Visually inspect the coupons under a microscope for any visible residues.

Ionic Cleanliness Assessment (Resistivity of Solvent Extract - ROSE Test)

Objective: To measure the overall level of ionic contamination on a printed circuit board (PCB) after cleaning, in accordance with IPC-TM-650, Method 2.3.25.[2]

Materials:

  • Cleaned PCB assembly.

  • ROSE test equipment (e.g., Ionograph® or Omegameter®).

  • Test solution: 75% Isopropyl Alcohol and 25% deionized water by volume.[2][15]

Procedure:

  • Calibrate the ROSE test equipment according to the manufacturer's instructions.

  • Establish a baseline resistivity of the fresh test solution.

  • Immerse the cleaned PCB assembly into the test solution within the instrument.

  • The instrument will circulate the solution over the assembly, dissolving any ionic contaminants.

  • The instrument continuously measures the change in resistivity (or conductivity) of the solution.

  • The test concludes when the resistivity of the solution stabilizes.

  • The instrument calculates the total ionic contamination, typically expressed as micrograms of Sodium Chloride (NaCl) equivalent per unit surface area (e.g., µg/in²).[15]

Surface Insulation Resistance (SIR) Testing

Objective: To evaluate the long-term electrical reliability of a PCB assembly after cleaning by measuring the insulation resistance between adjacent conductors under elevated temperature and humidity conditions, following IPC-TM-650, Method 2.6.3.3.

Materials:

  • Cleaned PCB assemblies with a standard SIR test pattern (e.g., IPC-B-24).

  • Environmental chamber capable of maintaining controlled temperature and humidity.

  • SIR test system with a voltage source and a high-resistance measurement unit.

Procedure:

  • Place the cleaned PCB assemblies inside the environmental chamber.

  • Connect the test patterns to the SIR measurement system.

  • Set the environmental chamber to the desired conditions (e.g., 85°C and 85% relative humidity).[16]

  • Apply a DC bias voltage (e.g., 50V) to the test patterns.

  • Periodically measure and record the insulation resistance between the conductors over a specified duration (e.g., 168 hours).[16]

  • A passing result is typically defined as maintaining an insulation resistance above a certain threshold (e.g., 100 MΩ).

Visualizing the Solvent Selection Process

The selection of an appropriate electronic cleaning solvent is a logical process that involves weighing various factors. The following diagram illustrates a typical workflow for this decision-making process.

Solvent_Selection_Workflow start Define Cleaning Requirements contaminant Identify Contaminant (e.g., Flux, Oil) start->contaminant substrate Identify Substrate Material start->substrate process Define Cleaning Process start->process solvent_screening Initial Solvent Screening contaminant->solvent_screening substrate->solvent_screening process->solvent_screening performance_testing Performance Testing solvent_screening->performance_testing performance_testing->solvent_screening Fail cleaning_efficiency Cleaning Efficiency performance_testing->cleaning_efficiency Pass material_compatibility Material Compatibility performance_testing->material_compatibility Pass safety_environmental Safety & Environmental Assessment cleaning_efficiency->safety_environmental material_compatibility->safety_environmental safety_environmental->solvent_screening Fail voc VOC Content safety_environmental->voc Pass toxicity Toxicity safety_environmental->toxicity Pass cost_analysis Cost-Benefit Analysis voc->cost_analysis toxicity->cost_analysis cost_analysis->solvent_screening Not Acceptable solvent_cost Solvent Cost cost_analysis->solvent_cost Acceptable process_cost Process Cost cost_analysis->process_cost Acceptable selection Final Solvent Selection solvent_cost->selection process_cost->selection implementation Implementation & Validation selection->implementation

Caption: Workflow for Electronic Cleaning Solvent Selection.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-methoxypropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 3-methoxypropionate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound is a flammable liquid and must be treated as hazardous waste.[1][2][3][4] Improper disposal can pose significant safety risks and lead to regulatory non-compliance. The following procedures are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.

Hazard Profile and Regulatory Overview

This compound is classified as a flammable liquid.[1] Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from generation to final disposal.[5][6] It is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in accordance with federal, state, and local regulations.

PropertyData
Hazard Classification Flammable Liquid, Category 3[1]
Signal Word Warning[1][2]
Hazard Statements H226: Flammable liquid and vapor[1][2]
H315: Causes skin irritation[7]
H319: Causes serious eye irritation[7]
Flash Point 53 °C (127.4 °F)[1]
Storage Class 3 - Flammable Liquids[1]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Determination:

  • Treat all unused or spent this compound as hazardous waste.[8][9] Due to its flash point, it exhibits the characteristic of ignitability, classifying it as a hazardous waste under RCRA.[10]

  • Never dispose of this compound down the drain or in regular trash.[5][11]

2. Container Selection and Management:

  • Container Choice: Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9]

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[9][10][12] This minimizes the release of flammable vapors.

3. Labeling of Waste Containers:

  • Properly label the waste container as soon as the first drop of waste is added.[8]

  • The label must include the words "Hazardous Waste".[5][9]

  • Clearly list the full chemical name, "this compound," and its concentration or volume. For mixtures, list all constituents.[5] Do not use abbreviations or chemical formulas.[5]

  • Include the date of waste generation, the place of origin (e.g., laboratory room number), and the name and contact information of the principal investigator.[5]

4. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA, which must be at or near the point of generation.[10][12]

  • Segregation: Store this compound waste away from incompatible materials, particularly oxidizing agents.[3][4][12][13] Segregate waste by compatibility, not alphabetically.[5]

  • Secondary Containment: It is best practice to store hazardous waste containers within secondary containment to capture any potential leaks or spills.[8]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][10] Once a container is full, it must be removed from the SAA within three days.[12]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][8]

  • Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and volume.[5]

  • Do not transport hazardous waste to a central collection facility yourself; this must be done by trained EHS personnel or a licensed hazardous waste contractor.[8]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water, if appropriate) to remove any remaining residue.[8][9]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[8][9]

  • After triple-rinsing and allowing the container to air dry, deface or remove all hazardous chemical labels before disposing of it as regular trash.[8][9]

Logical Workflow for Disposal

G start Waste Generation: This compound is_hazardous Is it Hazardous Waste? start->is_hazardous yes_hazardous Yes (Flammable Liquid) is_hazardous->yes_hazardous Yes select_container Select Compatible Container with Secure Lid yes_hazardous->select_container label_container Label with 'Hazardous Waste' & Full Chemical Name select_container->label_container store_waste Store in Designated SAA (Segregated & Closed) label_container->store_waste is_full Container Full? store_waste->is_full is_full->store_waste No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end_disposal Proper Disposal by EHS contact_ehs->end_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for Ethyl 3-methoxypropionate, tailored for research, scientific, and drug development professionals.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Inhalation may lead to dizziness, drowsiness, and respiratory irritation.[1][2][4] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial.

Recommended Personal Protective Equipment:

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.[1]To prevent eye contact with liquid or mist.[1][4]
Hand Protection Chemical-resistant, impervious gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[1][5]To prevent skin contact.
Skin and Body Protection Lab coat, impervious apron, or full protective suit depending on the scale of handling.[1][6]To prevent skin contact and contamination of personal clothing.
Respiratory Protection In case of inadequate ventilation, use an organic vapor respirator or a self-contained breathing apparatus (SCBA).[1][6]To prevent inhalation of vapors, especially in confined spaces or during spills.

2. Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][7]

  • Use non-sparking tools.[1][7]

  • Avoid breathing mist or vapors and prevent contact with eyes, skin, and clothing.[1]

  • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5]

Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][5]

  • Keep containers tightly closed.[1][7]

  • Store in a flammable liquid storage cabinet.[6]

  • Keep away from incompatible materials such as oxidizing agents and strong bases.[7][8]

  • Periodically test for peroxide formation during long-term storage.[1]

3. First Aid Measures

Exposure Route First Aid Protocol
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5][7]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and running water. If skin irritation occurs, get medical advice.[1][7]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If conscious and alert, give two glasses of water. Seek medical attention.[1][5]

4. Spill and Disposal Procedures

Spill Response:

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and flames from the area.[1][6]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Stop the leak if it is safe to do so. Prevent entry into waterways, sewers, or confined areas.[1][4]

  • Absorb the Spill: Absorb the spill with a non-combustible material like dry earth, sand, or vermiculite.[1][4][9]

  • Collect and Dispose: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, properly labeled container for disposal.[1][4]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9] It may be classified as ignitable hazardous waste (EPA hazardous waste number D001).[10]

Experimental Protocol Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methoxypropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methoxypropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.